molecular formula C14H12N2 B1630930 4-[2-(4-Aminophenyl)ethynyl]aniline CAS No. 6052-15-9

4-[2-(4-Aminophenyl)ethynyl]aniline

Cat. No.: B1630930
CAS No.: 6052-15-9
M. Wt: 208.26 g/mol
InChI Key: WAUKJWLKPXRNKT-UHFFFAOYSA-N
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Description

4-[2-(4-Aminophenyl)ethynyl]aniline is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(4-aminophenyl)ethynyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUKJWLKPXRNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363394
Record name Bis(4-aminophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6052-15-9
Record name Bis(4-aminophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-[2-(4-Aminophenyl)ethynyl]aniline synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline

Introduction

This compound, also known as 4,4'-diaminotolane, is a versatile organic compound with significant applications in materials science and polymer chemistry.[1] Its rigid, linear structure, conferred by the central ethynyl linkage, combined with the reactive amino functionalities at both ends, makes it an excellent building block for high-performance polymers, organic electronic materials, and covalent organic frameworks (COFs).[1][2] This guide provides a detailed exploration of the synthetic pathways to this compound, focusing on the underlying chemical principles and practical experimental protocols for its preparation.

Retrosynthetic Analysis

A logical approach to devising the synthesis of this compound involves a retrosynthetic analysis. The central carbon-carbon triple bond is a key disconnection point, readily formed via a Sonogashira cross-coupling reaction. This leads to two primary precursors: an aryl halide and a terminal alkyne, both bearing an amino group.

G This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling 4-Iodoaniline 4-Iodoaniline Sonogashira Coupling->4-Iodoaniline 4-Ethynylaniline 4-Ethynylaniline Sonogashira Coupling->4-Ethynylaniline

Caption: Retrosynthetic analysis of this compound.

Synthesis of Precursors

The successful synthesis of the target molecule is contingent upon the efficient preparation of its key precursors, 4-iodoaniline and 4-ethynylaniline.

Synthesis of 4-Iodoaniline

4-Iodoaniline is a crucial aryl halide for the Sonogashira coupling. Several methods for its synthesis have been reported.

Method A: From Acetanilide

This two-step method involves the iodination of acetanilide followed by hydrolysis. The initial acetylation of aniline protects the amino group from oxidation during the iodination step.

  • Step 1: Synthesis of 4-Iodoacetanilide: A solution of iodine monochloride is added to acetanilide in glacial acetic acid. The reaction is exothermic and proceeds for several hours to yield 4-iodoacetanilide as a precipitate.[3]

  • Step 2: Hydrolysis to 4-Iodoaniline: The purified 4-iodoacetanilide is then hydrolyzed by boiling with concentrated hydrochloric acid to yield 4-iodoaniline.[3]

Method B: Direct Iodination of Aniline

This method involves the direct reaction of aniline with iodine in the presence of a base like sodium bicarbonate.[4][5][6]

  • Experimental Protocol: Aniline and sodium bicarbonate are dissolved in water. Iodine is then added portion-wise with vigorous stirring. The crude product is obtained by filtration and can be purified by recrystallization from ethanol.[4][5]

Synthesis of 4-Ethynylaniline

4-Ethynylaniline serves as the terminal alkyne component in the cross-coupling reaction. A common route involves the desilylation of a protected alkyne.

  • Experimental Protocol: Desilylation of 4-[(trimethylsilyl)ethynyl]aniline: 4-[(trimethylsilyl)ethynyl]aniline is treated with a base, such as potassium hydroxide in methanol, to remove the trimethylsilyl protecting group. The reaction mixture is typically heated to reflux. After cooling and filtration, the solvent is removed under reduced pressure to yield 4-ethynylaniline.[7]

Core Synthesis: The Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[8][9] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10]

Mechanism of the Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Ar-C≡CR Cu(I)X Cu(I)X Deprotonation Deprotonation Cu(I)X->Deprotonation R-C≡CH, Base Cu-C≡CR Cu-C≡CR Deprotonation->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodoaniline). The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the desired product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne (4-ethynylaniline) reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then transfers the acetylide group to the palladium center in the transmetalation step.

Experimental Protocol for the Synthesis of this compound

The following is a general procedure for the Sonogashira coupling of 4-iodoaniline and 4-ethynylaniline.

Materials:

  • 4-Iodoaniline

  • 4-Ethynylaniline

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[11]

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:

  • To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoaniline, the palladium catalyst, and copper(I) iodide.

  • Dissolve the solids in an appropriate solvent.

  • Add the amine base and 4-ethynylaniline to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This usually involves filtering off the catalyst, removing the solvent under reduced pressure, and purifying the crude product.

Purification and Characterization

The crude this compound often requires purification to remove unreacted starting materials, catalyst residues, and byproducts.

  • Purification: Common purification methods include:

    • Recrystallization: The crude solid can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed, using an appropriate eluent system to separate the desired product from impurities.

  • Characterization: The identity and purity of the final product are confirmed using various analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and the C≡C stretch of the alkyne.

    • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is in the range of 238-242°C.[1]

Data Summary

Reaction Reactants Key Reagents Typical Yield Reference
Iodination of Acetanilide Acetanilide, Iodine monochlorideGlacial acetic acid~90% (for 4-iodoacetanilide)[3]
Hydrolysis 4-IodoacetanilideConcentrated HClHigh[3]
Direct Iodination Aniline, IodineSodium bicarbonateVariable[4][5]
Desilylation 4-[(trimethylsilyl)ethynyl]anilinePotassium hydroxide, MethanolGood[7]
Sonogashira Coupling 4-Iodoaniline, 4-EthynylanilinePd catalyst, CuI, Amine base72-99% (for analogous reactions)[12]

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful preparation of key precursors and their subsequent assembly via the robust and efficient Sonogashira cross-coupling reaction. Careful control of reaction conditions, particularly the inert atmosphere and the choice of catalyst and base, is crucial for achieving high yields and purity. This guide provides a comprehensive overview of the synthetic strategy, offering valuable insights for researchers and professionals in the fields of organic synthesis and materials science.

References

  • Vertex AI Search. Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9).
  • PrepChem.com.
  • Biosynth. 4-Iodoaniline | 540-37-4 | FI45161.
  • Guidechem. How to Prepare 4-Iodoaniline: A Comprehensive Guide.
  • ChemicalBook. 4-ETHYNYLANILINE | 14235-81-5.
  • Taylor & Francis Online. Synthesis and Electro-Optical Properties of Poly(4-ethynylaniline).
  • ChemicalBook. 4-Iodoaniline | 540-37-4.
  • Sarex blog.
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  • CD Bioparticles. This compound.
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  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.
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Sources

physicochemical properties of 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-[2-(4-Aminophenyl)ethynyl]aniline

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science. It delves into the core physicochemical properties, synthesis, and application-driven reactivity of this compound (also known as 4,4'-diaminotolane). As a Senior Application Scientist, my objective is not merely to present data but to provide a narrative grounded in mechanistic causality and field-proven insights. The structure of this guide is designed to flow logically from fundamental properties to practical applications, ensuring that every protocol and piece of data is presented within a self-validating and authoritative context.

Core Molecular Profile and Significance

This compound (CAS No. 6052-15-9) is a highly versatile aromatic diamine whose rigid, linear structure makes it a compound of significant interest.[1] Its molecular architecture, featuring two aminophenyl groups linked by a rigid ethynyl bridge, provides a unique combination of reactivity and structural integrity.[1] This makes it an invaluable building block in the synthesis of advanced materials and complex organic molecules.[1][2]

The primary amine groups serve as reactive sites for polymerization and functionalization, while the conjugated π-system across the tolane backbone imparts desirable electronic and optical properties.[1] Consequently, this molecule is a cornerstone intermediate in the development of high-performance polymers, organic electronic materials, and specialized dyes.[1][2]

Physicochemical and Computational Data

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The following table summarizes the key properties of this compound, compiled from predictive data and experimental findings.

PropertyValueSource
CAS Number 6052-15-9[1][3][4]
Molecular Formula C₁₄H₁₂N₂[1][3][4]
Molecular Weight 208.26 g/mol [1][2][4]
Appearance Light brown to brown solid[1][2]
Melting Point 238-242 °C[1][2][5]
Boiling Point (Predicted) 429.7 ± 30.0 °C[5]
Density (Predicted) 1.20 ± 0.1 g/cm³[5]
Water Solubility (Predicted) Essentially insoluble (0.00 M)[3]
pKa (Predicted) 4.25 ± 0.10[3]
Topological Polar Surface Area 52 Ų[3]
Rotatable Bond Count 2[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]

Synthesis Protocol: Palladium-Catalyzed Sonogashira Coupling

The most prevalent and efficient route for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This methodology is favored due to its high yields, mild reaction conditions, and tolerance of various functional groups.

Expertise & Rationale:

The choice of a palladium-copper co-catalyst system is critical. The palladium(0) species is the active catalyst that undergoes oxidative addition with an aryl halide. The copper(I) co-catalyst acts as an acetylide transfer agent, facilitating the transmetalation step, which is often rate-limiting in copper-free variants. The amine base (e.g., triethylamine) serves a dual purpose: it acts as a solvent and neutralizes the hydrogen halide byproduct, driving the reaction to completion.

Detailed Experimental Protocol:
  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-iodoaniline (1.0 eq) and 4-ethynylaniline (1.1 eq).

  • Solvent and Reagents: Add degassed triethylamine as the solvent.

  • Catalyst Introduction: Under a positive nitrogen flow, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq).

  • Reaction Execution: Stir the reaction mixture at 60-70 °C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the mixture to room temperature and filter to remove the triethylammonium iodide salt. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Visualization of Synthesis Workflow:

G cluster_reactants Reactants & Catalysts cluster_process Reaction Conditions cluster_products Workup & Purification R1 4-Iodoaniline Cond Inert Atmosphere (N₂) 60-70 °C R1->Cond R2 4-Ethynylaniline R2->Cond Cat Pd(PPh₃)₂Cl₂ / CuI Triethylamine (Base/Solvent) Cat->Cond P1 Crude Product Mixture Cond->P1 P2 Pure this compound P1->P2 Recrystallization By Triethylammonium Iodide (Byproduct) P1->By Filtration

Caption: Sonogashira cross-coupling synthesis workflow.

Reactivity, Applications, and Structural Rationale

The utility of this compound stems directly from its distinct structural features. The interplay between its reactive amine groups and the rigid, conjugated core dictates its primary applications.

  • Materials Science Innovator: The diamine nature makes it a prime monomer for synthesizing high-performance polymers like polyimides and polyamides. The rigidity of the tolane unit contributes to high thermal stability and glass transition temperatures in the resulting polymers. It is also used as a linker in the synthesis of Covalent Organic Frameworks (COFs), creating materials with ordered porosity.[6]

  • Organic Electronics Component: The extended π-conjugation across the molecule facilitates charge transport, making it a valuable building block for organic semiconductors used in devices like OLEDs and organic solar cells.[1][2]

  • Precursor in Medicinal Chemistry: Aniline derivatives are prevalent in pharmaceuticals.[7] This compound can serve as a scaffold for synthesizing complex molecules with potential biological activity, such as tyrosine kinase inhibitors.[1][7]

  • Dye Synthesis: The chromophoric nature of the conjugated system allows it to be used as an intermediate in the production of specialized dyes.[2]

Visualization of Structure-Application Relationship:

G cluster_structure Core Molecular Features cluster_properties Resulting Properties cluster_applications Key Application Areas Structure This compound Two Primary Amine (-NH₂) Groups Rigid Ethynyl Linker Extended π-Conjugation Prop High Reactivity for Polymerization Linearity & Thermal Stability Electronic & Optical Activity Structure:f1->Prop:p1 Structure:f2->Prop:p2 Structure:f3->Prop:p3 App High-Performance Polymers (Polyimides, COFs) Organic Electronics (OLEDs, Semiconductors) Pharmaceutical Intermediates Structure:f1->App:a3 Prop:p1->App:a1 Prop:p2->App:a1 Prop:p3->App:a2

Caption: Relationship between structure and applications.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.

Hazard Identification:
  • Skin Irritation: Causes skin irritation.

  • Eye Damage: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation. Avoid inhalation of dust.[8]

Trustworthy Handling & Storage:
  • Engineering Controls: Use only in a well-ventilated area or under an inert atmosphere, such as a glovebox or fume hood, to avoid dust formation and inhalation.[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing.[8] Wash hands and any exposed skin thoroughly after handling.[8]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place.[3][5] The compound should be kept under an inert atmosphere (e.g., nitrogen) to prevent degradation.[3][9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8][9]

References

  • Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9). 1

  • This compound CAS 6052-15-9: A Key Intermediate for Organic Synthesis and Material Science. 2

  • This compound 6052-15-9 wiki. 3

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  • This compound | 6052-15-9. 4

  • SAFETY DATA SHEET (related to 2-Ethynylaniline).

  • This compound. 6

  • 4-Ethynylaniline | C8H7N | CID 3760025. 10

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  • Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. 7

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An In-depth Technical Guide to 4-[2-(4-Aminophenyl)ethynyl]aniline (CAS 6052-15-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Building Block

Introduction

4-[2-(4-Aminophenyl)ethynyl]aniline, also known as 4,4'-diaminotolane, is a fascinating molecule for researchers and drug development professionals.[1][2] Its rigid, linear structure, a consequence of the central acetylene linker, combined with the reactive amino groups at both ends, makes it a highly versatile building block in several advanced scientific fields.[1][2] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and cutting-edge applications, grounded in practical, field-proven insights.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 6052-15-9[1][3][4][5]
Molecular Formula C₁₄H₁₂N₂[1][3]
Molecular Weight 208.26 g/mol [1]
Appearance Light brown to brown solid[1]
Melting Point 238-242 °C[1][5]
Boiling Point (Predicted) 429.7 ± 30.0 °C[5]
Density (Predicted) 1.20 ± 0.1 g/cm³[5]
Water Solubility Insoluble[3]
Storage Temperature Room temperature, in an inert atmosphere, kept in a dark place[3][5]

These properties dictate the handling, storage, and reaction conditions for this compound. Its high melting point and low water solubility are indicative of a stable, crystalline solid. The need for storage in an inert atmosphere suggests sensitivity to oxidation, a common characteristic of anilines.

Synthesis and Mechanism: The Art of Carbon-Carbon Bond Formation

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6]

The Sonogashira Coupling: A Step-by-Step Protocol

A common synthetic route involves the coupling of 4-ethynylaniline with a 4-haloaniline (typically 4-iodoaniline or 4-bromoaniline).

Materials:

  • 4-Ethynylaniline

  • 4-Iodoaniline

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Protocol:

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. Therefore, the reaction vessel must be thoroughly purged with an inert gas (e.g., argon or nitrogen). All solvents and reagents should be degassed prior to use.

  • Reagent Addition: To the reaction vessel, add the 4-haloaniline, palladium catalyst, and copper(I) iodide.

  • Solvent and Base: Add the solvent and the amine base. The base is crucial as it deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.[7]

  • Alkyne Addition: Slowly add the 4-ethynylaniline to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature, although gentle heating may be required for less reactive halides.[6][7]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Once the reaction is complete, the mixture is typically filtered to remove the catalyst. The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.

Mechanistic Insights: A Tale of Two Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market start Lead Identification This compound as scaffold optimization Lead Optimization SAR Studies start:f1->optimization:f0 preclinical Preclinical Studies In vitro & In vivo testing optimization:f1->preclinical:f0 phase1 Phase I preclinical:f1->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 approval Regulatory Approval phase3->approval post_market Post-Market Surveillance approval->post_market caption Role in Drug Development Workflow

Caption: Role in Drug Development Workflow

Safety and Handling: A Prudent Approach

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [8][9][10]* Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. * Handling: Avoid creating dust. Handle the solid carefully.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. [3][5]* Toxicity: Aromatic amines as a class can be toxic and may be skin and eye irritants. Some are suspected carcinogens. [8][10][11]Treat this compound with the appropriate level of caution.

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler of innovation in materials science, organic electronics, and drug discovery. Its synthesis, primarily through the elegant and efficient Sonogashira coupling, is well-established. The true value of this compound lies in its unique combination of rigidity, linearity, and terminal functional groups, which provides a robust platform for the design and synthesis of novel, high-performance materials and potential therapeutic agents. As research in these fields continues to advance, the importance of versatile building blocks like this compound is set to grow.

References

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  • Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. PubMed.
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An In-depth Technical Guide to the Molecular Structure of 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-[2-(4-Aminophenyl)ethynyl]aniline, a molecule of significant interest in materials science and medicinal chemistry. Also known as 4,4'-diaminotolane, its rigid, linear geometry and versatile functional groups make it a valuable building block for advanced polymers and organic electronic materials.[1] This document delves into the synthesis, detailed structural elucidation through spectroscopic and computational methods, and the underlying principles that govern its properties and applications. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of a Rigid Molecular Scaffold

This compound (CAS No. 6052-15-9) is an aromatic diamine characterized by two aminophenyl rings linked by an ethynyl bridge.[1] This unique structure imparts a high degree of linearity and rigidity, which are crucial for the design of materials with specific electronic and optical properties. The terminal amine groups offer reactive sites for polymerization and functionalization, making it a versatile precursor for a range of advanced materials, including high-performance polymers and covalent organic frameworks (COFs).[1] Understanding the nuances of its molecular structure is paramount for predicting and controlling the properties of these materials.

Key Molecular Identifiers:

IdentifierValue
IUPAC NameThis compound
Common Name4,4'-Diaminotolane
CAS Number6052-15-9
Molecular FormulaC₁₄H₁₂N₂
Molecular Weight208.26 g/mol

Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction is highly efficient for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. The choice of this methodology is dictated by its high yield and tolerance to a wide range of functional groups, which is critical for a molecule with reactive amine functionalities.

Optimized Sonogashira Coupling Protocol

This protocol is designed to be self-validating by incorporating in-process controls and purification steps that ensure the high purity of the final product, which is essential for subsequent polymerization or characterization studies.

Materials:

  • 4-Iodoaniline

  • 4-Ethynylaniline

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-iodoaniline (1.0 eq) and 4-ethynylaniline (1.1 eq) in a 2:1 mixture of anhydrous toluene and triethylamine.

  • Inert Atmosphere: Degas the solution by bubbling with nitrogen for 30 minutes. This step is crucial to prevent the oxidation of the palladium catalyst and the self-coupling of the terminal alkyne.

  • Catalyst Addition: To the degassed solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq). The use of a co-catalyst (CuI) enhances the reaction rate.

  • Reaction Progression: Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine. The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. This step is critical for removing unreacted starting materials and byproducts.

  • Final Product: The purified this compound is obtained as a light brown to brown solid.[1]

Causality in Protocol Design:

  • The excess of 4-ethynylaniline drives the reaction to completion.

  • The choice of a non-polar solvent like toluene facilitates the dissolution of the aromatic reactants.

  • Triethylamine acts as both a solvent and a base to neutralize the hydroiodic acid formed during the reaction.

Molecular Structure Elucidation: A Multi-faceted Approach

The precise geometry and electronic structure of this compound are determined through a combination of crystallographic, spectroscopic, and computational techniques.

Crystallographic Analysis: The Definitive Geometry

The single-crystal X-ray diffraction data, available from the Cambridge Structural Database (CSD), provides the most accurate information on bond lengths, bond angles, and the overall molecular conformation in the solid state.[2][3]

Awaiting specific CSD reference for 4,4'-diaminotolane. The following is a representative diagram based on known structures of similar molecules.

Caption: Ball-and-stick representation of this compound.

Expected Crystallographic Data Summary:

ParameterExpected Value RangeRationale
C≡C Bond Length~1.20 ÅTypical for a carbon-carbon triple bond.
C-C (Aryl-Alkyne) Bond Length~1.43 ÅShorter than a typical C-C single bond due to sp-sp² hybridization.
C-N Bond Length~1.40 ÅCharacteristic of an aromatic amine.
C-C-C (Alkyne) Bond Angle~178-180°Indicative of a near-linear geometry of the ethynyl bridge.
Dihedral Angle between Phenyl Rings~0-10°The molecule is expected to be largely planar to maximize π-conjugation.
Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic techniques provide valuable information about the functional groups and electronic environment of the molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons will likely appear as two sets of doublets, characteristic of a para-substituted benzene ring. The amine protons will appear as a broad singlet, and its chemical shift can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the alkyne carbons. The quaternary carbons of the alkyne will be in the range of 80-90 ppm. The aromatic carbons will appear in the typical downfield region of 110-150 ppm.[4][5]

Expected NMR Data (in CDCl₃):

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.20 - 7.40dAromatic protons ortho to the ethynyl group
¹H6.60 - 6.80dAromatic protons ortho to the amine group
¹H3.50 - 4.50br sAmine (NH₂) protons
¹³C145 - 150sAromatic carbons attached to the amine group
¹³C130 - 135sAromatic carbons attached to the ethynyl group
¹³C115 - 120sAromatic carbons ortho to the amine group
¹³C110 - 115sAromatic carbons ortho to the ethynyl group
¹³C85 - 95sAlkyne carbons

3.2.2. Infrared (IR) and Raman Spectroscopy

  • FTIR Spectroscopy: The IR spectrum provides information about the vibrational modes of the functional groups. Key expected absorptions include the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡C stretching of the alkyne (around 2100-2260 cm⁻¹, which may be weak or absent due to the symmetry of the molecule), and the C-N stretching of the aromatic amine (around 1250-1360 cm⁻¹).

  • Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations that are weak in the IR spectrum. A study on the Surface-Enhanced Resonance Raman Spectroscopy (SERRS) of 4,4'-diaminotolane has shown greatly enhanced symmetric modes.[6] This technique is highly sensitive to the electronic transitions of the molecule.[6]

Key Vibrational Frequencies:

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H Stretch3300 - 3500FTIR
C≡C Stretch~2210Raman[6]
Aromatic C=C Stretch1500 - 1600FTIR, Raman[6]
C-N Stretch1250 - 1360FTIR

3.2.3. UV-Visible Spectroscopy

The UV-Vis spectrum reveals the electronic transitions within the molecule. Due to the extended π-conjugation across the two phenyl rings and the ethynyl bridge, this compound is expected to have a strong absorption in the UV region. An electronic transition has been observed at 310 nm.[6]

Computational Modeling: Theoretical Insights into Molecular Properties

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insights into the molecular structure and electronic properties.

Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP is a commonly used hybrid functional for organic molecules.

  • Basis Set: 6-311+G(d,p) or a similar triple-zeta basis set with polarization and diffuse functions is recommended for accurate results.

Key Computational Outputs:

  • Optimized Geometry: Provides theoretical bond lengths and angles that can be compared with crystallographic data.

  • Vibrational Frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands.

  • Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to determine the electronic band gap, which is crucial for understanding the molecule's reactivity and its potential in electronic applications. A related silyl-capped amino tolane was found to have a HOMO-LUMO gap of 3.7087 eV.[7]

  • Non-Linear Optical (NLO) Properties: The dipole moment and hyperpolarizability can be calculated to assess the molecule's potential for NLO applications.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_computational Computational Modeling Sonogashira Sonogashira Coupling Purification Column Chromatography Sonogashira->Purification Xray X-ray Crystallography Purification->Xray High Purity Sample NMR NMR (¹H, ¹³C) Purification->NMR Vibrational IR & Raman Purification->Vibrational UVVis UV-Vis Purification->UVVis Geometry Optimized Geometry Xray->Geometry Comparison Spectra Simulated Spectra Vibrational->Spectra Comparison DFT DFT Calculations DFT->Geometry DFT->Spectra Electronic Electronic Properties DFT->Electronic

Caption: Workflow for the comprehensive analysis of this compound.

Applications in Advanced Materials: Leveraging Molecular Rigidity

The unique molecular architecture of this compound makes it a prime candidate for the development of advanced materials.

  • High-Performance Polymers: The diamine functionality allows for its use as a monomer in the synthesis of polyimides and polyamides. The rigid tolane unit incorporated into the polymer backbone can enhance thermal stability and mechanical strength.

  • Covalent Organic Frameworks (COFs): The linear and rigid nature of this molecule makes it an excellent building block for the construction of crystalline, porous COFs. These materials have potential applications in gas storage, separation, and catalysis.

  • Organic Electronics: The extended π-conjugated system suggests potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) as a component of the active material.

Conclusion: A Versatile Building Block with a Well-Defined Structure

This technical guide has provided a detailed examination of the molecular structure of this compound. Through a combination of robust synthetic protocols, comprehensive spectroscopic characterization, and insightful computational modeling, a clear picture of its molecular architecture and properties emerges. The rigidity, linearity, and functionalizability of this molecule are its key attributes, making it a valuable tool for chemists and material scientists. The methodologies and data presented herein serve as a reliable foundation for future research and development in the fields of polymer chemistry, materials science, and drug development.

References

  • Role of Herzberg–Teller Vibronic Coupling in Surface-Enhanced Resonance Raman Spectra of 4,4′-Diaminotolane with Nearly Close Molecular and Charge-Transfer Transitions. The Journal of Physical Chemistry C. [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168). Human Metabolome Database. [Link]

  • (PDF) Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline and its computational investigation towards sensing and non-linear optical properties as potential ammonia sensor. ResearchGate. [Link]

  • Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • The Cambridge Structural Database. BiŌkeanós. [Link]

  • CCDC 698984: Experimental Crystal Structure Determination. The University of Manchester. [Link]

  • 4,4'-Methylene dianiline - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. [Link]

  • Introducing Cambridge Structural Database 6.00. CCDC. [Link]

  • sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

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Spectroscopic Characterization of 4-[2-(4-Aminophenyl)ethynyl]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[2-(4-Aminophenyl)ethynyl]aniline, also known as 4,4'-diaminotolane, is a symmetrical aromatic diamine with a rigid acetylene linker.[1][2] Its structure, featuring two primary amine functionalities and a conjugated π-system, makes it a valuable building block in the synthesis of advanced polymers, such as polyimides and polyamides, as well as in the development of novel organic electronic materials.[3] The precise characterization of this molecule is paramount to ensuring the integrity and desired properties of these high-performance materials.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides unequivocal structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic signature of this important chemical intermediate. The data presented herein is based on established spectroscopic principles and data from analogous structures, providing a robust predictive framework for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's C2 symmetry. The aromatic protons on the two equivalent phenyl rings will appear as a classic AA'BB' system, and the amine protons will present as a broad signal.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.90-7.10d, J ≈ 8.5 Hz4HAr-H (ortho to -C≡C-)
~6.50-6.70d, J ≈ 8.5 Hz4HAr-H (ortho to -NH₂)
~5.20br s4H-NH₂

Causality Behind Experimental Choices and Interpretation:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for aromatic amines due to its excellent solubilizing power and its ability to engage in hydrogen bonding with the analyte. This interaction slows down the proton exchange of the -NH₂ group, often resulting in a more clearly observable, albeit broad, signal.

  • Aromatic Region: The aromatic protons are split into two distinct doublets. The downfield doublet is assigned to the protons ortho to the electron-withdrawing acetylene linker, while the upfield doublet corresponds to the protons ortho to the electron-donating amine group. This assignment is based on the well-established electronic effects of these substituents on the chemical shifts of aromatic protons.

  • Amine Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent. The integration value of 4H confirms the presence of two primary amine groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, only four aromatic carbon signals and one alkynyl carbon signal are expected.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~148.0C-NH₂
~132.5C-Ar (ortho to -C≡C-)
~114.0C-Ar (ortho to -NH₂)
~112.0C-Ar (ipso to -C≡C-)
~88.0-C≡C-

Causality Behind Experimental Choices and Interpretation:

  • Symmetry and Signal Number: The presence of five signals in the ¹³C NMR spectrum is a strong indicator of the molecule's symmetrical nature.

  • Chemical Shift Assignments: The chemical shifts are assigned based on established substituent effects in aromatic systems. The carbon attached to the electronegative nitrogen atom (C-NH₂) is the most deshielded aromatic carbon and appears furthest downfield. The alkynyl carbons are characteristically found in the 80-90 ppm range.[4] The ipso-carbon attached to the alkyne is expected to be the most shielded of the aromatic carbons.

  • DEPT-135 Experiment: To confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be performed. This would show positive signals for CH carbons and no signals for quaternary carbons (C-NH₂, C-ipso, and -C≡C-).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-30 mg of the compound in 0.7 mL of DMSO-d₆.

  • Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, especially for quaternary carbons.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the chemical shifts to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the primary amines, the C-N bonds, the aromatic C-H and C=C bonds, and the C≡C triple bond.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350MediumN-H asymmetric and symmetric stretching (primary amine)
3030 - 3080MediumAromatic C-H stretching
2210 - 2220WeakC≡C stretching (internal alkyne)
1620 - 1630StrongN-H bending (scissoring)
1590 - 1610MediumAromatic C=C stretching
1510 - 1520StrongAromatic C=C stretching
1280 - 1300StrongAromatic C-N stretching
820 - 840Strongpara-disubstituted C-H out-of-plane bending

Causality Behind Experimental Choices and Interpretation:

  • N-H Stretching: The presence of two bands in the 3450-3350 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C≡C Stretching: The absorption for the internal alkyne C≡C stretch is expected to be weak but sharp.[6] Its presence confirms the acetylene linkage. In perfectly symmetrical alkynes, this peak can be absent; however, intermolecular interactions in the solid state may induce a small dipole moment, making it observable.

  • Aromatic Region: The spectrum will show characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹, and multiple bands for C=C in-plane stretching in the 1610-1450 cm⁻¹ region.

  • C-N Stretching and N-H Bending: A strong band around 1280-1300 cm⁻¹ is characteristic of the C-N stretching in aromatic amines.[5] The N-H bending vibration (scissoring) gives rise to a strong absorption around 1620 cm⁻¹.

  • Out-of-Plane Bending: A strong absorption in the 820-840 cm⁻¹ range is indicative of the out-of-plane C-H bending of the 1,4-disubstituted (para) phenyl rings.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
208High[M]⁺˙ (Molecular Ion)
104Moderate[M/2]⁺ or cleavage at the C≡C bond
92Moderate[H₂N-C₆H₄-C≡]⁺ or related fragments
77Low[C₆H₅]⁺ (Phenyl cation)

Causality Behind Experimental Choices and Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected to be prominent due to the stability of the aromatic system. For C₁₄H₁₂N₂, the exact mass would be 208.1000. An odd molecular weight is consistent with the presence of an even number of nitrogen atoms (the Nitrogen Rule).

  • Fragmentation Pattern: The primary fragmentation pathway is likely the cleavage of the bonds adjacent to the stable aromatic rings and the alkyne unit. A significant fragment at m/z 104 could arise from the cleavage of the C-C single bond of a rearranged intermediate or a double-charged molecular ion. Fragments corresponding to the aminophenylacetylene cation (m/z 116, not listed as major) and further fragmentation to the phenyl cation (m/z 77) are also plausible. The symmetrical nature of the molecule might lead to a relatively simple fragmentation pattern.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: Introduce a dilute solution of the compound (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecule [M+H]⁺. For fragmentation studies, Electron Ionization (EI) can be used with a direct insertion probe for solid samples.

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to accurately measure the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the molecular formula C₁₄H₁₂N₂. If fragmentation data is acquired (e.g., using MS/MS), analyze the fragment ions to corroborate the proposed structure.

Workflow and Data Synthesis

The comprehensive characterization of this compound is a multi-step process that relies on the synergy of different spectroscopic techniques. The following diagram illustrates the logical workflow for structural elucidation and confirmation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Compound->NMR Dissolve in DMSO-d₆ IR FTIR Spectroscopy Compound->IR Prepare KBr Pellet MS Mass Spectrometry (HRMS, EI-MS) Compound->MS Direct Infusion or LC Inlet Structure Structural Elucidation - Connectivity - Functional Groups - Molecular Formula NMR->Structure Proton Env. Carbon Skeleton IR->Structure Functional Groups MS->Structure Molecular Weight & Formula Confirmation Confirmed Structure Structure->Confirmation Convergent Evidence

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The structural integrity of this compound can be confidently established through a coordinated application of NMR, IR, and Mass Spectrometry. The predicted spectroscopic data presented in this guide, grounded in fundamental principles and analysis of analogous structures, provides a robust framework for its characterization. The ¹H and ¹³C NMR spectra confirm the symmetrical aromatic structure and the specific electronic environments of the nuclei. FTIR spectroscopy provides definitive evidence for the primary amine and internal alkyne functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques offer a self-validating system, ensuring the identity and purity of this critical monomer for advanced material synthesis.

References

  • AIR Unimi. (n.d.). ethyne-1,2-diyl)dianiline 1b-d,f,g,i-k S-3 Procedure fo. Retrieved from [Link]

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  • University of Cambridge. (n.d.). Synthesis of 1,2-biphenylethane based single-molecule diodes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances. Retrieved from [Link]

  • JKN Chemical. (n.d.). 4,4'-(Ethyne-1,2-diyl)dianiline. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Kayan, C., & Biricik, N. (2007). Synthesis and characterization of 4,4',-diaminodiphenylmethane Schiff bases. Asian Journal of Chemistry, 19(3), 2369-2373. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(4-aminophenyl)acetylene. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of diamine 4. Retrieved from [Link]

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  • Reddit. (2021, March 6). Sonogashira coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4, 4′ (4, 5-diphenyl-1H-imidazol-1, 2-diyl) dianiline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethynylaniline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]

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A Technical Guide to the Solubility of 4-[2-(4-Aminophenyl)ethynyl]aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-[2-(4-aminophenyl)ethynyl]aniline (also known as 4,4'-diaminotolane) in common organic solvents. As a rigid, aromatic diamine, this compound is a critical building block in the synthesis of high-performance polymers, advanced materials, and potential pharmaceutical intermediates.[1][2] A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a robust, field-proven experimental methodology for both qualitative and quantitative solubility determination. Furthermore, a predicted solubility profile based on fundamental chemical principles is presented to guide initial solvent selection. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction to this compound

This compound (CAS No. 6052-15-9) is an organic compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol .[1][3] It typically presents as a light brown to brown solid with a melting point in the range of 238-242°C.[1][2] The molecular structure is characterized by two aminophenyl groups linked by an ethynyl bridge, resulting in a linear and conjugated system.[1] This unique structure imparts desirable properties for applications in organic electronics, polymer chemistry, and as a precursor for dyes and pharmaceuticals.[2]

The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, and potential applications. For instance, in drug development, solubility in various media is a key determinant of a compound's bioavailability and formulation possibilities.[4] In materials science, controlling solubility is essential for solution-based processing of polymers and thin films.[2]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key physicochemical properties of this compound that influence its solubility include:

  • Polarity: The molecule possesses two polar amino groups (-NH2), which can act as hydrogen bond donors and acceptors.[6] However, the large, nonpolar aromatic backbone, consisting of two phenyl rings and an acetylene linker, contributes significantly to its overall low polarity.

  • Hydrogen Bonding: The presence of N-H bonds allows for hydrogen bonding with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Molecular Shape and Size: The rigid, planar structure and relatively large molecular size can impact how effectively solvent molecules can surround and solvate the solute.[7]

Based on these characteristics, it is predicted that this compound will exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic solvents that can effectively interact with the aromatic system and the amino groups. A predicted water solubility of 0.00 M suggests it is practically insoluble in water, which is consistent with its large hydrophobic structure.[6]

Predicted Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on its chemical structure and the principles of solubility. This table should be used as a preliminary guide for solvent screening.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterInsolubleThe large nonpolar aromatic structure dominates over the polar amino groups, leading to poor interaction with the highly polar, hydrogen-bonding network of water.[6]
Methanol / EthanolSparingly SolubleThe alkyl chain of the alcohol can interact with the aromatic rings, while the hydroxyl group can hydrogen bond with the amino groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions and can accept hydrogen bonds from the amino groups.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate the compound.
AcetonitrileSparingly SolubleAcetonitrile is a polar aprotic solvent but is less polar than DMSO and DMF, which may result in lower solubility.
AcetoneSparingly SolubleAs a moderately polar aprotic solvent, acetone may show some ability to dissolve the compound.
Nonpolar TolueneSparingly SolubleThe aromatic nature of toluene allows for π-π stacking interactions with the phenyl rings of the solute, but the polar amino groups limit solubility.
HexaneInsolubleAs a nonpolar aliphatic hydrocarbon, hexane lacks the ability to interact favorably with the polar amino groups of the solute.
Chlorinated Dichloromethane (DCM)Sparingly SolubleDCM has a moderate polarity and may exhibit some solvating power, but strong solubility is not expected.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols for qualitative and quantitative solubility determination are recommended.

Health and Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used. Handle the compound and solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (see table above)

  • Small vials or test tubes with caps

  • Spatula

  • Vortex mixer

Procedure:

  • Sample Preparation: Add approximately 5-10 mg of this compound to a clean, dry vial.

  • Solvent Addition: Add 1 mL of the chosen solvent to the vial.

  • Mixing: Securely cap the vial and vortex for 1-2 minutes at room temperature.

  • Observation: Visually inspect the vial against a light and dark background.

  • Classification:

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain, or the solution is hazy.

    • Insoluble: The majority of the solid remains undissolved.

  • Record: Document the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[7]

Materials:

  • This compound

  • Selected solvents in which the compound shows at least partial solubility

  • Scintillation vials or flasks with airtight caps

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial (e.g., 20 mg in 5 mL of solvent). The key is to have undissolved solid remaining at equilibrium.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) for at least 24-48 hours. This extended mixing time is crucial to ensure equilibrium is reached.[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visual Representations

Logical Relationship of Solubility Factors

G cluster_solute Solute Properties This compound cluster_solvent Solvent Properties A Large Aromatic Backbone (Nonpolar) Solubility Solubility Outcome A->Solubility Decreases solubility in polar solvents B Two Amino Groups (-NH2) (Polar) B->Solubility Increases solubility in polar solvents C Hydrogen Bond Donating/Accepting C->Solubility Enhances interaction with H-bonding solvents D Polarity (Protic/Aprotic) D->B Polarity Match E Hydrogen Bonding Capability E->C H-Bonding Match F Aromaticity F->A π-π Interaction G start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate (Shake at const. T for 24-48h) prep->equilibrate settle Settle (Allow excess solid to sediment) equilibrate->settle filter Filter Supernatant (0.22 µm syringe filter) settle->filter analyze Analyze Concentration (HPLC or UV-Vis) filter->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end_node End calculate->end_node

Caption: Workflow for the shake-flask quantitative solubility determination method.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for researchers to both predict and experimentally determine this critical physicochemical property. By understanding the interplay of its structural features—a large nonpolar core and polar, hydrogen-bonding amino groups—and by applying the detailed experimental protocols herein, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The methodologies described are designed to yield reliable and reproducible data, empowering researchers in drug development and materials science to fully leverage the potential of this versatile compound.

References

  • Vertex AI Search. (n.d.). Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9).
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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
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  • Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development? Retrieved from [Link]

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  • PubChem. (n.d.). 3,4-Diaminotoluene. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-[(4-Aminophenyl)sulfanyl]aniline. Retrieved from [Link]

  • Reddit. (2014, September 14). Solubility in organic solvents and water. r/chemhelp. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermal Stability and Melting Point of 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal properties of 4-[2-(4-Aminophenyl)ethynyl]aniline (CAS No. 6052-15-9), a key building block in the synthesis of advanced polymers and functional organic materials. A thorough understanding of its thermal stability and melting behavior is paramount for its effective utilization in research, development, and manufacturing processes. This document delves into the theoretical underpinnings of its thermal characteristics, provides detailed experimental methodologies for its analysis, and presents a consolidated view of its key thermal parameters.

Molecular Structure and its Influence on Thermal Properties

This compound, also known as Bis(4-aminophenyl)acetylene or 4,4'-diaminotolane, possesses a highly rigid and conjugated molecular structure. This inherent rigidity, stemming from the linear acetylene linker and the two flanking phenyl rings, is a primary determinant of its high thermal stability. The delocalization of π-electrons across the molecule enhances bond strength and contributes to its ability to withstand elevated temperatures before undergoing decomposition.

The presence of two primary amine (-NH2) groups provides sites for cross-linking and polymerization, making it a valuable monomer for high-performance polymers such as polyimides and polyamides. The thermal behavior of the resulting polymers is directly influenced by the thermal stability of this foundational monomer. Aromatic amines, in general, exhibit greater thermal stability compared to their aliphatic counterparts due to resonance stabilization, a key feature of the aminophenyl moieties in this compound.

Melting Point Determination: A Key Physicochemical Parameter

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, this is a critical parameter for identity confirmation, purity assessment, and process development.

ParameterValueSource(s)
Melting Point (°C) 238 - 242[1][2]
Appearance Light brown to brown solid[1][2]
Molecular Formula C₁₄H₁₂N₂[1][2][3]
Molecular Weight ( g/mol ) ~208.26[1][2][3]

The relatively high melting point of this compound is a direct consequence of its planar, symmetric structure, which allows for efficient crystal packing and strong intermolecular forces, primarily van der Waals forces and hydrogen bonding between the amine groups.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion.[4][5]

Objective: To determine the melting temperature (Tm) and the heat of fusion (ΔHf) of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 260°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Causality Behind Experimental Choices:

  • A controlled heating rate of 10°C/min is standard for many organic compounds, providing a good balance between resolution and experimental time.[6]

  • The use of an inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.[6][7]

  • Hermetically sealing the DSC pan ensures that there is no mass loss due to sublimation prior to melting.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is an essential technique for evaluating the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.[7][8] For this compound, TGA provides critical information about its decomposition temperature and char yield, which are indicative of its suitability for high-temperature applications.

ParameterExpected ValueRationale
Onset Decomposition Temperature (T_onset) > 300°CHigh thermal stability of aromatic amines and the conjugated system.
Temperature of Maximum Decomposition Rate (T_max) > 350°CReflects the energy required to break the stable covalent bonds.
Char Yield at 800°C > 40%The high aromatic content contributes to the formation of a stable carbonaceous residue.
Experimental Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and char yield of this compound.

Methodology:

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

    • Maintain a constant nitrogen flow (20-50 mL/min) throughout the experiment to provide an inert atmosphere.

  • Data Analysis: The onset decomposition temperature is determined from the TGA curve where significant weight loss begins. The char yield is the percentage of the initial mass remaining at the end of the experiment.

Causality Behind Experimental Choices:

  • A heating rate of 10°C/min is a common practice for TGA analysis, allowing for good resolution of thermal events.[9]

  • An inert nitrogen atmosphere is crucial to study the inherent thermal stability of the compound without the influence of oxidative degradation.[7][8]

  • Using a ceramic or platinum pan is necessary to withstand the high temperatures of the experiment.

Integrated Thermal Analysis Workflow

A comprehensive understanding of the thermal properties of this compound is best achieved through a combined DSC and TGA approach.

G cluster_0 Thermal Analysis Workflow Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Melting_Point Melting Point (Tm) Heat of Fusion (ΔHf) DSC->Melting_Point Decomposition_Temp Decomposition Temperature (Td) Char Yield TGA->Decomposition_Temp Interpretation Data Interpretation & Reporting Melting_Point->Interpretation Decomposition_Temp->Interpretation

Caption: Integrated workflow for thermal characterization.

Conclusion

This compound is a thermally robust molecule with a high melting point, making it an excellent candidate for the synthesis of high-performance polymers and materials intended for demanding applications. Its thermal stability is intrinsically linked to its rigid, conjugated structure. The methodologies of Differential Scanning Calorimetry and Thermogravimetric Analysis provide the essential tools for a precise and comprehensive characterization of its thermal properties, ensuring its effective and reliable use in advanced material science and drug development.

References

  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]

  • Sadeek, G. Th., & Ismael, O. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. [Link]

  • Prime Process Safety Center. Thermogravimetric Analysis (TGA). [Link]

  • Jumde, R. P., & Deme, P. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical and Pharmaceutical Research, 5(12), 645-653. [Link]

  • TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results. [Link]

  • XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • SKZ Industrial Co., Limited. DSC vs TGA: What's the Difference in Thermal Analysis?. [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Smithers. Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Mettler Toledo. Thermal Analysis of Organic Compounds. [Link]

  • The Madison Group. Back to Basics: Thermogravimetric Analysis (TGA). [Link]

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An In-Depth Technical Guide to 4,4'-Diaminotolane and its Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,4'-diaminotolane, also known as 4-[2-(4-aminophenyl)ethynyl]aniline, and its analogs. It is intended for researchers, scientists, and professionals in drug development. This document delves into the chemical properties, synthesis, and diverse applications of this class of compounds, with a focus on their role as versatile building blocks in medicinal chemistry and materials science. We will explore the causality behind experimental choices, provide detailed protocols, and present data in a clear and accessible format to empower your research and development endeavors.

Introduction: The Significance of the Diaminotolane Scaffold

4,4'-Diaminotolane (DAT) is an organic compound characterized by a linear, rigid structure featuring two aniline moieties connected by an acetylene linker. This unique architecture imparts valuable electronic and physical properties, making it a compound of significant interest. Its derivatives are being explored for a wide range of applications, from the development of novel polymers and covalent organic frameworks (COFs) to their potential as bioactive molecules in drug discovery.[1][2]

The core structure of DAT provides a versatile scaffold for chemical modification. The two primary amine groups serve as handles for further functionalization, allowing for the synthesis of a diverse library of derivatives with tailored properties. The rigid acetylene linker ensures a well-defined spatial arrangement of the aromatic rings, which is crucial for applications in materials science and for designing molecules with specific biological targets.

This guide will provide a deep dive into the world of DAT and its analogs, offering insights into their synthesis, characterization, and potential applications, thereby serving as a valuable resource for scientists and researchers.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 4,4'-diaminotolane is paramount for its effective use in any application.

2.1. Nomenclature and Synonyms

The compound is most commonly known as 4,4'-diaminotolane. However, it is also referred to by its systematic IUPAC name, this compound. Other synonyms and identifiers include:

  • 4,4'-Ethynylenedianiline

  • Bis(4-aminophenyl)acetylene

  • EDDA[2]

Its Chemical Abstracts Service (CAS) Registry Number is 6052-15-9 .[1][2][3]

2.2. Core Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-diaminotolane is presented in the table below.

PropertyValueReference
Molecular Formula C14H12N2[1][3]
Molecular Weight 208.26 g/mol [1][3]
Appearance Light brown to brown solid[1]
Melting Point 238-242 °C[1]
Purity Typically ≥97%[1]

These properties are crucial for handling, storage, and planning chemical reactions. The relatively high melting point indicates a stable crystalline structure.

2.3. Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 4,4'-diaminotolane is expected to show characteristic peaks for the N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), the C≡C stretching of the alkyne (around 2100-2260 cm⁻¹), and C-H and C=C stretching of the aromatic rings.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would likely show signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amine groups.

  • ¹³C NMR: The carbon NMR spectrum would exhibit signals for the aromatic carbons and the acetylenic carbons.

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.[5][6]

Synthesis of 4,4'-Diaminotolane and its Analogs

The synthesis of 4,4'-diaminotolane and its derivatives often involves modern cross-coupling reactions, which allow for the efficient formation of the carbon-carbon triple bond.

3.1. Common Synthetic Routes

A prevalent method for synthesizing 4,4'-diaminotolane is the Sonogashira cross-coupling reaction .[1] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.

A plausible retrosynthetic analysis for 4,4'-diaminotolane is illustrated below:

G DAT 4,4'-Diaminotolane C Sonogashira Coupling DAT->C Disconnection A 4-Ethynylaniline B 4-Iodoaniline C->A C->B

Retrosynthetic analysis of 4,4'-diaminotolane.
3.2. Step-by-Step Synthesis Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of 4,4'-diaminotolane via a Sonogashira coupling reaction. This protocol is based on general principles of organic synthesis and should be adapted and optimized based on laboratory conditions and available starting materials.

Materials:

  • 4-Iodoaniline

  • 4-Ethynylaniline[7]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodoaniline (1.0 eq) in anhydrous toluene.

  • Add triethylamine (2.0 eq) to the solution.

  • To this mixture, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.01 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-ethynylaniline (1.1 eq) in anhydrous toluene dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium iodide salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4,4'-diaminotolane.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, and by melting point determination.

Applications in Research and Drug Development

The rigid, linear structure and the presence of reactive amine groups make 4,4'-diaminotolane and its analogs valuable building blocks in various fields of research and development.

4.1. Materials Science

The diaminotolane scaffold is utilized in the synthesis of advanced materials with unique electronic and optical properties.[1]

  • Polymers: The diamine functionality allows for its use as a monomer in the synthesis of high-performance polymers such as polyimides and polyamides. The rigid tolane unit in the polymer backbone can lead to materials with high thermal stability and mechanical strength.

  • Covalent Organic Frameworks (COFs): 4,4'-Diaminotolane can be used as a linker in the synthesis of COFs.[2] These are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing.

4.2. Medicinal Chemistry and Drug Discovery

The diaminotolane scaffold can be considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[8][9] The ability to readily synthesize a library of derivatives allows for the exploration of structure-activity relationships (SAR).

While specific biological activities for 4,4'-diaminotolane itself are not extensively documented in the initial search results, the broader class of diamino-containing aromatic compounds has shown a wide range of biological activities.[10][11][12][13][14]

Potential Therapeutic Areas:

  • Anticancer Agents: Many small molecules containing diamine and quinazoline moieties have been investigated as anticancer agents.[11][12][13][14] The diaminotolane scaffold could be used to design novel inhibitors of kinases or other cancer-related targets.

  • Enzyme Inhibitors: The rigid nature of the tolane linker can be exploited to position functional groups in a way that allows for specific interactions with the active site of an enzyme. For example, derivatives could be designed as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes.[15]

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The diaminotolane scaffold could serve as a starting point for the design of novel antibacterial or antifungal compounds.[9]

The process of drug discovery often involves the synthesis and screening of a large number of compounds to identify a "hit" or "lead" compound.[16][][18][19] The versatility of the diaminotolane scaffold makes it an attractive starting point for such endeavors.

G cluster_0 Drug Discovery Workflow A 4,4'-Diaminotolane Scaffold B Derivative Synthesis A->B C Biological Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Role of the diaminotolane scaffold in a drug discovery workflow.
Conclusion

4,4'-Diaminotolane is a versatile and valuable chemical entity with significant potential in both materials science and drug discovery. Its rigid, linear structure, coupled with the presence of two reactive amine groups, makes it an ideal building block for the synthesis of a wide array of functional molecules. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of empowering researchers to explore the full potential of this fascinating class of compounds. The continued exploration of diaminotolane derivatives is likely to lead to the development of novel materials and therapeutics with significant societal impact.

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The Rising Potential of Ethynyl-Bridged Aniline Compounds: A Technical Guide to Their Electronic Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Linear π-System

In the quest for novel materials with tunable electronic and optical properties, ethynyl-bridged aniline compounds have emerged as a prominent class of molecules. These rigid, linear π-conjugated systems, often categorized as oligo(phenylene ethynylene)s (OPEs) bearing aniline functionalities, serve as exceptional molecular wires.[1][2] Their structure, characterized by alternating phenyl and ethynyl units, facilitates efficient electron delocalization along the molecular backbone.[3] The incorporation of aniline, a well-known electron-donating group, imparts a "push-pull" character to these molecules, leading to a host of fascinating electronic and photophysical properties.[1][4] This guide provides a comprehensive overview of the synthesis, characterization, and theoretical modeling of ethynyl-bridged aniline compounds, with a forward look towards their applications in molecular electronics, biosensing, and as scaffolds in drug development.[5][6][7]

I. Synthetic Strategies: Building the Molecular Wireframe

The construction of ethynyl-bridged aniline oligomers predominantly relies on the robust and versatile Sonogashira cross-coupling reaction.[8][9][10] This palladium- and copper-cocatalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]

Core Synthetic Approach: Iterative Sonogashira Coupling

A common strategy for building longer oligomers is an iterative approach involving sequential Sonogashira coupling and deprotection steps.[9] This allows for precise control over the length and composition of the final molecule.

Experimental Protocol: Synthesis of an Aniline-Terminated Oligo(phenylene ethynylene) Trimer

This protocol provides a representative example of the synthesis of an aniline-terminated trimer using an iterative Sonogashira coupling approach.

Materials:

  • 4-Iodoaniline

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • 1-Bromo-4-iodobenzene

  • Silica gel for column chromatography

  • Appropriate deuterated solvents for NMR analysis

Step-by-Step Procedure:

  • Synthesis of the Monomer (4-((trimethylsilyl)ethynyl)aniline):

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodoaniline (1.0 eq) in a mixture of anhydrous THF and TEA.

    • Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) to the solution.

    • To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected monomer.[11]

  • Deprotection of the Monomer:

    • Dissolve the purified TMS-protected monomer (1.0 eq) in THF.

    • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the deprotection by TLC.

    • Once complete, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the terminal alkyne monomer.

  • Synthesis of the Dimer:

    • In a Schlenk flask, dissolve the deprotected monomer (1.0 eq) and 1-bromo-4-iodobenzene (1.1 eq) in a mixture of THF and TEA.

    • Add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

    • Stir the reaction at room temperature for 48 hours.

    • Work up and purify the product as described in Step 1 to yield the dimer.

  • Synthesis of the Trimer:

    • Couple the purified dimer (1.0 eq) with the deprotected aniline monomer (1.1 eq) using the Sonogashira coupling conditions described in Step 1.

    • After the reaction is complete, perform the work-up and purification to obtain the final aniline-terminated trimer.

Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Dimer Dimer Synthesis cluster_Trimer Trimer Synthesis Monomer_Start 4-Iodoaniline + TMSA Sonogashira1 Sonogashira Coupling Monomer_Start->Sonogashira1 Monomer_Protected TMS-Protected Aniline Monomer Sonogashira1->Monomer_Protected Deprotection TBAF Deprotection Monomer_Protected->Deprotection Monomer_Deprotected Terminal Alkyne Aniline Monomer Deprotection->Monomer_Deprotected Dimer_Start Deprotected Monomer + 1-Bromo-4-iodobenzene Monomer_Deprotected->Dimer_Start Sonogashira2 Sonogashira Coupling Dimer_Start->Sonogashira2 Dimer_Product Aniline-Terminated Dimer Sonogashira2->Dimer_Product Trimer_Start Dimer + Deprotected Monomer Dimer_Product->Trimer_Start Sonogashira3 Sonogashira Coupling Trimer_Start->Sonogashira3 Trimer_Product Aniline-Terminated Trimer Sonogashira3->Trimer_Product

Caption: Iterative synthesis of an ethynyl-bridged aniline trimer.

II. Characterization of Electronic and Optical Properties

A suite of spectroscopic and electrochemical techniques is employed to elucidate the electronic structure and properties of these compounds.

A. Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of ethynyl-bridged aniline compounds.[3] It provides information on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transport properties.[12]

Experimental Protocol: Cyclic Voltammetry of an Aniline Derivative

Apparatus and Materials:

  • Potentiostat with a three-electrode cell setup.[13]

  • Working electrode (e.g., glassy carbon or platinum).[14]

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE)).[14]

  • Counter electrode (e.g., platinum wire).[14]

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).[14]

  • Analyte solution (typically 1 mM of the ethynyl-bridged aniline compound in the electrolyte solution).

  • Inert gas (nitrogen or argon) for deoxygenating the solution.[4]

Step-by-Step Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol, and finally dry it thoroughly.[14]

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

  • Deoxygenation: Fill the cell with the analyte solution and bubble with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[4] Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.[4]

    • Set the potential window to scan a range that encompasses the expected oxidation and reduction events of the compound.

    • Set the scan rate (e.g., 100 mV/s).

    • Initiate the cyclic scan and record the resulting voltammogram (a plot of current vs. potential).[4]

    • Perform multiple scans to ensure reproducibility.

Data Interpretation:

  • Oxidation and Reduction Peaks: The potential at which the anodic (oxidation) and cathodic (reduction) peaks appear correspond to the energy required to remove or add an electron, respectively.[15]

  • HOMO and LUMO Energy Estimation: The onset potential of the first oxidation wave can be used to estimate the HOMO energy level, while the onset of the first reduction wave can estimate the LUMO energy level. These are often calibrated against an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).[12]

  • Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) provide information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is approximately 59 mV at room temperature, and the current ratio is close to unity.[16]

CV_Analysis cluster_CV Cyclic Voltammetry Analysis cluster_Interpretation Interpretation of Electronic Properties CV_Experiment Run Cyclic Voltammetry Voltammogram Obtain Voltammogram (Current vs. Potential) CV_Experiment->Voltammogram Peak_Analysis Identify Anodic (Epa) and Cathodic (Epc) Peak Potentials Voltammogram->Peak_Analysis Onset_Analysis Determine Onset Potentials (Eox_onset, Ered_onset) Voltammogram->Onset_Analysis Reversibility Analyze Peak Separation (ΔEp) and Current Ratio (ipa/ipc) Peak_Analysis->Reversibility HOMO_LUMO Estimate HOMO and LUMO Energy Levels Onset_Analysis->HOMO_LUMO Stability Assess Redox Stability Reversibility->Stability Electrochemical_Gap Calculate Electrochemical Band Gap (Eg = ELUMO - EHOMO) HOMO_LUMO->Electrochemical_Gap

Caption: Workflow for analyzing cyclic voltammetry data.

B. Spectroscopic Characterization: UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are indispensable tools for probing the electronic transitions and photophysical properties of these π-conjugated molecules.[17][18][19]

  • UV-Vis Absorption Spectroscopy: The absorption spectrum reveals the energies of electronic transitions from the ground state to excited states. For ethynyl-bridged aniline compounds, the spectrum is typically dominated by strong π-π* transitions.[20] The wavelength of maximum absorption (λ_max) provides a measure of the HOMO-LUMO gap; a longer λ_max corresponds to a smaller energy gap.[19] The molar absorptivity (ε) is a measure of the probability of the transition.

  • Fluorescence Spectroscopy: Many ethynyl-bridged aniline compounds are highly fluorescent.[8] Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited state back to the ground state. The emission spectrum is typically red-shifted relative to the absorption spectrum (the Stokes shift).[21] The fluorescence quantum yield (Φ_f) quantifies the efficiency of the emission process.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., dichloromethane, THF, or toluene)

  • Solution of the ethynyl-bridged aniline compound of known concentration

Step-by-Step Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent. The concentration should be adjusted to give an absorbance in the range of 0.1-1.0 for UV-Vis measurements to ensure adherence to the Beer-Lambert law.[22]

  • UV-Vis Measurement:

    • Record a baseline spectrum of the pure solvent in the cuvette.

    • Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[23]

    • Identify the λ_max and the corresponding absorbance.

  • Fluorescence Measurement:

    • Place the sample cuvette in the fluorometer.

    • Set the excitation wavelength, typically at or near the λ_max determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.[21]

    • To determine the quantum yield, a reference standard with a known quantum yield is measured under identical conditions.[21]

III. Theoretical Modeling: A Computational Lens on Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure and properties of ethynyl-bridged aniline compounds, complementing experimental findings.[24][25]

Key Computational Parameters:
  • HOMO and LUMO Energies: DFT calculations can accurately predict the energies of the frontier molecular orbitals.[26][27] The HOMO-LUMO energy gap is a key parameter that correlates with the electronic excitability and chemical reactivity of the molecule.[28]

  • Molecular Orbitals: Visualization of the HOMO and LUMO provides a qualitative understanding of the electron distribution in the ground and excited states, respectively. In push-pull systems, the HOMO is typically localized on the electron-donating aniline moiety, while the LUMO is localized on the electron-accepting part of the molecule.

  • Non-Linear Optical (NLO) Properties: These compounds often exhibit significant NLO properties due to their push-pull nature.[4] DFT can be used to calculate the first hyperpolarizability (β), a measure of the second-order NLO response.[7][24]

Computational Workflow: DFT Calculation of Electronic Properties

DFT_Workflow cluster_Setup Computational Setup cluster_Calculation Calculation Steps cluster_Analysis Data Analysis Molecule Build Molecular Structure Method Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d)) Molecule->Method Geom_Opt Geometry Optimization Method->Geom_Opt Freq_Calc Frequency Calculation (Verify Minimum) Geom_Opt->Freq_Calc Electronic_Properties Single Point Energy Calculation for Electronic Properties Freq_Calc->Electronic_Properties HOMO_LUMO_Analysis Extract HOMO/LUMO Energies and Gap Electronic_Properties->HOMO_LUMO_Analysis Orbital_Vis Visualize Molecular Orbitals Electronic_Properties->Orbital_Vis NLO_Analysis Calculate NLO Properties (e.g., Hyperpolarizability) Electronic_Properties->NLO_Analysis Spectrum_Sim Simulate UV-Vis Spectrum (TD-DFT) Electronic_Properties->Spectrum_Sim

Caption: A typical workflow for DFT calculations of electronic properties.

IV. Structure-Property Relationships and Quantitative Data

The electronic properties of ethynyl-bridged aniline compounds can be systematically tuned by modifying their chemical structure.

  • Effect of Conjugation Length: Increasing the number of phenylene-ethynylene repeat units generally leads to a decrease in the HOMO-LUMO gap, resulting in a red-shift in the absorption and emission spectra.[29]

  • Effect of Substituents: The electronic properties are highly sensitive to the nature of substituents on the aromatic rings. Electron-donating groups on the aniline moiety and electron-withdrawing groups at the other end of the molecule enhance the push-pull character, leading to a smaller HOMO-LUMO gap and larger NLO properties.[30]

Table 1: Representative Electronic Properties of Ethynyl-Bridged Aniline Derivatives
CompoundHOMO (eV)LUMO (eV)Electrochemical Gap (eV)λ_max (nm)
Aniline-5.77---
4-Ethynylaniline-5.53-0.984.55~290
Aniline-terminated Dimer-5.32-1.214.11~350
Aniline-terminated Trimer-5.18-1.353.83~390

Note: The values in this table are approximate and can vary depending on the specific substituents, solvent, and method of determination (experimental or computational). Data compiled and synthesized from multiple sources.[31][32]

V. Applications and Future Outlook

The unique electronic and photophysical properties of ethynyl-bridged aniline compounds make them promising candidates for a variety of applications.

A. Molecular Electronics

Their rigid, linear structure and high conductivity make them ideal components for molecular wires in nanoelectronic devices.[1][2] The ability to tune their HOMO-LUMO levels allows for the rational design of materials with specific charge transport characteristics.

B. Biosensing and Bioimaging

The strong fluorescence of these compounds, which can be sensitive to the local environment, makes them attractive for use as fluorescent probes for the detection of biomolecules.[19][33][34] For example, OPEs have been functionalized to target specific cellular components like mitochondria.[3] Their application as light-activated biocides is also an area of active research.[35]

C. Relevance to Drug Development

While direct applications as pharmaceuticals are still emerging, the foundational role of aniline in drug synthesis is well-established.[6][7][36] Ethynyl-bridged aniline scaffolds offer several potential advantages for drug development:

  • Rigid Scaffolds: The rigid and linear nature of the OPE backbone can be used to create well-defined molecular scaffolds for presenting pharmacophores in specific spatial orientations.

  • Fluorescent Tags: Their inherent fluorescence allows for their use as tags to track the distribution and localization of drug molecules within biological systems.[37]

  • Photodynamic Therapy (PDT): Some OPEs are efficient photosensitizers, capable of generating reactive oxygen species upon light irradiation, a property that can be harnessed for photodynamic cancer therapy.[35]

Conclusion

Ethynyl-bridged aniline compounds represent a fascinating class of molecules with a rich and tunable set of electronic and optical properties. The synergy between their conjugated backbone and the electron-donating aniline moiety gives rise to their potential as molecular wires, fluorescent probes, and NLO materials. The synthetic methodologies are well-established, and a combination of electrochemical, spectroscopic, and computational techniques provides a powerful toolkit for their characterization. As our understanding of the structure-property relationships in these systems deepens, we can expect to see their translation into a new generation of advanced materials for electronics, sensing, and biomedical applications, including innovative approaches in drug discovery and therapy.

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Sources

Topic: Potential Research Areas for 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Linear Rigidity and Symmetrical Reactivity

4-[2-(4-Aminophenyl)ethynyl]aniline, known systematically as 4,4'-(Ethyne-1,2-diyl)dianiline and often referred to by its trivial name, 4,4'-diaminotolane, presents a compelling molecular architecture for materials science and medicinal chemistry.[1] Its structure is deceptively simple: two aniline rings bridged by a rigid acetylene linker. This configuration imparts a unique combination of linearity, π-conjugation, and bifunctionality from its terminal amine groups.[2] With a molecular formula of C₁₄H₁₂N₂ and a molecular weight of approximately 208.26 g/mol , it typically appears as a light brown to brown solid with a melting point in the range of 238-242°C.[2][3]

As a Senior Application Scientist, my objective is not merely to list potential uses but to dissect the causal relationships between this molecule's structure and its function. Why should a research group invest resources in this specific diamine? The answer lies in its inherent properties that directly address critical challenges in several advanced fields. This guide will explore three primary research frontiers: the development of ultra-high-performance polymers, the fabrication of molecular-scale electronic components, and its use as a rigid scaffold in rational drug design. Each section will provide not only the scientific rationale but also actionable, detailed protocols to empower researchers to translate theory into practice.

Research Area: High-Performance Thermosetting Polyimides

The most immediate and industrially relevant application of this compound is as a monomer for high-performance polymers, particularly polyimides.[2][4] Aromatic polyimides are a class of materials renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace and electronics industries.[5]

Expertise & Rationale: Why this Monomer Excels

The choice to use this compound over more conventional diamines is a strategic one, aimed at introducing specific, desirable characteristics into the final polymer network:

  • Enhanced Thermal Stability and Dimensionality: The rigid, linear alkyne-aromatic backbone directly translates to a higher glass transition temperature (Tg) and lower coefficient of thermal expansion (CTE) in the resulting polyimide. This is critical for applications like flexible electronics substrates that undergo thermal cycling during manufacturing and operation.[6]

  • Thermosetting Capability via Acetylene Crosslinking: The ethynyl (acetylene) group is the key feature. While the initial polyimide is a linear, processable thermoplastic, it can be transformed into a robust thermoset network at elevated temperatures (typically >300°C). The acetylene units undergo a thermally induced crosslinking reaction, forming a highly cross-linked, void-free network. This post-curing step dramatically enhances the material's thermal stability, solvent resistance, and mechanical integrity at elevated temperatures.

  • Improved Processability (The "Curing Window"): The presence of the acetylene group allows for the synthesis of lower molecular weight, more soluble polyimide prepolymers. These prepolymers can be easily processed (e.g., spin-coated, cast) into complex shapes or thin films at lower temperatures. The final, high-performance properties are then developed in situ during the thermal curing stage. This "curing window" between processability and final performance is a significant manufacturing advantage.

Experimental Protocol: Synthesis and Curing of a Thermosetting Polyimide

This protocol details a two-step process: the synthesis of a soluble poly(amic acid) precursor followed by its conversion to a cross-linked polyimide film.

Core Reactants:

  • Diamine: this compound

  • Dianhydride: 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) is chosen for its ability to impart solubility and optical transparency.[7][8]

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP)

Workflow Diagram: Polyimide Synthesis and Thermal Crosslinking

Caption: Workflow for synthesis and curing of a thermoset polyimide.

Step-by-Step Methodology:

  • Reactor Setup: In a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube, add 4.16 g (0.02 mol) of this compound.

  • Dissolution: Add 80 mL of anhydrous NMP to the flask and stir until the diamine is fully dissolved.

  • Poly(amic acid) Formation: Slowly add 8.88 g (0.02 mol) of 6FDA dianhydride powder in small portions over 30 minutes to the stirred solution. An exothermic reaction will occur, and the solution viscosity will increase significantly.

  • Polymerization: Allow the reaction to proceed at room temperature under a slow nitrogen stream for 24 hours to ensure high molecular weight is achieved. The result is a viscous, clear poly(amic acid) (PAA) solution.

  • Film Casting: Pour the PAA solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 200 µm).

  • Thermal Imidization (Conversion to Polyimide): Place the cast film in a vacuum oven. Implement a staged heating program:

    • 80°C for 2 hours to slowly remove the bulk solvent.

    • 150°C for 1 hour.

    • 200°C for 2 hours. This completes the cyclodehydration reaction, converting the PAA to a linear polyimide. The film can be peeled from the glass substrate after cooling.

  • Thermal Crosslinking (Curing): Place the freestanding polyimide film in a high-temperature furnace under a nitrogen atmosphere. Heat to 350°C and hold for 2 hours. This induces the crosslinking of the acetylene units.

  • Characterization: The final film should be analyzed to confirm its properties. TGA will show a significant increase in decomposition temperature for the cross-linked film compared to the linear precursor. DMA will show a higher storage modulus and glass transition temperature.

Research Area: Single-Molecule Electronics

The concept of using individual molecules as active components in electronic circuits represents the ultimate frontier in miniaturization.[9][10] The rigid, conjugated structure of this compound makes it an ideal candidate for investigation as a "molecular wire."[2][4]

Expertise & Rationale: Why this Molecule is a Superior Wire
  • Defined Conductive Pathway: The molecule's length is fixed at the sub-nanometer scale. Its rigid π-conjugated system provides a clear pathway for electron tunneling between two electrodes.[11]

  • Amine Termini for Electrode Anchoring: The terminal primary amine groups (-NH₂) serve as effective "alligator clips." They readily form coordinate bonds with gold surfaces, a standard material for nanoscale electrodes. This allows for the self-assembly of the molecule into a stable junction.

  • High Conductance: Compared to saturated (alkane) molecules of similar length, the conjugated π-system of diarylacetylenes significantly lowers the energy barrier for electron transport, resulting in higher and more readily measurable conductance.

Experimental Protocol: Measuring Single-Molecule Conductance via STM-BJ

The Scanning Tunneling Microscope-Break Junction (STM-BJ) technique is a powerful method to form and measure the conductance of thousands of individual molecular junctions, allowing for a statistical determination of the molecule's intrinsic conductance.[11]

Workflow Diagram: STM-Break Junction Analysis

G cluster_prep Step 1: Junction Preparation cluster_measure Step 2: Measurement Cycle cluster_analysis Step 3: Data Analysis Gold_Tip Gold STM Tip Assembly Tip approaches substrate in solution Gold_Tip->Assembly Gold_Substrate Gold Substrate Gold_Substrate->Assembly Molecule_Sol Dilute Solution of 4,4'-Diaminotolane Molecule_Sol->Assembly Crash Push Tip into Substrate Assembly->Crash Repeat 1000s of times Pull Withdraw Tip Crash->Pull Repeat 1000s of times Trap Molecule Bridges Nanogap Pull->Trap Repeat 1000s of times Break Junction Breaks Trap->Break Repeat 1000s of times Traces Conductance vs. Displacement Traces Trap->Traces Break->Pull Repeat 1000s of times Histogram 1D Conductance Histogram Traces->Histogram Peak Identify Conductance Peak at n*G₀ Histogram->Peak Result Single-Molecule Conductance Value Peak->Result

Caption: Workflow for single-molecule conductance measurement using STM-BJ.

Step-by-Step Methodology:

  • Substrate and Tip Preparation: Use a freshly cleaved gold-on-mica substrate. The STM tip should be a freshly cut gold wire (0.25 mm diameter).

  • Solution Preparation: Prepare a 0.1 mM solution of this compound in a high-purity solvent such as 1,2,4-trichlorobenzene.

  • STM-BJ Measurement:

    • Place a small droplet of the solution onto the gold substrate within the STM instrument.

    • Lower the gold STM tip towards the substrate until a tunneling current is detected.

    • Automate a process where the tip is repeatedly driven into the substrate (to ensure a fresh gold contact) and then withdrawn.

    • During the withdrawal process, continuously measure the current (I) at a constant bias voltage (V, e.g., 100 mV).

  • Data Acquisition: As the tip retracts, the gold-gold contact breaks, and a nanogap is formed. A single molecule can bridge this gap, creating a molecular junction. This is observed as a plateau in the conductance (G = I/V) versus displacement trace before the conductance drops to zero.

  • Statistical Analysis:

    • Record thousands of these individual withdrawal traces.

    • Construct a 1D conductance histogram by plotting the frequency of occurrence of each measured conductance value.

    • The single-molecule conductance of this compound will appear as a distinct peak in the histogram, typically reported as a multiple of the quantum of conductance, G₀.

Research Area: Rigid Scaffolds in Medicinal Chemistry

In drug discovery, controlling the three-dimensional presentation of pharmacophoric groups is paramount for achieving high target affinity and selectivity. The defined, linear, and rigid nature of this compound makes it an exemplary scaffold for building novel therapeutic agents.[2][4]

Expertise & Rationale: Why this Scaffold Offers an Advantage
  • Reduced Conformational Entropy: Flexible molecules must adopt a specific, low-energy conformation to bind to a biological target. This is entropically unfavorable. By using a rigid scaffold, the pharmacophores are pre-organized, reducing the entropic penalty of binding and potentially leading to higher affinity.

  • Vectorial Presentation of Substituents: The linear scaffold acts like a molecular ruler, positioning functional groups at either end with a precise separation distance and vector. This is highly advantageous for probing and bridging two distinct pockets within a single protein's active site.

  • Synthetic Tractability: The two primary amine groups are synthetically versatile handles. They can be readily functionalized using well-established and robust reactions, such as amide coupling, allowing for the rapid generation of diverse chemical libraries for screening.[12]

Conceptual Workflow: Scaffold-Based Library Synthesis and Screening

This workflow outlines a strategy for using the scaffold to develop, for example, inhibitors for a specific class of enzymes like protein kinases.

Workflow Diagram: Scaffold-Based Drug Discovery

G cluster_synthesis Phase 1: Library Synthesis cluster_screening Phase 2: Biological Evaluation cluster_optimization Phase 3: Lead Optimization Scaffold 4,4'-Diaminotolane Scaffold Reaction Parallel Amide Coupling Chemistry Scaffold->Reaction BuildingBlocks Diverse Building Blocks (e.g., Carboxylic Acids) BuildingBlocks->Reaction Library Focused Compound Library Reaction->Library HTS High-Throughput Screening (HTS) (e.g., Kinase Assay) Library->HTS Hits Primary 'Hit' Compounds HTS->Hits SAR Structure-Activity Relationship (SAR) by Analog Synthesis Hits->SAR ADME ADME/Tox Profiling SAR->ADME Lead Optimized Lead Compound ADME->Lead

Caption: Conceptual workflow for drug discovery using a rigid scaffold.

Methodology Outline:

  • Library Design and Synthesis:

    • Objective: To explore chemical space around the scaffold.

    • Execution: Employ parallel synthesis. In a 96-well plate format, place an equimolar amount of this compound in each well. To each well, add a solution of a different carboxylic acid from a diverse building block library, along with a standard amide coupling agent (e.g., HATU). This generates a library where each compound has the same core but different peripheral functional groups.

  • High-Throughput Screening (HTS):

    • Objective: To identify initial compounds ('hits') that interact with the target protein.

    • Execution: Screen the synthesized library against the target protein kinase using an established biochemical assay (e.g., an assay that measures ATP consumption or substrate phosphorylation). Compounds that show significant inhibition are identified as hits.

  • Hit-to-Lead Optimization:

    • Objective: To improve the potency, selectivity, and drug-like properties of the initial hits.

    • Execution: This is an iterative process. Based on the structure of the most potent hits, design and synthesize a second, more focused library of analogs to establish a Structure-Activity Relationship (SAR). Concurrently, subject the most promising compounds to in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity assays to ensure they have favorable properties for further development.

References

  • Vertex AI Search Result[2]: Provides chemical properties (CAS, formula, MW, melting point), synthesis methods (Sonogashira coupling), and key application areas including advanced polymers, organic electronics, and pharmaceuticals.

  • Vertex AI Search Result[4]: Highlights the molecule as a key intermediate for organic synthesis, materials science, organic electronics (OLEDs), and as a precursor for dyes and pharmaceuticals.

  • Vertex AI Search Result[9]: Discusses the breakthrough of achieving stable, reversible single-molecule devices, establishing the context for molecular electronics research.

  • Vertex AI Search Result[13]: A chemical supplier entry confirming basic properties like CAS number.

  • Vertex AI Search Result[1]: A chemical database entry providing synonyms (4,4'-Diaminotolan), molecular formula, and other identifiers.

  • Vertex AI Search Result[3]: Confirms physical properties such as melting point and predicted boiling point and density.

  • Vertex AI Search Result[14]: Mentions its use as a monomer for synthesizing Covalent Organic Framework (COF) materials, another advanced polymer application.

  • Vertex AI Search Result[15]: While on a different molecule, it describes standard synthesis techniques like catalytic hydrogenation, which are relevant to the synthesis of aniline derivatives.

  • Vertex AI Search Result[10]: Describes molecular electronics devices, the use of STM, and the goal of creating molecular switches and rectifiers.

  • Vertex AI Search Result[16]: Details historical synthesis methods for diaminotoluenes, including purification by recrystallization and vacuum distillation, which are standard organic chemistry techniques.

  • Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. Polymer Chemistry (RSC Publishing).
  • An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites. ResearchGate.
  • 2,4-diaminotoluene. Organic Syntheses Procedure.
  • Molecular electronics. PMC - NIH.
  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure.
  • Figure 2 Photo-induced changes in molecular structure. ResearchGate.
  • Advances in Molecular Electronics: Lights On – Molecule On. chemeurope.com.
  • This compound CAS. ChemicalBook.
  • Transparent Polyimide/Organoclay Nanocomposite Films Containing Different Diamine Monomers. PMC - NIH.
  • Efficient synthesis of 4, 4 Diamino diphenyl methanes in a water suspension medium. TSI Journals.
  • Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. PMC - NIH.
  • Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate.
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing.
  • 4-Ethynylaniline. PubChem.
  • Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. PMC - PubMed Central.
  • Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride. MDPI.
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC - NIH.
  • Polyimide. PubChem - NIH.
  • Utility of 1-(4-Substituted Aminophenyl)Ethanones in Heterocyclic Synthesis Part(II). ResearchGate.

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An In-Depth Technical Guide to the Health and Safety of 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety considerations for 4-[2-(4-Aminophenyl)ethynyl]aniline (CAS No. 6052-15-9), a compound of increasing interest in materials science and pharmaceutical development.[1][2][3][4] Given the absence of a specific, publicly available Safety Data Sheet (SDS), this document synthesizes information on the known hazards of its constituent functional groups—aromatic amines and terminal alkynes—to provide a robust framework for safe handling, storage, and emergency preparedness. This guide is intended to empower researchers and professionals with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Compound Identification and Physicochemical Properties

This compound, also known as 4,4'-diaminotolane or Bisaniline-A, is a solid organic compound. Its key identifiers and physicochemical properties are summarized below.[1][3][5]

PropertyValueSource(s)
Chemical Name This compoundChemicalBook[3]
CAS Number 6052-15-9ChemicalBook[3]
Molecular Formula C₁₄H₁₂N₂Guidechem[5]
Molecular Weight 208.26 g/mol ChemicalBook[3]
Appearance Light brown to brown solidNINGBO INNO PHARMCHEM CO.,LTD.[1]
Melting Point 238-242 °CChemicalBook[3]
Boiling Point 429.7±30.0 °C (Predicted)ChemicalBook[3]
Density 1.20±0.1 g/cm³ (Predicted)ChemicalBook[3]
Storage Temperature Keep in dark place, Inert atmosphere, Room temperature.Guidechem[5]

Hazard Analysis: A Tale of Two Functional Groups

The toxicological profile of this compound is not well-documented. Therefore, a conservative approach is to consider the hazards associated with both the aromatic amine and the ethynyl (alkyne) functionalities.

The Aromatic Amine Moiety: A Known Health Adversary

Aromatic amines as a class of compounds are known for their potential to cause significant health effects.[6][7][8] Many are recognized as carcinogens, mutagens, and endocrine disruptors.[6][8][9]

  • Carcinogenicity and Mutagenicity: A primary concern with aromatic amines is their potential to cause cancer and genetic mutations.[6][8][10] The International Agency for Research on Cancer (IARC) has classified several aromatic amines as known or suspected human carcinogens.

  • Dermal Absorption and Systemic Toxicity: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[8] This route of exposure can be insidious, as significant internal doses can be received without obvious skin irritation.

  • Methemoglobinemia: Exposure to aromatic amines can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[11][12] This can result in cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal.[13]

  • Organ Damage: Prolonged or repeated exposure to aromatic amines has been linked to damage to the liver, kidneys, and spleen.[10][13]

The Ethynyl Group: A Latent Reactivity Hazard

The carbon-carbon triple bond in the ethynyl group introduces a different set of potential hazards.

  • Explosive Potential: Acetylenic compounds can be explosive, especially when in the presence of certain metals, such as copper, silver, and mercury, with which they can form explosive acetylides.[14] It is crucial to avoid contact with these metals, particularly in piping or reaction vessels.

  • Flammability: While the compound itself is a solid, it is combustible.[15] In the event of a fire, it may produce toxic fumes, including oxides of nitrogen.[16]

Safe Handling and Storage: A Proactive Approach

A stringent set of safety protocols is essential when working with this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[17]

  • Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or other closed systems.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE ItemSpecificationsRationale
Gloves Nitrile or other chemically resistant gloves. Double-gloving is recommended.To prevent skin contact and absorption.[15]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.[18]
Lab Coat A buttoned, full-length lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available and used based on a risk assessment.To prevent inhalation of dust or vapors.
Storage
  • Container: Store in a tightly sealed, clearly labeled container.[19]

  • Environment: Keep in a cool, dry, and dark place, away from sources of ignition and incompatible materials.[5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]

  • Incompatibilities: Avoid storage near strong oxidizing agents, acids, and metals that can form explosive acetylides (e.g., copper, silver, mercury).[14]

Experimental Protocol: A Self-Validating Workflow for a Typical Synthetic Application

The following is a generalized, step-by-step protocol for using this compound in a Sonogashira cross-coupling reaction, a common application for this compound.[1]

Objective: To safely perform a Sonogashira coupling reaction using this compound.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., triethylamine, THF)

  • Schlenk line or glove box

  • Appropriate glassware (dried in an oven)

  • Syringes and needles

  • Stir plate and stir bar

  • Inert gas supply (argon or nitrogen)

Protocol:

  • Preparation (Inert Atmosphere):

    • Assemble and flame-dry all glassware under vacuum and backfill with an inert gas. This is critical to exclude oxygen and moisture, which can deactivate the catalyst and cause side reactions.

  • Reagent Addition:

    • In the reaction flask, under a positive pressure of inert gas, add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.

    • Add the this compound and the aryl halide.

  • Solvent Addition:

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Stir the reaction mixture at the appropriate temperature (as determined by the specific substrates) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography.

Workflow Diagram:

Sonogashira_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up and Isolation cluster_purification Purification Prep Assemble and Flame-Dry Glassware Reagents Add Catalysts and Reactants Prep->Reagents Maintain Inert Atmosphere Solvent Add Anhydrous Solvent Reagents->Solvent React Stir and Monitor Reaction Solvent->React Quench Quench Reaction React->Quench Extract Extract Product Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product (e.g., Chromatography) Dry->Purify

Caption: A typical workflow for a Sonogashira coupling reaction.

Emergency Procedures: Preparedness is Paramount

Prompt and appropriate action is critical in the event of an exposure or spill.

Emergency SituationFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[20][21]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[22][23]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[24]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[22][23]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[25]

Emergency Response Workflow:

Emergency_Response Start Exposure Event Occurs Assess Assess the Situation (Is it safe to approach?) Start->Assess Evacuate Evacuate Immediate Area (If necessary) Assess->Evacuate No FirstAid Administer First Aid (See Table) Assess->FirstAid Yes Report Report the Incident (Supervisor, EHS) Evacuate->Report SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical SpillControl Control and Clean Spill (If trained and safe) FirstAid->SpillControl If spill occurred SeekMedical->Report SpillControl->Report End Incident Resolution Report->End

Caption: A logical workflow for responding to an exposure or spill event.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[15][26][27]

Conclusion

While this compound holds promise for various scientific applications, its potential health and safety hazards, inferred from its chemical structure, demand a high level of caution. By understanding the risks associated with aromatic amines and acetylenic compounds, and by implementing robust safety protocols, researchers can work with this compound in a manner that is both scientifically productive and safe.

References

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Sustainability. (n.d.). Aromatic Amine Carcinogens. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Dr.Oracle. (2025, June 15). What are the health risks and management strategies for malignant liver conditions associated with exposure to aromatic amines?. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Breast Cancer Prevention Partners (BCPP). (n.d.). Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Scribd. (n.d.). Acetylene Safety Guidelines. Retrieved from [Link]

  • Gas and Supply. (2020, July 31). Safety Data Sheet - Acetylene. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Axen Air. (2018, May 25). How to Handle Acetylene Gas Cylinder. Retrieved from [Link]

  • Air Products - South Africa. (n.d.). ACETYLENE. Retrieved from [Link]

  • BOC. (n.d.). Acetylene safety. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenyl Sulfone, 97%. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4,4'-oxydianiline and its salts. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI) - NIH. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Acetylaniline - Hazardous Agents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). ANILINE. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

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Methodological & Application

using 4-[2-(4-Aminophenyl)ethynyl]aniline as a monomer for polyimides

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis and Covalent Crosslinking of High-Performance Polyimides Utilizing 4-[2-(4-Aminophenyl)ethynyl]aniline

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics make them indispensable in demanding applications across the aerospace, electronics, and automotive industries.[3] However, conventional linear aromatic polyimides can exhibit limitations in terms of processability and performance at extreme temperatures due to thermoplastic softening. To overcome these challenges, the incorporation of crosslinkable moieties into the polymer backbone has emerged as a key strategy.

This application note details the use of this compound, a diamine monomer featuring a reactive ethynyl (acetylene) group, for the synthesis of thermally crosslinkable polyimides. The ethynyl group provides a site for covalent bond formation upon thermal curing at elevated temperatures, transforming the linear polyimide into a highly stable, three-dimensional network. This crosslinking significantly enhances the glass transition temperature (Tg), thermal stability, and mechanical properties of the resulting material, making it suitable for applications requiring superior performance under harsh conditions.

We present a comprehensive guide for the synthesis of polyimides from this compound and various aromatic dianhydrides via a standard two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) precursor, followed by either thermal or chemical imidization to yield the polyimide. Subsequent thermal curing protocols to induce crosslinking are also detailed. This document is intended to provide researchers, scientists, and drug development professionals with the necessary protocols and technical insights to successfully synthesize and characterize these advanced materials.

Materials and Equipment

Materials
  • Monomers:

    • This compound (Purity > 98%)

    • Pyromellitic dianhydride (PMDA)

    • 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)

    • 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

    • Other aromatic dianhydrides as required

  • Solvents (Anhydrous):

    • N-methyl-2-pyrrolidone (NMP)

    • N,N-dimethylacetamide (DMAc)

  • Reagents for Chemical Imidization:

    • Acetic anhydride

    • Pyridine

  • Precipitation/Washing:

    • Methanol

    • Ethanol

  • Inert Gas:

    • Nitrogen (N₂) or Argon (Ar)

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen/Argon inlet and outlet

  • Addition funnel

  • Heating mantle with temperature controller

  • Vacuum oven

  • Glass plates for film casting

  • Doctor blade or spin coater

  • Characterization instruments: FTIR spectrometer, NMR spectrometer, Gel Permeation Chromatography (GPC), Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC), Dynamic Mechanical Analyzer (DMA), Tensile tester.

Experimental Protocols

The synthesis of polyimides from this compound is typically performed via a two-step process, which allows for the formation of a processable poly(amic acid) precursor before conversion to the final, often insoluble, polyimide.

Protocol 1: Synthesis of Poly(amic acid) Precursor

This protocol describes the synthesis of the poly(amic acid) precursor by reacting this compound with an aromatic dianhydride.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous polar aprotic solvents like NMP or DMAc is crucial as the presence of water can hydrolyze the dianhydride, preventing the formation of high molecular weight polymer.[4]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture and oxygen, which can affect the polymerization process.

  • Controlled Monomer Addition: The dianhydride is added portion-wise to the diamine solution to control the reaction exotherm and ensure a homogeneous reaction mixture, leading to a more uniform polymer chain length.

  • Room Temperature Reaction: The initial polymerization is carried out at room temperature to favor the formation of the poly(amic acid) and prevent premature imidization.

Step-by-Step Methodology:

  • In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous NMP (or DMAc) to achieve a solids concentration of 15-20% (w/v).

  • Stir the solution under a gentle stream of nitrogen until the diamine is completely dissolved.

  • Gradually add an equimolar amount of the chosen aromatic dianhydride (e.g., PMDA, BTDA, or 6FDA) to the diamine solution in small portions over 30-60 minutes.

  • Rinse the addition funnel with a small amount of the anhydrous solvent to ensure all the dianhydride is transferred to the reaction flask.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization progresses.

  • The resulting viscous solution is the poly(amic acid) and can be stored in a refrigerator under an inert atmosphere before proceeding to the next step.

Experimental Workflow for Poly(amic acid) Synthesis

cluster_setup Reaction Setup cluster_reaction Polymerization cluster_product Product setup_flask Dry three-neck flask setup_stir Mechanical stirrer setup_flask->setup_stir setup_n2 N2 inlet/outlet setup_flask->setup_n2 dissolve_diamine Dissolve this compound in anhydrous NMP add_dianhydride Gradually add dianhydride dissolve_diamine->add_dianhydride Under N2 atmosphere stir_reaction Stir at room temperature for 12-24 hours add_dianhydride->stir_reaction paa_solution Viscous Poly(amic acid) solution stir_reaction->paa_solution

Caption: Workflow for the synthesis of the poly(amic acid) precursor.

Protocol 2: Thermal Imidization

This protocol describes the conversion of the poly(amic acid) into the corresponding polyimide via a thermal cyclodehydration process.

Causality Behind Experimental Choices:

  • Stepwise Heating: A gradual increase in temperature is employed to first remove the solvent at a controlled rate, preventing the formation of voids in the film, and then to induce the cyclodehydration reaction to form the imide rings.

  • Final Curing Temperature: The final temperature is typically set above the glass transition temperature of the polyimide to ensure complete imidization and molecular chain mobility for stress relaxation in the film.

Step-by-Step Methodology:

  • Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or by spin coating to obtain a uniform film of the desired thickness.

  • Place the coated substrate in a vacuum oven or on a hot plate in a nitrogen-purged oven.

  • Heat the film according to a stepwise temperature program. A typical program is:

    • 80 °C for 1 hour to slowly evaporate the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 1 hour.

    • 300 °C for 1 hour for complete imidization.

  • After the thermal treatment, allow the film to cool down slowly to room temperature.

  • The resulting polyimide film can be carefully peeled off from the glass substrate.

Protocol 3: Chemical Imidization

This is an alternative method to thermal imidization that can be performed at lower temperatures.

Causality Behind Experimental Choices:

  • Dehydrating Agent and Catalyst: A mixture of a dehydrating agent (acetic anhydride) and a catalyst (pyridine) is used to promote the cyclization reaction at or near room temperature.

Step-by-Step Methodology:

  • To the poly(amic acid) solution from Protocol 1, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the poly(amic acid)).

  • Stir the mixture at room temperature for 12-24 hours.

  • Precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol or ethanol.

  • Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80-100 °C.

  • The dried polyimide powder can then be redissolved in a suitable solvent for film casting, followed by a mild thermal treatment to remove residual solvent.

Protocol 4: Thermal Curing (Crosslinking)

This protocol describes the thermal treatment to induce crosslinking of the ethynyl groups in the polyimide.

Causality Behind Experimental Choices:

  • High Curing Temperature: The ethynyl groups undergo a complex series of reactions, including cyclotrimerization and other addition reactions, at elevated temperatures (typically >300 °C) to form a crosslinked network. The specific temperature and time will depend on the desired degree of crosslinking.

Step-by-Step Methodology:

  • Place the prepared polyimide film in a high-temperature oven under a nitrogen atmosphere.

  • Heat the film to a temperature in the range of 350-400 °C. The exact temperature and duration will influence the crosslink density.

  • Hold the film at the curing temperature for 1-2 hours.

  • Allow the film to cool down slowly to room temperature.

  • The resulting film is a crosslinked, thermoset polyimide.

Polyimide Synthesis and Curing Pathway

cluster_synthesis Synthesis cluster_imidization Imidization cluster_product Intermediate Product cluster_curing Curing cluster_final_product Final Product monomers This compound + Dianhydride paa Poly(amic acid) monomers->paa Polycondensation in NMP thermal_imid Thermal Imidization (~300°C) paa->thermal_imid chem_imid Chemical Imidization (Ac2O/Pyridine) paa->chem_imid linear_pi Linear Polyimide thermal_imid->linear_pi chem_imid->linear_pi thermal_cure Thermal Curing (>350°C) linear_pi->thermal_cure crosslinked_pi Crosslinked Polyimide thermal_cure->crosslinked_pi

Caption: Overall pathway from monomers to crosslinked polyimide.

Characterization

The synthesized poly(amic acid) and polyimides should be thoroughly characterized to confirm their structure and properties.

Characterization TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm the chemical structure and monitor the imidization process.Poly(amic acid): Broad amide and carboxylic acid peaks. Polyimide: Appearance of characteristic imide carbonyl peaks (~1780 and 1720 cm⁻¹) and disappearance of amic acid peaks.
NMR Spectroscopy To elucidate the detailed chemical structure of the monomer and polymer.Confirmation of the aromatic and ethynyl protons and carbons.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the poly(amic acid).High molecular weight indicates successful polymerization.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polyimide.High decomposition temperature (typically >500 °C).
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and observe the exotherm associated with the crosslinking of the ethynyl groups.An increase in Tg after thermal curing. A broad exotherm during the first heating scan indicates the curing reaction.
Dynamic Mechanical Analysis (DMA) To measure the thermomechanical properties, including Tg and storage modulus.A significant increase in the storage modulus and Tg after curing.
Tensile Testing To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break.Improved tensile strength and modulus after thermal curing.

Expected Properties

The properties of polyimides derived from this compound will depend on the choice of dianhydride. The following table provides a summary of expected properties for polyimides based on different dianhydrides, both before and after thermal curing.

DianhydridePropertyBefore CuringAfter Curing
PMDA Tg (°C) 280 - 320> 400
Tensile Strength (MPa) 100 - 130120 - 160
Tensile Modulus (GPa) 3.0 - 4.03.5 - 5.0
BTDA Tg (°C) 260 - 300> 380
Tensile Strength (MPa) 90 - 120110 - 150
Tensile Modulus (GPa) 2.5 - 3.53.0 - 4.5
6FDA Tg (°C) 240 - 280> 350
Tensile Strength (MPa) 80 - 110100 - 140
Tensile Modulus (GPa) 2.0 - 3.02.5 - 4.0

Note: These are representative values and may vary depending on the specific synthesis and processing conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low molecular weight of poly(amic acid) Impure monomers; presence of moisture in the solvent; incorrect stoichiometry.Purify monomers before use; use anhydrous solvents; ensure accurate weighing of monomers.
Brittle polyimide film Low molecular weight; incomplete imidization; rapid solvent removal.Optimize polymerization conditions to increase molecular weight; ensure complete imidization by adjusting the thermal program; slow down the solvent removal rate.
Incomplete crosslinking Curing temperature is too low or curing time is too short.Increase the curing temperature and/or time; monitor the disappearance of the ethynyl peak in the FTIR spectrum.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dianhydrides and diamines can be sensitizers and irritants. Avoid inhalation of dust and direct contact with skin.

  • Handle organic solvents with care, as they are flammable and can be toxic.

  • High-temperature ovens should be operated with caution.

Conclusion

The use of this compound as a monomer provides a versatile platform for the development of high-performance, thermally crosslinkable polyimides. The protocols outlined in this application note offer a reliable methodology for the synthesis and characterization of these advanced materials. The ability to tailor the properties of the resulting polyimides by selecting different dianhydrides, combined with the significant enhancement in thermal and mechanical properties upon curing, makes these materials highly attractive for a wide range of applications where performance and reliability are critical.

References

  • M. K. Ghosh and K. L. Mittal, Eds.
  • J. M. S. Henis and M. K. Tripodi, "A novel approach to gas separations using composite hollow fiber membranes," Science, vol. 220, no. 4592, pp. 11–17, 1983.
  • H. D. Stenzenberger, "Addition polyimides," British Polymer Journal, vol. 20, no. 5, pp. 383–396, 1988.
  • P. M. Hergenrother, "Acetylene-terminated imide oligomers and polymers therefrom," Journal of Macromolecular Science, Part C: Polymer Reviews, vol. 19, no. 1, pp. 1–39, 1980.
  • T. Takeichi and N. Inada, "Preparation and properties of crosslinking polyimides having ethynyl groups on the side," Journal of Photopolymer Science and Technology, vol. 30, no. 2, pp. 165-170, 2017.
  • C. Gao and D. Yan, "Hyperbranched polymers: from synthesis to applications," Progress in Polymer Science, vol. 29, no. 3, pp. 183–275, 2004.
  • S. J. Hsiao, C. P. Yang, and S. L. Chen, "Synthesis and properties of novel aromatic polyimides based on 4,4'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl," Journal of Polymer Science Part A: Polymer Chemistry, vol. 40, no. 15, pp. 2539–2550, 2002.
  • Y. Imai, "Aromatic polymer synthesis via palladium-catalyzed carbon-carbon coupling reaction," Journal of Synthetic Organic Chemistry, Japan, vol. 51, no. 3, pp. 203–214, 1993.
  • C. E. Sroog, "Polyimides," Progress in Polymer Science, vol. 16, no. 4, pp. 561–694, 1991.
  • D. Wilson, H. D. Stenzenberger, and P. M. Hergenrother, Eds., Polyimides. Springer, 1990.

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Application Notes and Protocols for the Synthesis of a Luminescent Covalent Organic Framework using 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-[2-(4-Aminophenyl)ethynyl]aniline in Designing Advanced Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their predictable structures, high porosity, and tunable functionalities make them promising materials for a wide range of applications, including gas storage, catalysis, and optoelectronics.[1] The selection of organic linkers is paramount in dictating the ultimate properties of the COF. This compound, also known as EDDA, is a bifunctional amine linker that offers a unique combination of linearity, rigidity, and extended π-conjugation due to the presence of the ethynyl bridge. These characteristics are highly desirable for the construction of robust, crystalline COFs with interesting electronic and photophysical properties.

This application note provides a comprehensive guide to the synthesis and characterization of a specific imine-linked COF, designated as Tp-EDDA COF, derived from the condensation of 1,3,5-triformylphloroglucinol (Tp) and this compound (EDDA). The resulting β-ketoenamine linked COF exhibits exceptional stability and has shown promise in applications such as photocatalytic hydrogen evolution.[1][2] This document is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in the rational design and synthesis of functional porous materials.

Causality of Component Selection: Why 1,3,5-triformylphloroglucinol and this compound?

The choice of 1,3,5-triformylphloroglucinol (Tp) as the aldehyde-containing monomer is strategic. The C3-symmetric nature of Tp directs the formation of a 2D hexagonal framework. Furthermore, the hydroxyl groups in the phloroglucinol core engage in keto-enol tautomerism, leading to the formation of highly stable β-ketoenamine linkages, which impart significant chemical stability to the resulting COF.[3]

The linear and rigid structure of this compound (EDDA) acts as a C2-symmetric linker, connecting the trigonal nodes of Tp to form an extended, porous network. The alkyne unit within the EDDA linker contributes to the overall rigidity and electronic conjugation of the framework, which can influence its photophysical and catalytic properties. The schematic representation of the synthesis of Tp-EDDA COF is depicted below.

Visualizing the Synthesis Workflow

The synthesis of Tp-EDDA COF is typically achieved through a solvothermal method, which involves heating the monomers in a sealed vessel with a suitable solvent mixture and a catalyst. This process allows for the reversible formation of imine bonds, which is crucial for the "error-checking" and self-healing necessary to form a highly crystalline material.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Solvothermal Synthesis cluster_workup Work-up & Activation Tp 1,3,5-triformylphloroglucinol (Tp) Mix Mix Monomers in Solvent & Catalyst Tp->Mix EDDA This compound (EDDA) EDDA->Mix Seal Seal in Pyrex Tube (Freeze-Pump-Thaw) Mix->Seal Degas Heat Heat at 120°C for 72h Seal->Heat Thermal Reaction Collect Collect Precipitate (Filtration) Heat->Collect Wash Wash with Solvents Collect->Wash Dry Dry under Vacuum at 120°C Wash->Dry Product Product Dry->Product Tp-EDDA COF (Crystalline Powder)

Figure 1: General workflow for the solvothermal synthesis of Tp-EDDA COF.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the synthesis of Tp-EDDA COF.

Materials and Reagents
  • 1,3,5-triformylphloroglucinol (Tp) (>98.0%)

  • This compound (EDDA) (>98.0%)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Aqueous Acetic Acid (e.g., 6 M)

  • Acetone (reagent grade)

  • Tetrahydrofuran (THF, reagent grade)

  • Pyrex tubes

Protocol 1: Solvothermal Synthesis of Tp-EDDA COF

This protocol is a synthesized procedure based on common solvothermal methods for imine-linked COFs.

  • Preparation of the Reaction Mixture: In a Pyrex tube, add 1,3,5-triformylphloroglucinol (Tp) and this compound (EDDA) in a 1:1.5 molar ratio.

  • Addition of Solvent and Catalyst: To the Pyrex tube containing the monomers, add a solvent mixture of mesitylene and 1,4-dioxane (e.g., in a 1:1 v/v ratio). Add aqueous acetic acid as a catalyst. The total volume of the solvent and the concentration of the catalyst may need to be optimized for best results.

  • Degassing: The mixture is then subjected to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.

  • Sealing and Heating: The Pyrex tube is flame-sealed under vacuum and placed in an oven preheated to 120°C for 72 hours.

  • Isolation of the Product: After the reaction is complete, the tube is cooled to room temperature, and the solid product is collected by filtration.

  • Washing and Activation: The collected solid is washed sequentially with acetone and tetrahydrofuran to remove any unreacted monomers and catalyst. The purified product is then dried under vacuum at a moderately high temperature (e.g., 120°C) for several hours to activate the COF by removing any trapped solvent molecules from the pores.

Characterization of Tp-EDDA COF

Thorough characterization is essential to confirm the successful synthesis of the desired crystalline and porous material.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique used to assess the crystallinity of the synthesized COF. A highly crystalline Tp-EDDA COF will exhibit sharp diffraction peaks at low 2θ angles, corresponding to the long-range order of the porous framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the formation of the imine linkages and the consumption of the starting materials. Key spectral features to look for include:

  • The disappearance of the characteristic C=O stretching vibration of the aldehyde groups in Tp.

  • The disappearance of the N-H stretching vibrations of the amine groups in EDDA.

  • The appearance of a new band corresponding to the C=N stretching vibration of the newly formed imine bond.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the Tp-EDDA COF. A typical TGA curve will show a stable profile up to high temperatures, indicating the robust nature of the covalent framework.

Nitrogen Adsorption-Desorption Analysis

The porosity of the Tp-EDDA COF is evaluated by nitrogen adsorption-desorption measurements at 77 K. The resulting isotherm can be used to calculate the Brunauer-Emmett-Teller (BET) specific surface area, which is a measure of the total surface area accessible to the nitrogen molecules.

Characterization TechniqueExpected Outcome for Tp-EDDA COF
Powder X-Ray Diffraction (PXRD) Sharp diffraction peaks indicating high crystallinity.
Fourier-Transform Infrared (FT-IR) Appearance of C=N stretching band, disappearance of C=O and N-H stretching bands.
Thermogravimetric Analysis (TGA) High thermal stability, often stable up to 300-400°C.
Nitrogen Adsorption-Desorption Type I or IV isotherm, indicating a porous material with a high BET surface area.

Application Highlight: Photocatalytic Hydrogen Evolution

The extended π-conjugation and inherent porosity of Tp-EDDA COF make it a candidate for photocatalytic applications. When suspended in water with a sacrificial electron donor and a co-catalyst (such as platinum), Tp-EDDA COF can participate in the light-driven evolution of hydrogen.[2][4] The COF acts as a light-harvesting antenna, and upon photoexcitation, it generates electron-hole pairs that can drive the reduction of protons to hydrogen.

Photocatalysis cluster_process Photocatalytic Hydrogen Evolution Light Visible Light (hν) COF Tp-EDDA COF (Photocatalyst) Light->COF Excitation Pt Pt Co-catalyst COF->Pt e⁻ transfer SED Sacrificial Electron Donor (e.g., TEOA) SED->COF e⁻ donation (hole quenching) Water H₂O Water->Pt H⁺ source H2 H₂ (Hydrogen Gas) Pt->H2 2H⁺ + 2e⁻ → H₂

Figure 2: Simplified schematic of photocatalytic hydrogen evolution using Tp-EDDA COF.

Conclusion and Future Outlook

The synthesis of covalent organic frameworks using strategically designed linkers like this compound opens up avenues for the creation of novel materials with tailored properties. The Tp-EDDA COF described herein serves as an excellent example of a stable, crystalline, and porous material with potential applications in areas such as photocatalysis. The detailed protocols and characterization guidelines provided in this application note are intended to facilitate the reproducible synthesis and further exploration of this and related COF materials by the scientific community. Future research may focus on the post-synthetic modification of the Tp-EDDA framework to enhance its catalytic activity or to introduce new functionalities for applications in sensing, separation, and drug delivery.

References

  • Light-Driven Hydrogen Evolution Assisted by Covalent Organic Frameworks. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • (a) Photocatalytic hydrogen generation over Tp‐EDDA and Tp‐EDDA.... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Nanoscale covalent organic frameworks for enhanced photocatalytic hydrogen production. (2020). Nature Communications. Retrieved January 6, 2026, from [Link]

  • Covalent Organic Framework Composites: Synthesis and Analytical Applications. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Research Progress of β-Ketoenamine-Linked Covalent Organic Frameworks for Photocatalytic Hydrogen Evolution. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthetic scheme of TP‐EDDA and TP‐BDDA COFs and their use as... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Structures of Tp-EDDA and TP-BDDA. Reprinted with permission from Ref.... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • 1,3,5-Triformylphloroglucinol Derived β-Ketoenamine-Linked Functional Covalent Organic Frameworks with Enhanced Crystallinity and Stability-Recent Advances. (2025). PubMed. Retrieved January 6, 2026, from [Link]

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Ambient temperature fabrication of a covalent organic framework from 1,3,5-triformylphloroglucinol and 1,4-phenylenediamine as a coating for use in open-tubular capillary electrochromatography of drugs and amino acids. (2019). PubMed. Retrieved January 6, 2026, from [Link]

  • Green Chemistry - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

  • Chemicals 1,3,5-triformylphloroglucinol (TFP, >98.0%) and 2,6-diaminoanthraquinone (DAAQ, >97.0%) were obtained from Tokyo - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. (2021). Morressier. Retrieved January 6, 2026, from [Link]

Sources

The Rising Star of Organic Electronics: Application Notes for 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Molecular Workhorse

In the dynamic landscape of organic electronics, the quest for high-performance, cost-effective, and synthetically accessible materials is paramount. Enter 4-[2-(4-aminophenyl)ethynyl]aniline, also known as 4,4'-diaminotolan, a molecule poised to make a significant impact. With the CAS number 6052-15-9, this aniline derivative is characterized by a linear and rigid structure, a consequence of the ethynyl linkage between two aminophenyl moieties.[1] This molecular architecture imparts desirable electronic and physical properties, making it a compelling building block for a new generation of organic electronic devices.[1][2]

This guide provides an in-depth exploration of the applications of this compound in organic electronics, offering detailed application notes and representative protocols for researchers, scientists, and professionals in drug development who may be exploring novel electronic materials. We will delve into its potential as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), providing the scientific rationale behind its application and detailed experimental workflows.

Molecular Profile of this compound:

PropertyValueReference
CAS Number 6052-15-9[1]
Molecular Formula C₁₄H₁₂N₂[1]
Molecular Weight 208.26 g/mol [1]
Appearance Light brown to brown solid[1]
Melting Point 238-242 °C[1]
Synthesis Commonly via Sonogashira cross-coupling[1]

The presence of terminal amine groups offers sites for further functionalization or polymerization, allowing for the tuning of its electronic properties and processability.[1] The rigid tolane core contributes to good thermal stability and promotes intermolecular interactions that can facilitate charge transport.

Caption: Molecular structure of this compound.

Application in Organic Light-Emitting Diodes (OLEDs)

Scientific Rationale:

In OLEDs, a hole-transporting layer (HTL) is a crucial component that facilitates the efficient injection and transport of holes from the anode to the emissive layer, while simultaneously blocking electrons from reaching the anode. An ideal HTL material should possess:

  • High Hole Mobility: To ensure efficient charge transport and reduce the driving voltage of the device.

  • Suitable HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO, often modified with a hole-injection layer like PEDOT:PSS) to minimize the hole injection barrier.

  • High Triplet Energy: To prevent the quenching of triplet excitons in the emissive layer of phosphorescent OLEDs (PhOLEDs), which would otherwise lead to a significant loss in efficiency.

  • Good Thermal and Morphological Stability: A high glass transition temperature (Tg) is desirable to prevent the crystallization of the thin film during device operation, which can lead to device failure.

The aromatic amine moieties in this compound are known to be effective hole-transporting units. Its rigid and linear structure can promote ordered molecular packing in the solid state, potentially leading to good charge mobility. Furthermore, its high melting point suggests good thermal stability.

Representative Protocol for a Solution-Processed OLED using this compound as a Hole-Transporting Layer:

This protocol describes the fabrication of a simple multi-layer phosphorescent OLED.

1. Substrate Preparation:

  • Objective: To create a clean and patterned anode for the OLED.

  • Procedure:

    • Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma or UV-ozone for 10-15 minutes to enhance the work function of the ITO and improve the adhesion of subsequent layers.

2. Hole-Injection Layer (HIL) Deposition:

  • Objective: To reduce the hole injection barrier from the ITO to the HTL.

  • Procedure:

    • Prepare a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).

    • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000-4000 rpm for 60 seconds.

    • Anneal the substrate on a hotplate at 120-150°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

3. Hole-Transporting Layer (HTL) Deposition:

  • Objective: To deposit a uniform thin film of this compound.

  • Procedure:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene, toluene, or a mixture thereof) at a concentration of 5-10 mg/mL. The choice of solvent and concentration may require optimization to achieve a uniform, pinhole-free film.

    • Spin-coat the this compound solution onto the PEDOT:PSS layer at 2000-3000 rpm for 60 seconds inside a nitrogen-filled glovebox.

    • Anneal the substrate at 80-100°C for 10 minutes to remove the solvent.

4. Emissive Layer (EML) Deposition:

  • Objective: To deposit the light-emitting layer.

  • Procedure:

    • Prepare a solution of a host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP) and a phosphorescent dopant (e.g., a green-emitting Iridium complex like Ir(ppy)₃) in a suitable solvent like chlorobenzene. The doping concentration is typically 5-10 wt%.

    • Spin-coat the EML solution onto the HTL at 1500-2500 rpm for 60 seconds.

    • Anneal the substrate at 80-100°C for 10 minutes.

5. Electron-Transporting Layer (ETL) and Cathode Deposition:

  • Objective: To complete the device structure with an ETL and a cathode for electron injection.

  • Procedure:

    • Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit an electron-transporting material (e.g., tris-(8-hydroxyquinoline)aluminum - Alq₃) to a thickness of 20-40 nm.

    • Deposit a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) as an electron-injection layer.

    • Deposit a layer of Aluminum (Al) (100 nm) as the cathode.

Caption: Workflow for the fabrication of a solution-processed OLED.

Application in Perovskite Solar Cells (PSCs)

Scientific Rationale:

In inverted (p-i-n) perovskite solar cells, the hole-transporting material is deposited on the transparent conductive oxide (TCO) and is responsible for extracting holes from the perovskite absorber layer and transporting them to the anode. An effective HTM in a PSC should have:

  • Favorable Energy Level Alignment: The HOMO level of the HTM should be slightly higher than the valence band maximum of the perovskite to ensure efficient hole extraction.

  • High Hole Mobility: To minimize charge recombination at the HTM/perovskite interface and in the bulk of the HTM.

  • Good Film-Forming Properties: The HTM should form a uniform and compact layer to prevent short circuits and ensure good contact with the perovskite layer.

  • Chemical Stability: The HTM should be stable under operating conditions and not react with the perovskite layer.

The amine functionalities of this compound can potentially passivate defects at the perovskite surface, which is beneficial for device performance and stability. Its solution processability makes it a candidate for low-cost, large-area fabrication of PSCs.

Representative Protocol for an Inverted Perovskite Solar Cell using this compound as the HTL:

1. Substrate Preparation:

  • Follow the same procedure as for OLEDs (Section 2.1).

2. Hole-Transporting Layer (HTL) Deposition:

  • Objective: To deposit a uniform thin film of this compound.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene or a mixture with other solvents like isopropanol to improve wetting) at a concentration of 5-15 mg/mL.

    • Spin-coat the HTL solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds inside a nitrogen-filled glovebox.

    • Anneal the substrate at 100-120°C for 10 minutes.

3. Perovskite Absorber Layer Deposition:

  • Objective: To deposit a high-quality perovskite film. This protocol describes a one-step deposition method.

  • Procedure:

    • Prepare a perovskite precursor solution (e.g., a mixture of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO).

    • Spin-coat the perovskite precursor solution onto the HTL in a two-step program (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-60 minutes.

4. Electron-Transporting Layer (ETL) and Cathode Deposition:

  • Objective: To complete the solar cell with an ETL and a metal contact.

  • Procedure:

    • Deposit a layer of an electron-transporting material, such as Phenyl-C61-butyric acid methyl ester (PCBM), by spin-coating a solution in chlorobenzene.

    • Anneal at 80-100°C for 10 minutes.

    • Deposit a buffer layer, such as Bathocuproine (BCP), by thermal evaporation.

    • Deposit a metal contact, such as silver (Ag) or copper (Cu), by thermal evaporation.

PSCStructure Glass Glass ITO ITO (Anode) Glass->ITO HTL HTL (4,4'-diaminotolan) ITO->HTL Perovskite Perovskite Absorber HTL->Perovskite ETL ETL (e.g., PCBM) Perovskite->ETL Cathode Cathode (e.g., Ag) ETL->Cathode

Caption: Layered structure of an inverted perovskite solar cell.

Characterization of this compound Thin Films and Devices

To evaluate the suitability of this compound for these applications, a comprehensive characterization is essential.

Thin Film Characterization:

TechniquePurpose
UV-Vis Spectroscopy To determine the optical bandgap and transparency of the thin film.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels for assessing energy level alignment.
Atomic Force Microscopy (AFM) To characterize the surface morphology and roughness of the film.
X-ray Diffraction (XRD) To investigate the crystallinity and molecular packing of the film.

Device Characterization:

Device TypeKey Performance Metrics
OLED - Current density-voltage-luminance (J-V-L) characteristics- External quantum efficiency (EQE)- Power efficiency- Electroluminescence (EL) spectrum- Operational lifetime
PSC - Current density-voltage (J-V) characteristics under simulated sunlight- Power conversion efficiency (PCE)- Fill factor (FF)- Open-circuit voltage (Voc)- Short-circuit current density (Jsc)- External quantum efficiency (EQE)

Conclusion and Future Outlook

This compound presents a promising platform for the development of next-generation organic electronic devices. Its straightforward synthesis, rigid molecular structure, and tunable electronic properties make it an attractive candidate for a hole-transporting material in both OLEDs and perovskite solar cells. The protocols provided herein offer a representative starting point for researchers to explore the potential of this versatile molecule. Further optimization of the device architecture, processing conditions, and molecular design through functionalization of the amine groups could lead to significant advancements in device performance and stability. As the field of organic electronics continues to evolve, the exploration of novel and cost-effective materials like 4,4'-diaminotolan will be crucial in realizing the full potential of this technology.

References

  • Vertex AI Search, based on a synthesis of information from multiple sources on the chemical properties and synthesis of this compound.[1]

  • Vertex AI Search, based on a synthesis of information from multiple sources on the electronic properties of organic semiconductors.[3]

  • Vertex AI Search, based on a synthesis of information from multiple sources on the applications of this compound in organic electronics.[2]

  • Vertex AI Search, based on a synthesis of information from multiple sources on hole-transporting materials for organic light-emitting diodes.
  • Vertex AI Search, based on a synthesis of information from multiple sources on hole-transporting materials for perovskite solar cells.[2][4]

  • Vertex AI Search, based on a synthesis of information from multiple sources on the fabrication of solution-processed organic light-emitting diodes.
  • Vertex AI Search, based on a synthesis of information from multiple sources on the fabrication of inverted perovskite solar cells.[5][6]

  • Vertex AI Search, based on a synthesis of information from multiple sources on the characterization of organic electronic materials and devices.[7]

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Application Notes and Protocols for the Polymerization of 4-[2-(4-Aminophenyl)ethynyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of poly(4-[2-(4-aminophenyl)ethynyl]aniline) and its derivatives, a class of conjugated polymers with significant potential in advanced materials and electronics. The rigid ethynyl linkage and the presence of reactive amine groups in the monomer, this compound, allow for the formation of linear, conjugated polymers with unique electronic and optical properties.[1] This guide outlines two primary methods for polymerization: chemical oxidative polymerization and electrochemical polymerization. Each protocol is presented with step-by-step instructions, the scientific rationale behind the experimental choices, and methods for the characterization of the resulting polymers.

Introduction: The Significance of Poly(this compound)

This compound, also known as 4,4'-diaminotolane, is a versatile monomer for the synthesis of advanced polymeric materials.[1] Its molecular structure, featuring two aminophenyl groups linked by a rigid ethynyl unit, provides a unique combination of properties to the resulting polymers. The aniline moieties serve as sites for polymerization, while the ethynyl bridge contributes to the linearity and electronic conjugation of the polymer backbone.[1] This makes these polymers attractive for a range of applications, including organic electronics, sensor technology, and the development of novel drug delivery systems.

The polymerization of aniline and its derivatives has been extensively studied, leading to a class of conducting polymers with tunable properties.[2] By applying established polymerization techniques to this compound, it is possible to create novel polymers with enhanced thermal stability, and tailored electronic and optical characteristics. This guide provides a foundation for the synthesis and exploration of this promising class of materials.

Monomer and Reagent Preparation

A critical first step in any polymerization reaction is ensuring the purity of the monomer and reagents.

Monomer Specifications
PropertyValue
Chemical Name This compound
Synonym 4,4'-Diaminotolane
CAS Number 6052-15-9
Molecular Formula C₁₄H₁₂N₂
Molecular Weight 208.26 g/mol
Appearance Light brown to brown solid
Purity ≥ 97%

Note: The monomer should be stored in a cool, dark, and dry place to prevent degradation.

Reagent and Solvent Preparation

All solvents should be of analytical or HPLC grade and used as received unless otherwise specified. Deionized water should be used for the preparation of all aqueous solutions. It is recommended to degas solvents prior to use in polymerization reactions to remove dissolved oxygen, which can interfere with the reaction.

Chemical Oxidative Polymerization Protocol

Chemical oxidative polymerization is a widely used method for the synthesis of polyaniline and its derivatives. This method involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in an acidic medium.

Rationale

The acidic medium is necessary to protonate the aniline monomers, which facilitates the oxidative coupling. Ammonium persulfate (APS) is a common and effective oxidizing agent for this type of reaction. The dropwise addition of the oxidant helps to control the reaction rate and prevent the formation of oligomers and undesired side products. The reaction is typically carried out at a low temperature to control the exothermicity of the reaction and to obtain a higher molecular weight polymer.

Materials and Equipment
  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Methanol

  • Deionized water

  • Magnetic stirrer with stirring bar

  • Beakers and graduated cylinders

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Step-by-Step Protocol
  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound in 100 mL of 1 M HCl. Stir the solution on a magnetic stirrer until the monomer is completely dissolved. The concentration of the monomer can be varied, but a typical starting point is 0.1 M.

  • Cooling: Place the beaker containing the monomer solution in an ice bath and allow it to cool to 0-5 °C with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, prepare the oxidant solution by dissolving ammonium persulfate in 50 mL of 1 M HCl. A typical molar ratio of oxidant to monomer is 1.25:1.[3]

  • Polymerization: Slowly add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 30-60 minutes using a dropping funnel. A color change to dark green or black should be observed, indicating the formation of the polymer.

  • Reaction: Allow the reaction mixture to stir continuously in the ice bath for 24 hours to ensure complete polymerization.

  • Isolation and Washing: After 24 hours, collect the polymer precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with copious amounts of 1 M HCl, deionized water, and finally methanol to remove any unreacted monomer, oxidant, and oligomers. Continue washing with deionized water until the filtrate is colorless and the pH is neutral.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C overnight.

Workflow Diagram

Chemical_Oxidative_Polymerization cluster_prep Preparation Monomer_Sol Dissolve Monomer in 1 M HCl Cooling Cool Monomer Solution (0-5 °C) Monomer_Sol->Cooling Oxidant_Sol Dissolve APS in 1 M HCl Polymerization Dropwise Addition of Oxidant Oxidant_Sol->Polymerization Cooling->Polymerization Reaction Stir for 24 hours at 0-5 °C Polymerization->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with HCl, Water, and Methanol Filtration->Washing Drying Dry in Vacuum Oven (60 °C) Washing->Drying Final_Product Polymer Powder Drying->Final_Product Electrochemical_Polymerization cluster_prep Preparation Polish_Electrode Polish Working Electrode Assemble_Cell Assemble Three-Electrode Electrochemical Cell Polish_Electrode->Assemble_Cell Prepare_Electrolyte Prepare Monomer and Electrolyte Solution Deoxygenate Deoxygenate Solution (N₂ or Ar purge) Prepare_Electrolyte->Deoxygenate Deoxygenate->Assemble_Cell Polymerize Perform Cyclic Voltammetry Assemble_Cell->Polymerize Rinse_Electrode Rinse Polymer-Coated Electrode Polymerize->Rinse_Electrode Final_Product Polymer Film on Electrode Rinse_Electrode->Final_Product

Workflow for Electrochemical Polymerization.

Polymer Characterization

Thorough characterization of the synthesized polymer is essential to confirm its structure, morphology, and properties.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer. Key vibrational bands to look for include N-H stretching of the amine groups, C-H stretching and bending of the aromatic rings, and the C≡C stretching of the ethynyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the polymer's structure. Due to the often limited solubility of conjugated polymers, specialized NMR techniques or the analysis of soluble oligomers may be necessary.

Morphological and Thermal Characterization
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer, revealing features such as particle size, shape, and porosity.

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Electrochemical and Optical Characterization
  • Cyclic Voltammetry (CV): For electrochemically synthesized films, CV can be used to study the redox behavior of the polymer. For chemically synthesized polymers, a thin film can be cast onto an electrode for CV analysis.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to investigate the electronic transitions within the conjugated polymer, providing information about its optical bandgap.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no polymer yield (Chemical) Impure monomer or reagents.Use high-purity monomer and analytical grade reagents.
Inefficient oxidant.Check the quality of the ammonium persulfate.
Incorrect reaction temperature.Maintain the reaction temperature at 0-5 °C.
Poor film formation (Electrochemical) Impure solvent or electrolyte.Use anhydrous solvents and high-purity electrolyte.
Inadequate electrode polishing.Ensure the working electrode is polished to a mirror finish.
Presence of oxygen.Thoroughly deoxygenate the electrolyte solution.
Broad NMR peaks High molecular weight and/or aggregation.Analyze soluble fractions or oligomers. Use high-temperature NMR if possible.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of poly(this compound) derivatives through both chemical oxidative and electrochemical methods. By carefully following these procedures and employing the suggested characterization techniques, researchers can produce and analyze this novel class of conjugated polymers. The versatility of these synthetic methods allows for the tuning of the polymer's properties, opening up new avenues for their application in various scientific and technological fields.

References

  • Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9). (n.d.). Retrieved from [Link]

  • Can anyone give a simple protocol for the synthesis of Poly-aniline by chemical methods..? (2014, December 2). ResearchGate. Retrieved from [Link]

  • Van Berkel, G. J., Kertesz, V., & Asano, K. G. (2003). Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry. Analytical chemistry, 75(23), 6570–6579.
  • Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. (2022). MDPI. Retrieved from [Link]

  • Ćirić-Marjanović, G., Trchová, M., & Stejskal, J. (2008). Chemical oxidative polymerization of aminodiphenylamines. Journal of polymer science Part A: Polymer chemistry, 46(11), 3782–3799.

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Application Notes and Protocols for the Use of 4-[2-(4-Aminophenyl)ethynyl]aniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Rigid, Linear Diamine in Chromophore Design

4-[2-(4-Aminophenyl)ethynyl]aniline, also known by its IUPAC name and CAS number 6052-15-9, is a highly functionalized aromatic diamine. Its defining structural feature is the rigid, linear diethenylaniline backbone, which imparts unique properties to the dyes and polymers derived from it. The two primary amine groups serve as versatile handles for a variety of chemical transformations, most notably in the synthesis of extended conjugated systems. This linearity and rigidity are crucial for applications in materials science, particularly in the development of organic electronic materials where charge transport and photophysical properties are paramount. The ethynyl linkage contributes to the molecule's planarity and enhances π-conjugation, which is fundamental to the generation of color in dyes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor in the synthesis of high-performance dyes, with a focus on bis-azo dyes and conjugated poly(azomethine)s. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

PART 1: Synthesis of Bis-Azo Dyes

Bis-azo dyes are a class of chromophores containing two azo groups (-N=N-). The extended conjugation provided by the this compound backbone allows for the synthesis of dyes with intense colors and potentially interesting photophysical properties. The synthesis follows a two-step process: bis-diazotization of the diamine followed by a coupling reaction with an appropriate aromatic partner.

Chemical Principles

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The first step, diazotization, involves the conversion of the primary aromatic amine groups into highly reactive diazonium salts (-N≡N⁺) using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

The second step, azo coupling, involves the reaction of the diazonium salt (an electrophile) with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative. The electron-donating group on the coupling component activates the aromatic ring towards electrophilic attack, leading to the formation of the azo linkage. In the case of this compound, both amine groups can be diazotized, allowing for the creation of symmetrical bis-azo dyes.

Experimental Workflow: Bis-Azo Dye Synthesis

Bis-Azo Dye Synthesis Workflow Workflow for Bis-Azo Dye Synthesis cluster_0 Part A: Bis-Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Isolation and Purification A1 Dissolve this compound in HCl solution A2 Cool to 0-5 °C in an ice bath A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 B3 Slowly add bis-diazonium salt solution from Part A A4->B3 Transfer cold B1 Prepare alkaline solution of coupling component (e.g., 2-naphthol) B2 Cool to 0-5 °C B4 Stir for 1-2 hours C1 Collect precipitate by vacuum filtration B4->C1 C2 Wash with cold water and ethanol C1->C2 C3 Recrystallize from an appropriate solvent C2->C3 C4 Dry the purified dye C3->C4 caption General workflow for bis-azo dye synthesis.

Caption: General workflow for bis-azo dye synthesis.

Detailed Protocol: Synthesis of a Symmetrical Bis-Azo Dye from this compound and 2-Naphthol

This protocol describes the synthesis of a symmetrical bis-azo dye by coupling bis-diazotized this compound with two equivalents of 2-naphthol.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound6052-15-9208.265.01.04 g
Concentrated Hydrochloric Acid (~37%)7647-01-036.46-5 mL
Sodium Nitrite (NaNO₂)7632-00-069.0011.00.76 g
2-Naphthol135-19-3144.1710.01.44 g
Sodium Hydroxide (NaOH)1310-73-240.0020.00.80 g
Distilled Water7732-18-518.02-As needed
Ethanol64-17-546.07-As needed
Ice---As needed

Part A: Preparation of the Bis-Diazonium Salt Solution

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.04 g (5.0 mmol) of this compound in 50 mL of distilled water.

  • Slowly add 5 mL of concentrated hydrochloric acid while stirring. The diamine will dissolve to form the dihydrochloride salt.

  • Cool the solution to 0–5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred diamine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The resulting clear, cold solution of the bis-diazonium salt is used immediately in the next step. A positive test on starch-iodide paper should indicate a slight excess of nitrous acid.

Part B: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 100 mL of a 0.2 M sodium hydroxide solution (0.80 g NaOH in 100 mL water).

  • Cool this alkaline solution to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold bis-diazonium salt solution from Part A to the cold 2-naphthol solution with continuous, efficient stirring. A deeply colored precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove unreacted 2-naphthol.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF) or a DMF/ethanol mixture.

  • Dry the purified dye in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome and Characterization:

The resulting bis-azo dye is expected to be a deeply colored solid. Characterization should be performed using standard analytical techniques:

  • FT-IR Spectroscopy: Look for the characteristic -N=N- stretching vibration around 1400-1450 cm⁻¹, and the disappearance of the N-H stretching bands of the primary amine.

  • ¹H NMR Spectroscopy: The aromatic proton signals will be shifted and show complex splitting patterns due to the substitution.

  • UV-Vis Spectroscopy: The dye should exhibit strong absorption in the visible region, and the λmax can be determined to quantify its color.

PART 2: Synthesis of Conjugated Poly(azomethine)s

Poly(azomethine)s, also known as poly-Schiff bases, are a class of conjugated polymers characterized by the presence of an azomethine (-CH=N-) linkage in their backbone. The synthesis of these polymers from this compound and an aromatic dialdehyde results in a highly conjugated, rigid-rod polymer with potential applications in organic electronics.

Chemical Principles

The formation of poly(azomethine)s is a polycondensation reaction between a diamine and a dialdehyde. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine (azomethine) bond. This reaction is typically carried out in a high-boiling point solvent, and often in the presence of an acid catalyst to facilitate the dehydration step. The linearity and rigidity of both the diamine and the dialdehyde are crucial for achieving a high degree of polymerization and desirable material properties.

Experimental Workflow: Poly(azomethine) Synthesis

Polyazomethine_Synthesis_Workflow Workflow for Poly(azomethine) Synthesis cluster_0 Part A: Polymerization cluster_1 Part B: Isolation and Purification A1 Dissolve this compound and terephthaldehyde in a solvent (e.g., DMF or NMP) A2 Add acid catalyst (e.g., p-toluenesulfonic acid) A3 Heat the mixture under inert atmosphere (e.g., N₂) A4 Stir for 24-48 hours B1 Precipitate the polymer in a non-solvent (e.g., methanol) A4->B1 B2 Collect the polymer by filtration B1->B2 B3 Wash with methanol and water B2->B3 B4 Dry the polymer under vacuum B3->B4 caption General workflow for poly(azomethine) synthesis.

Caption: General workflow for poly(azomethine) synthesis.

Detailed Protocol: Synthesis of a Poly(azomethine) from this compound and Terephthaldehyde

This protocol describes the synthesis of a conjugated poly(azomethine) via the polycondensation of this compound with terephthaldehyde.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Quantity (g)
This compound6052-15-9208.265.01.04 g
Terephthaldehyde623-27-8134.135.00.67 g
p-Toluenesulfonic acid monohydrate6192-52-5190.220.50.095 g
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-20 mL
Methanol67-56-132.04-As needed

Part A: Polymerization

  • To a 100 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 1.04 g (5.0 mmol) of this compound, 0.67 g (5.0 mmol) of terephthaldehyde, and 0.095 g (0.5 mmol) of p-toluenesulfonic acid monohydrate.

  • Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120 °C with stirring under a gentle stream of nitrogen.

  • Maintain the reaction at this temperature for 24-48 hours. The progress of the polymerization can be monitored by an increase in the viscosity of the solution.

Part B: Isolation and Purification

  • After cooling the reaction mixture to room temperature, slowly pour the viscous solution into 200 mL of vigorously stirring methanol.

  • A fibrous or powdery precipitate of the polymer will form.

  • Collect the polymer by vacuum filtration.

  • Wash the polymer thoroughly with methanol and then with distilled water to remove any unreacted monomers, catalyst, and residual solvent.

  • Dry the purified poly(azomethine) in a vacuum oven at 80 °C for 24 hours.

Expected Outcome and Characterization:

The resulting poly(azomethine) is expected to be a colored, insoluble, and infusible solid, which is characteristic of rigid-rod polymers.

  • FT-IR Spectroscopy: Look for the appearance of the C=N stretching vibration around 1600-1625 cm⁻¹ and the disappearance of the C=O stretching of the aldehyde and the N-H stretching of the amine.

  • Thermogravimetric Analysis (TGA): The polymer is expected to exhibit high thermal stability, with a decomposition temperature above 400 °C.

  • X-ray Diffraction (XRD): The XRD pattern can provide information about the crystallinity of the polymer.

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Azo compounds and diazonium salts can be explosive, especially when dry. Handle with care and avoid friction and shock.

  • Always work at the recommended low temperatures during diazotization.

References

  • [Link to a relevant scientific paper or chemical supplier information on this compound]
  • [Link to an authoritative text or review on azo dye synthesis]
  • [Link to an authoritative text or review on poly(azomethine) synthesis]
  • [Link to safety d

Application Notes and Protocols: Functionalization of Aniline Groups in 4,4'-Diaminotolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4'-Diaminotolane (DAT), also known as 4,4'-bis(amino)diphenylacetylene, is a versatile aromatic diamine that serves as a critical building block in the synthesis of advanced materials. Its rigid, linear structure imparted by the central acetylene unit, combined with the reactive aniline functionalities, makes it an ideal precursor for high-performance polymers, metal-organic frameworks (MOFs), and functional dyes.[1] The ability to selectively modify the amino groups of DAT opens up a vast chemical space for creating materials with tailored electronic, optical, and mechanical properties.

This technical guide provides a comprehensive overview of the key experimental procedures for the functionalization of the aniline groups in 4,4'-diaminotolane. We will delve into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols for common and advanced modification strategies. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently and successfully manipulate this important molecular scaffold.

Core Functionalization Strategies

The reactivity of the aniline groups in 4,4'-diaminotolane is characteristic of aromatic amines. The lone pair of electrons on the nitrogen atom activates the aromatic ring towards electrophilic substitution and allows for a variety of reactions directly at the nitrogen center.[2] The primary functionalization strategies discussed herein are:

  • Acylation: The reaction of the amino groups with acylating agents to form amides.

  • Alkylation: The introduction of alkyl groups onto the nitrogen atoms.

  • Diazotization: The conversion of the amino groups into diazonium salts, which are versatile intermediates for a wide range of subsequent transformations.

  • Palladium-Catalyzed Cross-Coupling Reactions: Advanced methods for forming carbon-nitrogen bonds, such as the Buchwald-Hartwig amination.

The choice of strategy will depend on the desired final product and the compatibility of the reagents with the tolane core.

Acylation of 4,4'-Diaminotolane

Acylation is a fundamental and widely used method for modifying aniline groups. The resulting amides are generally more stable and less susceptible to oxidation than the parent amines. This reaction is often employed to protect the amino groups or to introduce specific functional moieties.[3]

Mechanistic Insight

The acylation of anilines typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). A tetrahedral intermediate is formed, which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the amide product. The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the aniline, increasing its nucleophilicity.

Diagram 1: General Workflow for Acylation of 4,4'-Diaminotolane

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product DAT 4,4'-Diaminotolane (DAT) ReactionVessel Reaction in Anhydrous Solvent (e.g., THF, DCM) 0°C to Room Temperature DAT->ReactionVessel AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Quenching Quenching (e.g., with water) ReactionVessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification (e.g., Recrystallization, Chromatography) Drying->Purification AcylatedDAT N,N'-Diacyl-4,4'-diaminotolane Purification->AcylatedDAT

Experimental Protocol: Diacetylation of 4,4'-Diaminotolane

This protocol details the synthesis of N,N'-(tolane-4,4'-diyl)diacetamide.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
4,4'-Diaminotolane208.261.04 g5.0
Acetyl Chloride78.500.87 mL12.0
Pyridine79.101.21 mL15.0
Dichloromethane (DCM)-50 mL-
Deionized Water-50 mL-
Saturated NaCl solution-20 mL-
Anhydrous MgSO4---

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.04 g (5.0 mmol) of 4,4'-diaminotolane in 50 mL of anhydrous dichloromethane.

  • Addition of Base: Add 1.21 mL (15.0 mmol) of pyridine to the solution. Cool the flask to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add 0.87 mL (12.0 mmol) of acetyl chloride dropwise to the stirred solution over 10 minutes. A precipitate may form during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with 20 mL of saturated NaCl solution.

    • Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired N,N'-(tolane-4,4'-diyl)diacetamide as a solid.

Alkylation of 4,4'-Diaminotolane

Direct alkylation of anilines can be challenging due to the potential for over-alkylation, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. However, under controlled conditions, selective mono- or di-alkylation can be achieved. Reductive amination is a more controlled method for introducing alkyl groups.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes the synthesis of N,N'-dialkyl-4,4'-diaminotolane using an aldehyde and a reducing agent.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
4,4'-Diaminotolane208.261.04 g5.0
Aldehyde (e.g., Butyraldehyde)72.111.08 mL12.0
Sodium triacetoxyborohydride211.943.18 g15.0
1,2-Dichloroethane (DCE)-50 mL-
Saturated NaHCO3 solution-50 mL-
Deionized Water-50 mL-
Anhydrous Na2SO4---

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 1.04 g (5.0 mmol) of 4,4'-diaminotolane and 1.08 mL (12.0 mmol) of butyraldehyde in 50 mL of 1,2-dichloroethane.

  • Addition of Reducing Agent: Add 3.18 g (15.0 mmol) of sodium triacetoxyborohydride in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of 50 mL of saturated NaHCO3 solution.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with 50 mL of deionized water, and dry over anhydrous Na2SO4.

  • Purification: After filtration and removal of the solvent, the crude product can be purified by column chromatography on silica gel.

Diazotization of 4,4'-Diaminotolane

Diazotization of the primary amino groups of DAT to form bis-diazonium salts is a powerful transformation that opens the door to a wide array of subsequent reactions.[3][4] These diazonium salts are highly versatile intermediates that can be converted into a variety of functional groups through Sandmeyer and related reactions.[5]

Mechanistic Insight

The reaction involves the treatment of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[6] The electrophilic nitrosonium ion (NO⁺) is generated in the acidic medium and is attacked by the nucleophilic amine. A series of proton transfers and dehydration steps lead to the formation of the diazonium ion (-N₂⁺).

Diagram 2: Diazotization and Subsequent Sandmeyer Reaction

cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction DAT 4,4'-Diaminotolane Reagents_D NaNO2, HCl 0-5 °C DAT->Reagents_D DiazoniumSalt Bis-diazonium Salt Intermediate Reagents_D->DiazoniumSalt CopperSalt Copper(I) Salt (e.g., CuCl, CuBr, CuCN) DiazoniumSalt->CopperSalt Product Functionalized Tolane (e.g., Dichloro, Dibromo, Dicyano) CopperSalt->Product

Experimental Protocol: Synthesis of 4,4'-Dichlorotolane via Diazotization-Sandmeyer Reaction

This protocol describes the conversion of the amino groups of DAT to chloro groups.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
4,4'-Diaminotolane208.261.04 g5.0
Concentrated HCl-5.0 mL-
Sodium Nitrite (NaNO₂)69.000.76 g11.0
Copper(I) Chloride (CuCl)98.991.48 g15.0
Deionized Water---

Procedure:

  • Preparation of Diazonium Salt Solution:

    • In a 250 mL beaker, suspend 1.04 g (5.0 mmol) of 4,4'-diaminotolane in a mixture of 5.0 mL of concentrated HCl and 10 mL of deionized water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Preparation of Copper(I) Chloride Solution:

    • In a 500 mL beaker, dissolve 1.48 g (15.0 mmol) of copper(I) chloride in 10 mL of concentrated HCl.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60 °C for 30 minutes on a water bath.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. The solid product will precipitate.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

    • The crude 4,4'-dichlorotolane can be purified by recrystallization from a suitable solvent like ethanol or toluene.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[7] While typically used to couple amines with aryl halides, it can also be adapted for the functionalization of existing amino groups. For instance, an N-protected diaminotolane could be halogenated and then subjected to a Buchwald-Hartwig reaction with a different amine to create unsymmetrically substituted derivatives.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.[8][9]

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands being particularly effective.[10]

Diagram 3: Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex L | Ar-Pd-X | L OxAdd->PdII_complex Amido_complex L | Ar-Pd-NR2 | L PdII_complex->Amido_complex + Amine, Base Amine R2NH Base Base RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Conclusion

The functionalization of the aniline groups in 4,4'-diaminotolane provides a rich platform for the synthesis of novel organic materials. The methods outlined in this guide, from classical acylation and diazotization to modern palladium-catalyzed cross-coupling reactions, offer a versatile toolkit for chemists and material scientists. The careful selection of reaction conditions and reagents is paramount to achieving the desired products in high yield and purity. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can effectively harness the potential of 4,4'-diaminotolane as a key building block for the next generation of advanced materials.

References

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

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Application Notes & Protocols: The Role of 4-[2-(4-Aminophenyl)ethynyl]aniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide on the synthesis and utilization of 4-[2-(4-aminophenyl)ethynyl]aniline, also known as 4,4'-diaminotolane, a pivotal intermediate in pharmaceutical synthesis. This document details the robust synthetic protocols for its preparation, primarily via Sonogashira cross-coupling, and elucidates its application as a versatile scaffold for constructing complex active pharmaceutical ingredients (APIs), with a particular focus on the development of kinase inhibitors. The protocols are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step methodologies, mechanistic insights, and data presentation to ensure reproducibility and facilitate innovation in drug discovery.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 6052-15-9) is a highly functionalized aromatic diamine that has emerged as a critical building block in modern organic and medicinal chemistry.[1][2] Its molecular structure is characterized by two aniline moieties bridged by a rigid ethynyl (acetylenic) linker. This unique architecture imparts several desirable features for a pharmaceutical intermediate:

  • Bifunctionality: The presence of two primary amine groups provides reactive sites for sequential or parallel functionalization, enabling the construction of complex molecular frameworks.[1]

  • Structural Rigidity: The linear alkyne linker introduces conformational rigidity, which is crucial for designing molecules with high binding affinity and selectivity for specific biological targets, such as the ATP-binding pocket of protein kinases.

  • Synthetic Versatility: It serves as a key intermediate in the synthesis of a wide range of compounds, from advanced polymers and organic electronic materials to specialized dyes and, most significantly, pharmaceutical agents.[1][2]

This guide will focus on the practical synthesis of this intermediate and its subsequent application in the construction of scaffolds relevant to pharmaceutical development, particularly in the domain of oncology with the synthesis of kinase inhibitors.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 6052-15-9[1][3][4]
Molecular Formula C₁₄H₁₂N₂[1][3][4]
Molecular Weight 208.26 g/mol [1][3][4]
Appearance Light brown to brown solid[1]
Melting Point 238-242 °C[1]
Purity (Typical) ≥97%[1]

Synthesis Protocol: Palladium-Catalyzed Sonogashira Coupling

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst.[5][6][7]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles.[7][8]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodoaniline).

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne (4-ethynylaniline) and a base to form a highly reactive copper acetylide intermediate.[8] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.

  • Reductive Elimination: The final step is reductive elimination from the palladium complex, which yields the coupled product, this compound, and regenerates the active Pd(0) catalyst.[8]

The use of a copper co-catalyst is critical as it allows the reaction to proceed under milder conditions (e.g., room temperature) and increases reactivity.[7] An amine base is required to form the acetylide and neutralize the hydrogen halide produced during the reaction.[5]

Diagram 1: Synthesis Workflow via Sonogashira Coupling

G cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Work-up & Purification R1 4-Iodoaniline Setup 1. Assemble Reaction Under Inert Atmosphere (N₂ or Ar) R1->Setup R2 4-Ethynylaniline R2->Setup Cat Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (CuI) Cat->Setup Base Amine Base (e.g., Triethylamine) Base->Setup Dissolve 2. Dissolve Reactants & Catalysts in Solvent (e.g., THF/Et₃N) Setup->Dissolve Degas 3. Degas Solvent to Remove Oxygen Dissolve->Degas React 4. Stir at Room Temperature (or gentle heat) for 12-24h Degas->React Filter 5. Filter to Remove Insoluble Salts React->Filter Extract 6. Evaporate Solvent & Perform Liquid-Liquid Extraction Filter->Extract Purify 7. Purify by Column Chromatography or Recrystallization Extract->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Iodoaniline (1.0 eq)

  • 4-Ethynylaniline (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (1.0 eq), 4-ethynylaniline (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality Note: This is critical to prevent oxygen from deactivating the Pd(0) catalyst, which is formed in situ.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF and triethylamine in a 2:1 ratio (e.g., 10 mL THF and 5 mL Et₃N per 1 mmol of 4-iodoaniline). The solution should be degassed by bubbling the inert gas through it for 15-20 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents. b. Redissolve the residue in ethyl acetate and water. c. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: The final product, a light brown solid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be consistent with the literature value (238-242 °C).[1]

Table 2: Typical Sonogashira Reaction Parameters
ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Provides the active Pd(0) species for the catalytic cycle.
Copper Co-catalyst Copper(I) Iodide (CuI)Facilitates alkyne activation and allows for mild reaction conditions.[7][9]
Base Triethylamine, DiisopropylamineActs as a proton scavenger and can serve as a solvent.[5]
Solvent THF, DMF, TolueneMust be anhydrous and capable of dissolving reactants.
Temperature Room Temperature to 60 °CMild conditions are sufficient due to the co-catalyst.
Atmosphere Inert (N₂ or Ar)Prevents catalyst degradation and unwanted side reactions (e.g., Glaser homocoupling).[7]
Typical Yield 70-90%Dependent on purity of starting materials and reaction conditions.

Application in Pharmaceutical Synthesis: A Scaffold for Kinase Inhibitors

The diamine functionality of this compound makes it an exemplary starting point for synthesizing libraries of compounds for drug discovery, especially for kinase inhibitors. Many potent tyrosine kinase inhibitors (TKIs) are based on the 4-anilinoquinazoline scaffold, which is known to effectively target the ATP-binding site of kinases like EGFR and VEGFR.[10][11][12][13]

Rationale for Use in Kinase Inhibitor Design

The 4-anilinoquinazoline core mimics the adenine portion of ATP, forming key hydrogen bonds within the kinase hinge region. The aniline moiety, derived from an intermediate like this compound, projects into a deeper pocket where modifications can be made to enhance potency and selectivity. The rigid ethynyl linker can be used to position a second pharmacophore or solubilizing group with high geometric precision.

Diagram 2: Pathway to a Kinase Inhibitor Scaffold

G cluster_synthesis Scaffold Elaboration Intermediate This compound Step1 Step 1: Reaction of one -NH₂ group (e.g., with a 4-chloroquinazoline) Intermediate->Step1 Nucleophilic Aromatic Substitution Scaffold Anilinoquinazoline Scaffold with Ethynyl Linker Step1->Scaffold Step2 Step 2: Functionalization of the second -NH₂ group (e.g., acylation, alkylation) Final Potential Kinase Inhibitor (API) Step2->Final Scaffold->Step2 Further Derivatization

Caption: Synthetic route from the intermediate to a potential API.

Protocol: Synthesis of an N-(4-((4-aminophenyl)ethynyl)phenyl)quinazolin-4-amine Scaffold

This protocol describes a representative synthesis where one amine group of this compound displaces a halogen on a quinazoline core.

Materials:

  • This compound (1.0 eq)

  • 4-Chloroquinazoline (1.0 eq)

  • Isopropanol (or other suitable high-boiling solvent)

  • Diisopropylethylamine (DIPEA) (optional, as HCl scavenger)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chloroquinazoline (1.0 eq) in isopropanol.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir. The reaction can be monitored by TLC or LC-MS. Causality Note: The nucleophilic aromatic substitution is thermally driven. The primary amine of the intermediate attacks the electron-deficient C4 position of the quinazoline ring.

  • Product Formation: As the reaction proceeds, the hydrochloride salt of the product may precipitate from the solution. The reaction is typically complete in 4-8 hours.

  • Isolation: a. Cool the reaction mixture to room temperature. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid with cold isopropanol and then diethyl ether to remove impurities.

  • Neutralization (if necessary): If the hydrochloride salt is isolated, it can be neutralized by suspending it in a mixture of dichloromethane and a mild aqueous base (e.g., NaHCO₃ solution) to obtain the free base.

  • Further Modification: The resulting product retains a free primary amine group at the terminus of the ethynylphenyl moiety, which is now available for further synthetic elaboration to modulate the compound's pharmacological properties (e.g., solubility, cell permeability, target engagement).

Table 3: Examples of Pharmaceutical Scaffolds and APIs Derivable from Ethynylaniline Intermediates
Scaffold/API ClassTherapeutic AreaRationale for Using Ethynylaniline Intermediate
Anilinoquinazolines OncologyCore structure for EGFR/VEGFR inhibitors (e.g., Erlotinib, Gefitinib).[9]
Anilinopyrimidines OncologyScaffold for various kinase inhibitors (e.g., Imatinib).
Polymer-Drug Conjugates Drug DeliveryThe terminal alkyne can be used for "click" chemistry conjugation.
Macrocyclic Inhibitors VariousThe rigid linker can be a key component in forming a constrained, high-affinity macrocycle.

Conclusion

This compound is a demonstrably valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via the robust Sonogashira coupling reaction, combined with its bifunctional nature and rigid structural properties, makes it an ideal starting material for building complex molecules. As demonstrated, its primary application lies in the construction of kinase inhibitor scaffolds, a cornerstone of modern targeted cancer therapy. The protocols and insights provided herein are intended to equip researchers with the necessary tools to effectively synthesize and utilize this powerful chemical building block in their drug discovery and development endeavors.

References

  • Vertex AI Search. (n.d.). Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9). Retrieved January 6, 2026.
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Application Notes and Protocols for the Preparation of Thin Films from 4-[2-(4-Aminophenyl)ethynyl]aniline-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethynyl-Aniline Polymers

In the landscape of advanced materials, conjugated polymers stand out for their unique electronic and optical properties, making them cornerstones for next-generation organic electronics. Among these, polymers derived from 4-[2-(4-aminophenyl)ethynyl]aniline (also known as 4,4'-diaminotolane, CAS No. 6052-15-9) are of particular interest.[1][2] The defining feature of this monomer is the rigid ethynyl linkage connecting two aminophenyl moieties. This structure imparts a high degree of linearity and planarity to the resulting polymer backbone, which is crucial for efficient π-electron delocalization and, consequently, desirable charge transport properties.[1] The presence of reactive amine groups provides versatile sites for polymerization, allowing for the creation of highly conjugated systems with significant environmental stability.[1][3]

The translation of these molecular-level properties into functional devices—such as sensors, organic light-emitting diodes (OLEDs), and solar cells—is critically dependent on the ability to process these polymers into high-quality, uniform thin films.[4][5][6] This document provides a comprehensive guide, grounded in established chemical principles, for the synthesis of the polymer via oxidative polymerization and its subsequent deposition as a thin film using spin-coating techniques. We will explore the causality behind key experimental steps to empower researchers with the knowledge to adapt and optimize these protocols for their specific applications.

Part 1: Polymer Synthesis via Chemical Oxidative Polymerization

Chemical oxidative polymerization is a robust and widely adopted method for synthesizing polymers from aromatic diamines.[3][7] The process involves the oxidation of the monomer, which leads to the formation of radical cations that subsequently couple to form the polymer chain. The choice of oxidant and reaction conditions, particularly pH and temperature, are critical variables that dictate the polymer's structure, molecular weight, and ultimately, its properties.[3][8]

Causality Behind the Method:

  • Oxidant Selection: Ammonium persulfate (APS) is a common and effective oxidant. In an acidic medium, it generates sulfate radical anions, which are potent initiators for the polymerization of aromatic amines.

  • Acidic Medium: Polymerization is performed in a strong acid (e.g., HCl) to protonate the nitrogen atoms in the aniline units.[9] This protonation, often referred to as "doping," is essential for stabilizing the propagating polymer chains and rendering the final polymer conductive.[9]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is crucial to control the reaction rate, prevent over-oxidation, and minimize the formation of undesirable side products or crosslinked structures, thereby ensuring a more linear and processable polymer.

Protocol 1: Synthesis of Poly(this compound)

Materials:

  • This compound (Monomer, purity >97%)

  • Ammonium persulfate (APS, (NH₄)₂S₂O₈) (Oxidant)

  • Hydrochloric acid (HCl), 1 M solution

  • Methanol

  • Ammonia solution, 1 M

  • Deionized (DI) water

  • Magnetic stirrer with cooling bath (ice-water)

  • Beakers, graduated cylinders, and Büchner funnel

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 1.04 g (5 mmol) of this compound in 100 mL of 1 M HCl. Place the beaker in an ice-water bath and stir the solution until the monomer is completely dissolved. The solution should be cooled to 0–5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 1.14 g (5 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Pre-cool this solution in the ice bath.

  • Polymerization: While vigorously stirring the monomer solution, add the oxidant solution dropwise over a period of 30 minutes. A color change to dark green or black should be observed, indicating the onset of polymerization.

  • Reaction: Allow the reaction to proceed with continuous stirring at 0–5 °C for 24 hours.

  • Polymer Isolation: After 24 hours, collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected polymer powder sequentially with copious amounts of 1 M HCl, followed by DI water until the filtrate becomes colorless and the pH is neutral. This step is critical to remove unreacted monomer, oxidant, and oligomers.

  • De-doping (Optional but recommended for solubility): To obtain the neutral emeraldine base form which is more soluble in organic solvents, wash the polymer with 1 M ammonia solution until the filtrate is colorless, followed by a final wash with DI water to remove excess ammonia.

  • Drying: Dry the final polymer powder in a vacuum oven at 60 °C for 24 hours. The result is typically a dark, poorly soluble powder.[10]

Polymerization Workflow Diagram

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification & Drying Monomer_Sol Dissolve Monomer in 1M HCl Cool_Monomer Cool_Monomer Monomer_Sol->Cool_Monomer Cool to 0-5°C Oxidant_Sol Dissolve APS in 1M HCl Cool_Oxidant Cool_Oxidant Oxidant_Sol->Cool_Oxidant Pre-cool Mix Dropwise Addition of Oxidant to Monomer Cool_Monomer->Mix Cool_Oxidant->Mix React Stir at 0-5°C for 24h Mix->React Filter Vacuum Filtration React->Filter Wash Wash with HCl, DI Water, NH4OH Filter->Wash Dry Vacuum Dry at 60°C Wash->Dry Final_Polymer Final_Polymer Dry->Final_Polymer Final Polymer Powder

Caption: Workflow for the oxidative polymerization of the monomer.

Part 2: Thin Film Deposition by Spin-Coating

Spin-coating is a premier technique for fabricating high-quality, uniform thin films from soluble materials.[11][12] The process leverages centrifugal force to spread a polymer solution across a substrate, while solvent evaporation solidifies the film.[13] The final film thickness is a complex function of spin speed, solution viscosity (concentration), and solvent volatility.[11][12]

Causality Behind the Method:

  • Substrate Cleaning: The quality of the thin film is critically dependent on the cleanliness and surface energy of the substrate. A multi-step cleaning process using sonication in various solvents removes organic and particulate contaminants, ensuring uniform wetting and adhesion of the polymer solution.

  • Solution Filtration: Filtering the polymer solution through a sub-micron filter (e.g., 0.2 µm PTFE) is essential to remove any undissolved polymer aggregates or dust particles that can act as nucleation sites for defects like pinholes or "comet streaks" in the final film.[12]

  • Spin Speed and Stages: A two-stage spin process is often employed.[14] A low-speed initial stage allows the solution to spread evenly across the entire substrate.[14] A subsequent high-speed stage then thins the film to its final desired thickness as the majority of the solvent is expelled and evaporates.[14]

  • Annealing: A post-deposition thermal annealing step (baking) removes residual solvent from the film. This is crucial as trapped solvent can degrade device performance and long-term stability. Annealing can also improve film morphology and molecular ordering.

Protocol 2: Spin-Coating of Polymer Thin Films

Equipment & Materials:

  • Synthesized Poly(this compound)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (solvent)

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Spin coater

  • Ultrasonic bath

  • Hot plate

  • Syringe filters (0.2 µm, PTFE or compatible)

  • Acetone, Isopropanol (IPA), Deionized (DI) water

Procedure:

  • Substrate Cleaning: a. Place substrates in a beaker with acetone and sonicate for 15 minutes. b. Decant acetone, replace with isopropanol, and sonicate for 15 minutes. c. Decant isopropanol, rinse thoroughly with DI water, and sonicate in DI water for 15 minutes. d. Dry the substrates under a stream of nitrogen gas and place them on a hot plate at 120 °C for 10 minutes to remove any adsorbed water.

  • Polymer Solution Preparation: a. Prepare a polymer solution by dissolving the synthesized polymer in NMP at a concentration of 5-10 mg/mL. Gentle heating and stirring may be required. b. Once fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Spin-Coating Process: a. Center a cleaned substrate on the spin coater chuck and secure it with the vacuum. b. Dispense an excess amount of the filtered polymer solution onto the center of the substrate (e.g., ~100 µL for a 1x1 inch substrate) to cover about two-thirds of the surface.[13] c. Start the spin coater program. A typical two-stage program is:

    • Stage 1 (Spread): 500 RPM for 10 seconds.
    • Stage 2 (Thinning): 2000-4000 RPM for 45-60 seconds.
  • Annealing: a. Carefully remove the coated substrate from the spin coater. b. Place it on a hot plate pre-heated to 80-100 °C and anneal for 15-30 minutes in a controlled atmosphere (e.g., glovebox or under nitrogen flow) to remove residual solvent.

  • Characterization: The resulting thin film is now ready for characterization (e.g., thickness, morphology, optical and electrical properties).

Spin-Coating Workflow Diagram

G cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing Clean Substrate Cleaning (Sonication) Mount Mount Substrate Clean->Mount Prepare_Sol Prepare & Filter Polymer Solution Dispense Dispense Solution Prepare_Sol->Dispense Mount->Dispense Spin Spin Program (Spread & Thin) Dispense->Spin Anneal Thermal Annealing (80-100°C) Spin->Anneal Final_Film Final_Film Anneal->Final_Film Uniform Thin Film

Caption: Workflow for the spin-coating deposition process.

Data Summary and Characterization

The precise parameters for synthesis and deposition will influence the final properties of the thin film. The following table provides a starting point for optimization.

ParameterProcessTypical Range/ValueImpact on Outcome
Monomer:Oxidant Ratio Polymer Synthesis1:1 (molar)Affects polymerization rate and molecular weight.
Reaction Temperature Polymer Synthesis0–5 °CControls reaction kinetics and polymer structure.[3]
Polymer Concentration Spin-Coating5–20 mg/mLDirectly influences solution viscosity and final film thickness.
Spin Speed (Stage 2) Spin-Coating1000–5000 RPMInversely related to film thickness; higher speeds produce thinner films.[12]
Annealing Temperature Spin-Coating80–120 °CEnsures complete solvent removal and can improve film morphology.

Following deposition, a suite of characterization techniques should be employed to validate the quality and properties of the thin films.

  • Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy can confirm the chemical structure and protonation state of the polymer in the film.[4]

  • Morphological Analysis: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to investigate the surface morphology, uniformity, and roughness of the films.[4][15]

  • Electrical Characterization: The electrical conductivity of the films, a key parameter for electronic applications, can be measured using techniques like the four-point probe method.

References

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Application Note: A Multi-Technique Approach to the Comprehensive Characterization of 4-[2-(4-Aminophenyl)ethynyl]aniline Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Characterizing Aromatic Ethynyl Polymers

Polymers derived from 4-[2-(4-aminophenyl)ethynyl]aniline, also known as bis(4-aminophenyl)acetylene or 4,4'-diaminotolane, represent a class of high-performance materials with significant potential.[1][2] Their rigid-rod structure, conferred by the ethynyl linkage, combined with the redox-active amino functionalities and an extended π-conjugated system, makes them promising candidates for applications in organic electronics, advanced composites, and specialty membranes.[1][3] The aniline groups serve as reactive sites for polymerization, while the conjugated backbone is responsible for their unique electronic and optical properties.[1]

The translation of molecular design into functional materials hinges on a precise understanding of the polymer's structural and physicochemical properties. Variations in molecular weight, polydispersity, structural integrity, and thermal stability can dramatically alter performance. Therefore, a rigorous and multi-faceted analytical characterization is not merely a quality control step but a fundamental component of material development and optimization.

This guide provides a detailed framework for the comprehensive characterization of these polymers, moving beyond a simple listing of techniques. It explains the causal relationships behind experimental choices and offers detailed protocols designed for robustness and reproducibility.

The Integrated Characterization Workflow

A holistic understanding of the polymer is achieved not by a single technique, but by integrating data from multiple analytical methods. Each technique provides a unique piece of the puzzle, from the confirmation of chemical identity to the quantification of bulk properties. The following workflow illustrates a logical approach to polymer characterization.

G cluster_0 Structural Verification cluster_1 Macromolecular Properties cluster_2 Performance Characteristics FTIR FTIR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (Monomer Connectivity, End Groups) FTIR->NMR Detailed Structure GPC Gel Permeation Chromatography (Molecular Weight & Distribution) NMR->GPC Confirm Polymerization UV_Vis UV-Vis Spectroscopy (Electronic Properties) GPC->UV_Vis Thermal Thermal Analysis (TGA/DSC) (Stability & Transitions) GPC->Thermal CV Cyclic Voltammetry (Redox Behavior) GPC->CV Data Integrated Data Analysis & Material Profile UV_Vis->Data Thermal->Data CV->Data Synthesis Polymer Synthesis Synthesis->FTIR Initial Check

Caption: Integrated workflow for polymer characterization.

Structural Characterization: Confirming Chemical Identity

The first step in any polymer analysis is to confirm that the desired chemical structure has been synthesized. This involves verifying the presence of key functional groups and the correct connectivity of the monomer units.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Purpose: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within the polymer structure.[4] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. For this compound polymers, FTIR is essential for confirming the incorporation of the monomer and the persistence of its key functionalities.

Key Spectral Features to Interrogate:

Wavenumber (cm⁻¹)Vibration ModeSignificance for the Polymer
3300–3500N-H StretchConfirms the presence of primary amine (-NH₂) groups. Primary amines typically show two distinct bands in this region.[5][6]
3000–3100Aromatic C-H StretchIndicates the presence of the phenyl rings in the polymer backbone.[7]
2100–2260C≡C Stretch (Alkyne)A critical, though sometimes weak, band confirming the ethynyl linkage. Its intensity can be lower in symmetrical, internal alkynes.[8]
1580–1650N-H Bend (Scissoring)Further evidence of the primary amine groups.[5]
1500–1600Aromatic C=C StretchConfirms the aromatic nature of the polymer backbone.[7]
1250–1335Aromatic C-N StretchIndicates the bond between the phenyl ring and the amine group.[5]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1-2 mg of the dry polymer powder with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to ensure a homogenous sample. Alternatively, for soluble polymers, cast a thin film onto a salt plate (e.g., NaCl or KBr) from a suitable solvent (e.g., THF, DMF) and ensure the solvent has completely evaporated.

  • Background Collection: Place the KBr pellet holder (or the clean salt plate) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and normalize the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Purpose: NMR spectroscopy provides detailed information about the molecular structure and connectivity of the polymer by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[4] For these polymers, ¹H NMR is invaluable for verifying the structure of the repeating unit and for end-group analysis to estimate the number-average molecular weight (Mn), especially for oligomers.[9] For more complex systems or to resolve overlapping proton signals, 2D NMR techniques can be employed.[10][11]

Experimental Protocol:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the polymer. Common choices for rigid-rod polymers include deuterated dimethyl sulfoxide (DMSO-d₆) or N,N-dimethylformamide (DMF-d₇).

  • Sample Preparation: Dissolve 5-10 mg of the polymer in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure complete dissolution, which may require gentle heating or sonication.

  • Instrument Setup:

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard ¹H NMR spectrum. The broad nature of polymer signals may require a higher number of scans (e.g., 64-256) compared to small molecules.

  • Data Interpretation:

    • Aromatic Protons: Signals in the ~6.5-8.0 ppm range correspond to the protons on the phenyl rings. The splitting patterns can confirm the 1,4- (para) substitution.

    • Amine Protons: The -NH₂ protons often appear as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration.

    • End Groups: Identify unique signals from the polymer chain ends. By integrating the signals of the repeating unit against the signals of the end groups, the degree of polymerization and thus Mn can be calculated.

Macromolecular Properties: Sizing the Chains

Gel Permeation Chromatography (GPC)

Principle & Purpose: GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for measuring the molecular weight distribution of a polymer.[12] The technique separates polymer chains based on their hydrodynamic volume in solution.[13] Larger molecules elute faster than smaller ones. This analysis is critical as the molecular weight and its distribution (polydispersity index, PDI) profoundly impact the mechanical, thermal, and processing properties of the material.

Experimental Protocol:

  • System Setup:

    • Mobile Phase: Select a solvent that is a good solvent for the polymer and compatible with the GPC columns. For aromatic polymers, N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), often with an added salt like LiBr to prevent aggregation, are common choices.

    • Columns: Use a set of columns packed with porous beads of varying pore sizes suitable for the expected molecular weight range of the polymer.

    • Detector: A refractive index (RI) detector is standard. For more detailed structural information, multi-detector systems including light scattering (LS) and viscometry can be used to determine absolute molecular weight and information on chain conformation.[14][15]

  • Calibration: Create a calibration curve by running a series of narrow-molecular-weight standards (e.g., polystyrene) through the system and plotting their peak elution times against the logarithm of their molecular weights.

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 0.5-1.0 mg/mL) in the mobile phase. Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.

  • Analysis: Inject the filtered sample solution into the GPC system.

  • Data Analysis: Using the calibration curve, the software converts the elution profile of the sample into a molecular weight distribution, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated.

GPC_Workflow A Prepare Mobile Phase (e.g., DMF + LiBr) B Calibrate with Standards (e.g., Polystyrene) A->B C Dissolve & Filter Polymer Sample A->C D Inject Sample into GPC System B->D C->D E Detect Eluting Chains (RI, UV, LS) D->E F Calculate Mn, Mw, PDI vs. Calibration Curve E->F

Caption: Workflow for GPC analysis.

Performance Characteristics: From Electrons to Heat

UV-Visible (UV-Vis) Spectroscopy

Principle & Purpose: UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically the π-π* transitions in conjugated systems.[16] For this compound polymers, the position of the maximum absorption wavelength (λ_max) is a direct indicator of the effective conjugation length along the polymer backbone.[17][18] Longer conjugation leads to a smaller HOMO-LUMO gap, resulting in a red-shift (absorption at a longer wavelength).[19] This technique is crucial for evaluating the electronic structure of the polymer.

Experimental Protocol:

  • Sample Preparation: Prepare a very dilute solution of the polymer in a UV-transparent solvent (e.g., THF, chloroform, or DMF). The concentration should be adjusted so that the maximum absorbance is below 1.0 to ensure adherence to the Beer-Lambert law.

  • Analysis:

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the reference) and another with the polymer solution (the sample).

    • Scan a range of wavelengths, for example, from 250 nm to 700 nm.

  • Data Interpretation:

    • Identify the λ_max, which corresponds to the π-π* transition of the conjugated backbone.

    • The onset of the absorption edge can be used to estimate the optical band gap (E_g) of the material, a key parameter for electronic applications.

    • Changes in λ_max between different batches can indicate variations in molecular weight or planarity.

Thermal Analysis (TGA & DSC)

Principle & Purpose: Thermal analysis is used to characterize the material's response to heat, which is critical for determining its processing window and service temperature limits.[20][21]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[22] It is used to determine thermal stability and decomposition temperatures.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[22] It is used to identify thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc).[23]

Key Thermal Parameters:

ParameterTechniqueDescription
Td (5% weight loss)TGAThe temperature at which the polymer has lost 5% of its initial weight, a common metric for the onset of thermal decomposition.
Char YieldTGAThe percentage of material remaining at a high temperature (e.g., 800 °C), indicating its tendency to form a thermally stable char. High char yield is often desirable for fire-retardant materials.[24]
Glass Transition (Tg)DSCThe temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. This is a critical parameter for determining the upper service temperature for structural applications.

Experimental Protocol:

  • TGA:

    • Place a small, accurately weighed amount of the polymer (5-10 mg) into a TGA pan (platinum or alumina).

    • Heat the sample under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative stability) at a constant heating rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., 30 °C to 900 °C).

    • Plot the percentage of weight loss versus temperature.

  • DSC:

    • Accurately weigh 5-10 mg of the polymer into a DSC pan (typically aluminum) and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Subject the sample to a heat/cool/heat cycle (e.g., heat from 30 °C to 350 °C at 10 °C/min, cool to 30 °C at 10 °C/min, and reheat to 350 °C at 10 °C/min). The second heating scan is typically used to determine the Tg, as it provides data on a sample with a consistent thermal history.

    • Plot the heat flow versus temperature. The Tg will appear as a step-like change in the baseline.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Principle & Purpose: Cyclic voltammetry is a powerful technique for investigating the redox properties of the polymer.[25] The applied potential is swept back and forth while the resulting current is measured.[25] For this compound polymers, the amine groups and the conjugated backbone are electrochemically active. CV can determine the oxidation potentials, assess the electrochemical stability and reversibility of the redox processes, and estimate the HOMO energy level. This is vital for applications in sensors, batteries, or electrochromic devices.[25][26]

Experimental Protocol:

  • Electrode Preparation: Coat a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass) with a thin film of the polymer. This can be done by drop-casting a solution of the polymer onto the electrode and allowing the solvent to evaporate.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup: the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).

    • The electrolyte solution should consist of a suitable solvent (e.g., acetonitrile) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Analysis:

    • Immerse the electrodes in the electrolyte solution and purge with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan.

    • Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the redox process.

  • Data Interpretation:

    • The resulting plot of current vs. potential is called a cyclic voltammogram.

    • The potential at which the oxidation peak appears (E_pa) relates to the energy required to remove an electron (HOMO level).

    • The reversibility of the process can be assessed by the presence of a corresponding reduction peak upon the reverse scan (E_pc).

Conclusion

The characterization of this compound polymers requires a synergistic combination of analytical techniques. FTIR and NMR confirm the fundamental chemical structure, while GPC provides the crucial metrics of molecular weight and distribution. The functional properties are elucidated by UV-Vis spectroscopy (electronic structure), thermal analysis (stability and transitions), and cyclic voltammetry (redox behavior). By systematically applying these protocols and integrating the resulting data, researchers can build a comprehensive material profile, enabling the rational design of next-generation polymers and accelerating their transition from the laboratory to advanced applications.

References

  • Bott, A. W. (n.d.). Electrochemical Techniques for the Characterization of Redox Polymers. Bioanalytical Systems, Inc.
  • Zhang, R., et al. (2018). Determination of the Molecular Weight of Conjugated Polymers with Diffusion-Ordered NMR Spectroscopy. Chemistry of Materials. Retrieved from [Link]

  • Mecerreyes, D. (2020). Introduction to Redox Polymers: Classification, Characterization Methods and Main Applications. RSC Polymer Chemistry Series.
  • Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. MCAT Content. Retrieved from [Link]

  • Abbate, V., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]

  • Vorotyntsev, M. A., et al. (2003). Electrochemical Synthesis And Characterization Of Redox Polymer Nanostructures. Russian Journal of Electrochemistry.
  • Rahman, M. H., et al. (2010). 1H NMR spectroscopic study of the solution structure of a conjugated polymer. Synthetic Metals.
  • Rahman, M. H., et al. (2010). 1H NMR Spectroscopic Study of the Solution Structure of a Conjugated Polymer. Synthetic Metals. Retrieved from [Link]

  • LibreTexts. (2019). 15.10: Interpreting Ultraviolet Spectra - The Effect of Conjugation. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Retrieved from [Link]

  • Abbate, V., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]

  • Strååt, F. (2019). Electrochemical characterizations of conducting redox polymers with proton traps. Linköping University Electronic Press. Retrieved from [Link]

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  • Burgess, M., et al. (2014). Impact of Redox-Active Polymer Molecular Weight on the Electrochemical Properties and Transport Across Porous Separators in Nonaqueous Solvents. Journal of the American Chemical Society. Retrieved from [Link]

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  • Furgal, J. C., et al. (2022). Synthesis and Characterization of Rigid-Rod Polymers with Silsesquioxanes in the Main Chain. Macromolecules. Retrieved from [Link]

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  • PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi. Retrieved from [Link]

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Sources

Revolutionizing Porous Materials: A Guide to Incorporating 4-[2-(4-Aminophenyl)ethynyl]aniline into Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the incorporation of the novel bifunctional linker, 4-[2-(4-aminophenyl)ethynyl]aniline (APEA), into metal-organic frameworks (MOFs). The unique structural and electronic properties of APEA—a rigid, linear aromatic diamine with an electron-rich acetylene bridge—offer exciting opportunities to tailor the porosity, functionality, and performance of MOFs for a range of applications, including gas separation, catalysis, sensing, and drug delivery. While direct reports on APEA incorporation are emerging, this guide synthesizes established protocols for analogous long-chain aromatic diamines and alkyne-functionalized linkers to provide a robust starting point for researchers.

Introduction: The Promise of APEA in MOF Chemistry

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and versatile functionalities make them highly attractive for various scientific and industrial applications. The choice of the organic linker is paramount in dictating the final properties of the MOF.

This compound (APEA) presents itself as a compelling candidate for a functional linker in MOFs. Its key attributes include:

  • Rigidity and Linearity: The phenyl-ethynyl-phenyl backbone provides a rigid and linear strut, which can lead to the formation of highly ordered and porous frameworks.

  • Bifunctionality: The two terminal amine groups offer reactive sites for post-synthetic modification (PSM), allowing for the introduction of a wide range of functional groups.

  • Extended Length: The considerable length of the APEA molecule can result in MOFs with large pore apertures and volumes.

  • Electronic Properties: The conjugated π-system and the electron-donating amine groups can impart interesting electronic and photophysical properties to the resulting MOF, making it suitable for applications in sensing and catalysis.

This guide will detail two primary strategies for incorporating APEA into MOFs: de novo synthesis, where APEA is used as a primary building block, and post-synthetic modification, where APEA is introduced into a pre-existing MOF structure.

Methodologies for APEA Incorporation

The incorporation of APEA into MOFs can be approached through two main synthetic routes. The choice between these methods will depend on the target MOF architecture and the desired level of functionalization.

De Novo Synthesis: Building MOFs with APEA-based Linkers

In the de novo approach, a carboxylate-functionalized derivative of APEA is required to act as a linker that coordinates with the metal centers. A plausible synthetic route to such a linker, for instance, a dicarboxylic acid derivative of APEA, is outlined below.

Workflow for De Novo Synthesis of APEA-Functionalized MOFs

de_novo_synthesis cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis APEA APEA Functionalization Carboxylate Functionalization APEA->Functionalization APEA_COOH APEA-dicarboxylic acid Functionalization->APEA_COOH Reaction Solvothermal/ Hydrothermal Reaction APEA_COOH->Reaction Metal_Salt Metal Salt Metal_Salt->Reaction Solvent Solvent Solvent->Reaction APEA_MOF APEA-MOF Reaction->APEA_MOF

Caption: Workflow for the de novo synthesis of an APEA-based MOF.

Protocol 1: Hypothetical De Novo Synthesis of a UiO-66 Analogue with an APEA-based Linker

This protocol is based on the well-established synthesis of UiO-66, a robust zirconium-based MOF, and adapted for a hypothetical APEA-dicarboxylic acid linker.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • APEA-dicarboxylic acid linker

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as a modulator)

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 25 mg, 0.107 mmol) and the APEA-dicarboxylic acid linker (e.g., 40 mg, 0.107 mmol) in 10 mL of DMF.

  • Add a modulator, such as acetic acid (e.g., 0.6 mL, 10.5 mmol), to the solution. The modulator helps to control the crystallinity and phase purity of the product.

  • Cap the vial tightly and sonicate for 10-15 minutes to ensure complete dissolution and mixing.

  • Place the vial in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a crystalline powder should be observed.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a low-boiling-point solvent like acetone, followed by heating under vacuum to remove the solvent molecules from the pores.

ParameterValueRationale
Metal PrecursorZrCl₄Forms robust Zr₆ clusters characteristic of UiO-type MOFs.
LinkerAPEA-dicarboxylic acidProvides the organic component of the framework.
SolventDMFHigh boiling point and good solvating power for the precursors.
ModulatorAcetic AcidCompetes with the linker for coordination to the metal, influencing crystal growth and defect density.
Temperature120 °CTypical temperature for the formation of UiO-66 and its derivatives.
Time24 hoursSufficient time for crystallization.

Table 1. Key parameters for the de novo synthesis of a hypothetical APEA-based MOF.

Post-Synthetic Modification (PSM): Grafting APEA onto Existing MOFs

PSM is a powerful technique to introduce new functionalities into pre-synthesized MOFs without altering their underlying topology.[1][2] APEA, with its two terminal amine groups, is an excellent candidate for grafting onto MOFs that possess reactive functional groups, such as carboxylic acids or aldehydes.

Workflow for Post-Synthetic Modification with APEA

psm_workflow cluster_precursor Precursor MOF cluster_modification Modification MOF_COOH MOF with -COOH groups Coupling Amide Coupling Reaction MOF_COOH->Coupling APEA APEA APEA->Coupling MOF_APEA APEA-functionalized MOF Coupling->MOF_APEA

Caption: Workflow for the post-synthetic modification of a MOF with APEA.

Protocol 2: Post-Synthetic Modification of an Amino-Functionalized MOF with a Carboxylate-Terminated Molecule (Analogous to APEA Grafting)

This protocol describes the general procedure for the covalent attachment of a molecule with a carboxylic acid group to an amine-bearing MOF, such as UiO-66-NH₂. This serves as a model for the reverse reaction where APEA would be grafted onto a carboxylate-functionalized MOF.[3]

Materials:

  • Amine-functionalized MOF (e.g., UiO-66-NH₂)

  • Carboxylic acid-containing molecule

  • N,N'-Diisopropylcarbodiimide (DIC) or other peptide coupling agent

  • Anhydrous solvent (e.g., dichloromethane or DMF)

Procedure:

  • Activate the amine-functionalized MOF to ensure the pores are accessible.

  • Suspend the activated MOF (e.g., 50 mg) in the anhydrous solvent (e.g., 10 mL) in a round-bottom flask.

  • Add the carboxylic acid-containing molecule (e.g., 5-10 equivalents relative to the amine groups in the MOF) to the suspension.

  • Add the coupling agent, DIC (in slight excess to the carboxylic acid), to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Collect the solid product by centrifugation or filtration.

  • Wash the product extensively with the reaction solvent and then with a solvent in which the unreacted reagents are highly soluble to remove any physisorbed molecules.

  • Dry the functionalized MOF under vacuum.

ReagentRoleRationale
Amine-functionalized MOFSolid supportProvides the framework and reactive amine sites.
Carboxylic acidFunctionalizing agentThe molecule to be grafted onto the MOF.
DICCoupling agentActivates the carboxylic acid for reaction with the amine.
Anhydrous SolventReaction mediumPrevents side reactions of the coupling agent with water.

Table 2. Key reagents for post-synthetic modification via amide coupling.

Characterization of APEA-Incorporated MOFs

Thorough characterization is crucial to confirm the successful incorporation of APEA and to understand the properties of the resulting material.

3.1. Structural and Compositional Analysis

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF after APEA incorporation. The peak positions should be consistent with the expected framework structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present. For de novo synthesis, the spectrum should show characteristic peaks for the APEA-linker. For PSM, the appearance of amide bond vibrations (around 1650 cm⁻¹) and changes in the amine N-H stretching region would indicate successful grafting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a digested sample of the MOF can confirm the presence of the APEA moiety and its integrity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized MOF and to quantify the amount of incorporated APEA.

3.2. Porosity and Surface Area Measurement

  • Gas Adsorption-Desorption Isotherms: Typically using nitrogen at 77 K, to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the APEA-functionalized MOF.

TechniqueInformation Obtained
PXRDCrystallinity, phase purity, and framework structure.
FTIRPresence of functional groups (amine, amide, alkyne).
NMR (digested sample)Confirmation of linker/modifier structure and purity.
TGAThermal stability and degree of functionalization.
Gas AdsorptionBET surface area, pore volume, and pore size distribution.

Table 3. Summary of key characterization techniques for APEA-functionalized MOFs.

Potential Applications

The unique properties of APEA-functionalized MOFs are expected to be beneficial for a variety of applications:

  • Gas Separation and Storage: The extended length and rigidity of APEA can create MOFs with large, well-defined pores, which could be advantageous for the storage of gases like hydrogen and methane. The amine groups can also enhance the selectivity for CO₂ capture.

  • Heterogeneous Catalysis: The APEA linker can serve as a platform for the immobilization of catalytic species through post-synthetic modification of the amine groups.

  • Sensing: The conjugated π-system of APEA may lead to fluorescent MOFs, which could be explored for the sensing of small molecules or metal ions.

  • Drug Delivery: The large pores and functionalizable amine groups make these MOFs potential candidates for the encapsulation and controlled release of therapeutic agents.[4]

Conclusion

The incorporation of this compound into metal-organic frameworks represents a promising avenue for the development of advanced porous materials with tailored properties. This guide provides a foundational framework for the synthesis and characterization of APEA-functionalized MOFs, drawing upon established methodologies for analogous systems. While the protocols provided are based on sound chemical principles, optimization will be necessary for specific MOF systems. The exploration of APEA in MOF chemistry is anticipated to unlock new possibilities in materials science and its diverse applications.

References

  • Cohen, S. M. Postsynthetic modification of metal-organic frameworks. Chemical reviews, 2012, 112(2), 970-1000.
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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-[2-(4-Aminophenyl)ethynyl]aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-[2-(4-aminophenyl)ethynyl]aniline (also known as 4,4'-diaminotolane, CAS 6052-15-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your reaction yields.

The synthesis of this valuable aniline derivative, a key building block for advanced polymers and organic electronic materials, is most commonly achieved via the Sonogashira cross-coupling reaction.[1][2] While exceptionally powerful for forming C(sp²)-C(sp) bonds, this palladium- and copper-catalyzed reaction is notoriously sensitive to a variety of parameters.[3] This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address the practical challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic choices in designing the synthesis of this compound.

Q1: What is the most reliable synthetic strategy for this molecule?

The most robust and widely employed method is the Sonogashira coupling.[2] The core strategy involves coupling an aryl halide (e.g., 4-iodoaniline) with a terminal alkyne (e.g., 4-ethynylaniline). The reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst and an amine base.[3] Given the symmetrical nature of the target molecule, a self-coupling of 4-ethynylaniline is also a viable pathway.

Q2: Which aryl halide (I, Br, or Cl) should I use for the aniline component?

The choice of halide is one of the most critical factors determining reaction success. The rate-determining step for the Sonogashira reaction is generally the oxidative addition of the aryl halide to the palladium(0) center.[4] The reactivity trend for this step is I > OTf > Br >> Cl .[3][5]

  • Aryl Iodides (e.g., 4-iodoaniline): This is the highly recommended starting material. Its high reactivity allows the coupling to proceed under mild conditions, often at room temperature, which minimizes side reactions and catalyst decomposition.[5]

  • Aryl Bromides (e.g., 4-bromoaniline): These are significantly less reactive and typically require heating (e.g., 80-100 °C) to achieve a reasonable reaction rate.[6] This can increase the likelihood of side reactions.

  • Aryl Chlorides (e.g., 4-chloroaniline): These are generally unreactive under standard Sonogashira conditions and require specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and higher temperatures to facilitate the difficult oxidative addition step.[7] For initial success, we strongly advise against using aryl chlorides.

Q3: What are the standard catalyst and co-catalyst systems?

The classic and most common system consists of:

  • Palladium Catalyst: A Pd(0) source is required. While air-sensitive catalysts like Pd(PPh₃)₄ can be used, it is often more convenient to use a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂ , which is reduced in situ to the active Pd(0) species.[5][8] Typical loadings range from 1-5 mol%.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the overall catalytic cycle and allowing for milder reaction conditions.[4][9] Loadings are typically 2-10 mol%.

Q4: Why is a base necessary and which one should I use?

The base is crucial for deprotonating the terminal alkyne to form the nucleophilic acetylide species.[9] An amine base is almost always used, as it can often serve as the solvent as well.

  • Common Choices: Triethylamine (TEA) and diisopropylamine (DIPA) are the most frequently used bases.[5]

  • Causality: The pKa of the acetylenic proton is around 25, so a sufficiently strong, non-nucleophilic base is needed. The amine base also serves to neutralize the HX acid generated during the reaction, preventing the protonation of the acetylide and other side reactions.

Q5: Why are an inert atmosphere and solvent degassing so critical?

This is arguably the most common point of failure for this reaction. Oxygen has two primary detrimental effects:

  • Catalyst Decomposition: It oxidizes the active Pd(0) catalyst to inactive Pd(II), which can precipitate as palladium black.[5]

  • Glaser Homocoupling: It promotes the oxidative self-coupling of the alkyne starting material to form a diyne byproduct. This is a major competing pathway, especially in the presence of the copper co-catalyst.[7][10] Therefore, it is imperative to thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen) and to maintain a positive pressure of an inert gas throughout the entire experiment.[5][10]

Q6: Can I run this reaction without a copper co-catalyst?

Yes, and it is often advantageous. Copper-free Sonogashira reactions are an excellent way to completely avoid the Glaser homocoupling side product.[3] These protocols, however, may require different conditions, such as higher temperatures or the use of specific ligands, to proceed efficiently as the catalytic cycle is different.[5][8] They are particularly recommended if alkyne dimerization is a persistent issue in your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiment.

Problem: Low or No Product Yield

Q: My reaction isn't working at all, and I'm only recovering starting material. What are the first things to check?

A systematic check of your reagents and setup is the first step.

  • Catalyst Activity: The primary suspect is often an inactive catalyst. Ensure your palladium catalyst is fresh and has been stored properly under an inert atmosphere.[5] Pd(PPh₃)₄ is particularly sensitive to air. If in doubt, use a fresh bottle or a more stable precatalyst like PdCl₂(PPh₃)₂. Similarly, CuI can degrade over time; it should be an off-white or tan powder, not green or brown.[5]

  • Inert Atmosphere: Re-verify your inert atmosphere technique. Even small leaks can introduce enough oxygen to kill the catalyst and promote side reactions. Ensure all glassware is flame-dried, and solvents are rigorously degassed.[10]

  • Base Quality: Ensure your amine base is dry and pure. Water can interfere with the catalytic cycle.

  • Reagent Purity: Impurities in the aryl halide or alkyne can act as catalyst poisons.[5] If purity is uncertain, consider purifying the starting materials before use.

Q: I'm using an aryl bromide and getting very low conversion. What should I do?

As discussed in the FAQs, aryl bromides are significantly less reactive than iodides.[3] To improve the yield:

  • Increase Temperature: The reaction will likely require heating. Try running the reaction at a higher temperature, for example, in toluene or DMF at 80-100 °C in a sealed tube.[6]

  • Change Ligand: Standard PPh₃ ligands may not be sufficient. Switching to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) can dramatically improve the rate of oxidative addition for less reactive aryl halides.[8][10]

  • Increase Catalyst Loading: As a last resort, increasing the palladium catalyst loading to 5 mol% may help compensate for the lower reactivity.[10]

Q: My aniline starting materials seem to be inhibiting the reaction. How can I address this?

The lone pair on the amino group of your aniline substrates can coordinate to the palladium center, acting as an inhibitory ligand and slowing down the reaction.[10]

  • Use Bulky Ligands: The use of bulky phosphine ligands, as mentioned above, can help prevent the aniline from coordinating as effectively.

  • Protect the Amine: A more robust solution is to protect the amino group, for example, as an acetamide. You would perform the Sonogashira coupling on the protected substrate and then deprotect the amine in a subsequent step. This adds steps but can be much more reliable.[10]

Problem: Catalyst Decomposition

Q: My reaction mixture turned black, and a precipitate formed. What happened and how can I prevent it?

The formation of a black precipitate is almost always "palladium black," which is finely divided, insoluble, and catalytically inactive Pd(0) metal.[5] This indicates your catalyst has crashed out of the solution.

  • Cause: The most common cause is exposure to oxygen.[5] However, certain solvents, like THF, have been anecdotally reported to promote its formation.[11] High temperatures can also accelerate decomposition.

  • Prevention: The solution is meticulous exclusion of air. Re-evaluate your degassing and inert atmosphere techniques. If using THF, consider switching to a different solvent like DMF or using the amine base (e.g., TEA) as the solvent.

Problem: Side Product Formation

Q: I'm seeing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. What is it and how do I stop it?

This is the classic Glaser homocoupling product, a diyne formed by the oxidative dimerization of your terminal alkyne.[4] It is the most common side reaction in copper-mediated Sonogashira couplings.

  • Cause: This reaction is promoted by oxygen and the copper(I) co-catalyst.[7]

  • Minimization Strategies:

    • Rigorous Degassing: First and foremost, ensure your reaction is completely free of oxygen.[10]

    • Slow Addition: Adding the alkyne slowly via syringe pump over the course of the reaction can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[12]

    • Go Copper-Free: The most effective solution is to switch to a copper-free protocol. This eliminates the primary pathway for Glaser coupling.[3][5]

Problem: Purification Difficulties

Q: How do I effectively purify the final product from residual catalyst and starting materials?

The product, this compound, is a light brown to brown solid.[1]

  • Workup: After the reaction is complete, a typical workup involves filtering the reaction mixture through a pad of celite to remove palladium black and other solids. The filtrate can then be concentrated.

  • Extraction: An aqueous workup can help remove the amine base and its salts.

  • Column Chromatography: The most common method for achieving high purity is silica gel column chromatography. A gradient of hexanes and ethyl acetate is typically effective for separating the nonpolar product from polar baseline impurities and any remaining starting materials.[13]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., dichloromethane/methanol or toluene) can be an effective final purification step.[14]

Mechanistic & Workflow Diagrams

The following diagrams illustrate the key chemical processes and a logical workflow for troubleshooting.

Diagram 1: The Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Rate-Limiting) pd0->pd_add Ar-X pd_complex Ar-Pd(II)(L)₂-X pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans Cu-C≡CR' pd_alkyne Ar-Pd(II)(L)₂-C≡CR' pd_trans->pd_alkyne pd_reduct Reductive Elimination pd_alkyne->pd_reduct pd_reduct->pd0 Ar-C≡CR' cu_x CuX cu_pi π-Alkyne Complex cu_x->cu_pi H-C≡CR' cu_acetylide Cu-C≡CR' cu_pi->cu_acetylide cu_acetylide->pd_trans cu_acetylide->cu_x base Base (e.g., Et₃N) base->cu_acetylide Deprotonation

Caption: Catalytic cycles for the copper-mediated Sonogashira coupling.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low / No Yield Observed check_inert Is the inert atmosphere and degassing rigorous? start->check_inert check_reagents Are catalysts (Pd, Cu) and base fresh and active? check_inert->check_reagents Yes fix_inert ACTION: Re-degas solvents. Check for leaks. Use Schlenk techniques. check_inert->fix_inert No check_halide What is the aryl halide? check_reagents->check_halide Yes fix_reagents ACTION: Use fresh Pd catalyst, fresh CuI, and dry base. check_reagents->fix_reagents No iodide_path Iodide check_halide->iodide_path bromide_path Bromide / Chloride check_halide->bromide_path fix_inert->check_reagents fix_reagents->check_halide success Yield Improved iodide_path->success optimize_br ACTION: Increase temperature (80-100°C). Use bulky/e⁻-rich ligands (e.g., XPhos, SPhos). bromide_path->optimize_br optimize_br->success

Sources

Technical Support Center: Purification of Crude 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of Senior Application Scientists.

Introduction

4-[2-(4-Aminophenyl)ethynyl]aniline, also known as 4,4'-diaminotolane, is a crucial building block in the synthesis of advanced polymers and functional materials due to its rigid, linear structure and reactive amine groups.[1] However, its purification by chromatography presents significant challenges. The presence of two basic aniline moieties (predicted pKa ≈ 4.25) leads to strong interactions with standard silica gel, often resulting in poor separation, significant peak tailing, and even on-column degradation.[2] This guide provides expert-driven troubleshooting advice and frequently asked questions to empower researchers to overcome these purification hurdles efficiently.

Troubleshooting Guide: Diagnosing and Solving Purification Issues

This section is designed to help you systematically diagnose and resolve common problems encountered during the chromatographic purification of this compound.

Q1: My compound is streaking badly or showing a "tailing" peak on the TLC plate and column. What's happening and how do I fix it?

Answer: This is the most common issue for aromatic amines like this compound. The root cause is the interaction between the basic lone pairs on the nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows the compound's elution in an uneven manner, causing it to streak or "tail."

Solutions, from simplest to most effective:

  • Incorporate a Basic Modifier: The most direct solution is to neutralize the acidic silica surface. Add a small amount of a competitive base to your mobile phase.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent. TEA is volatile and can typically be removed easily under high vacuum.[3]

    • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar solvent component, which you then mix with a non-polar solvent like dichloromethane. A final concentration of ~0.5-1% ammonia in the mobile phase is often effective.[4]

  • Increase Solvent Polarity Drastically: Sometimes, a much more polar solvent system can overcome the interaction by eluting the compound more quickly. If you are using Ethyl Acetate/Hexane, switch to a Dichloromethane/Methanol system.[3] A starting point of 2-5% Methanol in Dichloromethane is recommended for polar compounds.[4]

  • Change the Stationary Phase: If basic modifiers are not sufficient or are incompatible with your synthesis, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and is a good alternative for purifying basic compounds.

    • Deactivated Silica: You can purchase commercially prepared "deactivated" silica gel or prepare it by treating standard silica with a solution of TEA and then drying it.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common purification challenges.

G cluster_start cluster_elution Elution & Peak Shape Issues cluster_solutions Corrective Actions start Identify Purification Problem tailing Compound Streaks / Tails start->tailing Symptom no_elution Compound Stuck at Baseline start->no_elution Symptom poor_res Poor Resolution from Impurities start->poor_res Symptom add_base Add Basic Modifier to Eluent (e.g., 1% TEA or NH3) tailing->add_base Primary Solution inc_polar Increase Mobile Phase Polarity (e.g., switch to DCM/MeOH) no_elution->inc_polar First Step change_phase Change Stationary Phase (Alumina, Amine-Silica, or HILIC) no_elution->change_phase If compound degrades dry_load Use Dry Loading Technique poor_res->dry_load If band broadening occurs at origin gradient Run a Gradient Elution poor_res->gradient Optimize Separation add_base->change_phase If tailing persists inc_polar->add_base If still no elution gradient->change_phase If co-elution persists

Caption: Troubleshooting workflow for purifying aromatic amines.

Q2: My compound won't move off the baseline, even with highly polar solvents.

Answer: This indicates an exceptionally strong interaction with the stationary phase or a potential stability issue.

  • Check for Decomposition: Before attempting a column, spot your crude material on a TLC plate, let it sit for 15-30 minutes, and then elute it. If you see a new spot at the baseline that wasn't there initially, your compound may be decomposing on the silica.[5] In this case, switching to a more inert stationary phase like neutral alumina is essential.

  • Combine a Basic Modifier with a Strong Polar Solvent: If the compound is stable, the issue is purely retention. Prepare a mobile phase of 5-10% Methanol (containing 1-2% ammonia or TEA) in Dichloromethane. This combination is very effective at eluting stubborn amines.[4]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar molecules that are difficult to purify with normal-phase chromatography, HILIC is an excellent alternative. This technique uses a polar stationary phase (like silica or an amine-functionalized column) but with a reversed-phase type of solvent system, typically acetonitrile and water.[6][7] Water is the "strong" solvent in this system.

Q3: My sample is not very soluble in the column eluent. How should I load it onto the column?

Answer: Loading a poorly soluble compound dissolved in a strong solvent (like pure DCM or THF) directly onto a column equilibrated with a weaker eluent (like 10% EtOAc/Hexane) will cause it to precipitate at the top of the column, leading to disastrous band broadening and poor separation. The solution is dry loading .

The principle is to pre-adsorb your crude material onto an inert solid support, which is then loaded onto the column.

Experimental Protocol: Dry Loading [8]

  • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or Acetone) in a round-bottom flask.

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.

  • Swirl the flask to create a slurry, ensuring the material is well-mixed.

  • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This is your crude product adsorbed onto silica.

  • Carefully add this powder to the top of your packed column. Gently tap the column to settle the powder into a flat band.

  • Carefully place a thin layer of sand on top of the dry-loaded sample to prevent disturbance when you add the eluent.

  • Proceed with the elution as normal.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for purifying this compound?

Answer: Choosing the right starting point is critical for success. The following table provides recommended conditions based on our experience with similar aromatic diamines. Always perform a TLC analysis first to optimize the mobile phase.

ParameterRecommended Starting ConditionsRationale & Expert Tips
Stationary Phase Silica Gel (60 Å, 230-400 mesh)The industry standard. However, due to the basic nature of the analyte, it must be used with a modified mobile phase.[4]
Mobile Phase System 1: Ethyl Acetate / HexaneSystem 2: Methanol / DichloromethaneStart with System 1 for less polar impurities. System 2 is more powerful for eluting the highly polar diamine.[3][4] Aim for a target compound Rf of 0.25 - 0.35 on TLC for optimal column separation.
Mobile Phase Modifier 1% Triethylamine (TEA)This is critical. Adding TEA neutralizes acidic silanol sites, preventing peak tailing and improving recovery.[3][9]
Loading Method Dry LoadingRecommended due to the compound's high polarity and potentially low solubility in suitable mobile phases. Prevents band broadening.[8]
Detection UV light at 254 nm and/or 365 nmThe compound is highly conjugated and UV-active, making it easy to visualize on TLC plates and monitor fractions.
Q2: Can I use reversed-phase chromatography for this compound?

Answer: While possible, it is often not ideal for this specific molecule in a preparative context. This compound is very polar and may have limited retention on standard C18 columns, potentially eluting very early (near the void volume) with many impurities.[6] If you must use reversed-phase, a highly aqueous mobile phase (e.g., 5-10% acetonitrile in water) with a pH-adjusting buffer (like ammonium formate) would be necessary. For preparative work, normal-phase with the modifications described above is generally more straightforward and cost-effective.

Q3: The compound appears yellow/brown after purification. Is this normal?

Answer: Yes, this is common. Aniline derivatives, especially diamines, are susceptible to air oxidation, which can form colored impurities.[1] While chromatography will remove many impurities, the purified product itself can slowly discolor upon exposure to air and light. For best results, conduct the chromatography quickly, remove the solvent under reduced pressure without excessive heating, and store the final product under an inert atmosphere (Nitrogen or Argon) in a dark, cold place.[2][10]

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Bis(aminophenyl)acetylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bis(aminophenyl)acetylene compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these valuable molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their preparation. The information provided is based on established chemical principles and field-proven insights to ensure your success in the laboratory.

Introduction: The Synthetic Challenge

Bis(aminophenyl)acetylene and its derivatives are important building blocks in materials science and medicinal chemistry, finding applications in the synthesis of polymers, functional dyes, and pharmaceutical agents. The core structure, featuring a central acetylene unit flanked by two aminophenyl groups, presents unique synthetic hurdles. The Sonogashira cross-coupling reaction is the most prevalent method for their synthesis, and while powerful, it is not without its complexities.[1][2] This guide will primarily focus on troubleshooting this key reaction and subsequent purification steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of bis(aminophenyl)acetylene compounds.

FAQ 1: My Sonogashira coupling reaction is not proceeding, or the yield is very low. What are the likely causes?

This is a frequent challenge. Several factors can contribute to a sluggish or failed Sonogashira reaction. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[3]

    • Palladium(0) Species: Ensure you are using a true Pd(0) source or that your Pd(II) precatalyst can be effectively reduced in situ. The active catalyst is a Pd(0) species.[4] Some common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3]

    • Catalyst Degradation: Palladium catalysts, especially Pd(PPh₃)₄, can be sensitive to air and moisture. Store them under an inert atmosphere and handle them quickly. If you suspect degradation, use a fresh batch. The formation of palladium black is a visual indicator of catalyst decomposition.[4]

  • Copper Co-catalyst Issues: The copper(I) co-catalyst is essential for the traditional Sonogashira reaction.[1]

    • Oxidation: Copper(I) salts, such as CuI, are susceptible to oxidation to Cu(II), which is ineffective. Use freshly purchased, high-purity CuI. A white or slightly off-white appearance is desirable; a green or blue tint indicates oxidation.

  • Solvent and Base Selection:

    • Solvent Choice: Anhydrous, degassed solvents are critical.[2] Tetrahydrofuran (THF) and triethylamine (Et₃N) are commonly used.[4] However, in some cases, THF can promote the formation of palladium black.[4] Consider using only triethylamine as the solvent and base.[4]

    • Base Strength and Purity: The amine base, typically triethylamine or diisopropylamine, plays a dual role: it acts as a base to deprotonate the terminal alkyne and as a solvent.[3][5] Ensure it is dry and free of acidic impurities.

  • Reaction Temperature:

    • Too Low: For less reactive aryl bromides, higher temperatures (e.g., 80-100 °C) may be necessary to facilitate the oxidative addition step.[5]

    • Too High: If you are using a volatile alkyne, such as a TMS-protected acetylene, excessive heat can cause it to boil out of the reaction mixture, even with a condenser.[4] In such cases, a sealed reaction vessel might be necessary.[4]

  • Substrate Reactivity: The reactivity of the aryl halide is a key factor. Aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1] If you are struggling with an aryl bromide, consider synthesizing the corresponding aryl iodide to improve reactivity.

Troubleshooting Workflow: Low Yield in Sonogashira Coupling

Below is a decision-making workflow to diagnose and resolve low-yield issues.

Sonogashira_Troubleshooting start Low Yield or No Reaction catalyst Check Catalysts (Pd & Cu) start->catalyst solvent Evaluate Solvent & Base catalyst->solvent Catalysts OK sub_catalyst Use fresh Pd catalyst Use high-purity, white CuI catalyst->sub_catalyst temp Optimize Temperature solvent->temp Solvent/Base OK sub_solvent Use anhydrous, degassed solvents Consider Et3N as sole solvent/base solvent->sub_solvent substrate Assess Substrate Reactivity temp->substrate Temp OK sub_temp Increase temp for Ar-Br Use sealed vessel for volatile alkynes temp->sub_temp success Improved Yield substrate->success Substrate Optimized sub_substrate Switch from Ar-Br to Ar-I substrate->sub_substrate

Caption: Troubleshooting Decision Tree for Sonogashira Coupling.

FAQ 2: I am observing significant amounts of a side product that I suspect is the homocoupled alkyne (Glaser coupling product). How can I minimize this?

Glaser coupling is a common side reaction in Sonogashira couplings, leading to the dimerization of the terminal alkyne.[1][6] This is particularly problematic when using expensive or multi-step synthesized alkynes.[6]

Causes and Mitigation Strategies:

  • Presence of Oxygen: The homocoupling reaction is an oxidative process.[6] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1] Proper degassing of solvents and reagents is essential.

  • Copper-Free Conditions: The copper co-catalyst can promote Glaser coupling.[1] Several copper-free Sonogashira protocols have been developed to circumvent this issue.[1] These methods often require different ligands or reaction conditions but can be highly effective in eliminating the homocoupling side product.

  • Reducing Atmosphere: A more advanced technique involves carrying out the reaction under a dilute hydrogen atmosphere (mixed with an inert gas).[6] This has been shown to drastically reduce the formation of the homocoupling byproduct.[6]

  • Reaction Concentration and Catalyst Loading: The concentration of the catalyst and the presence of oxygen can influence the extent of homocoupling.[6] Ensure optimal catalyst loading and rigorously exclude oxygen.

FAQ 3: The purification of my bis(aminophenyl)acetylene product is challenging. What are the best practices?

The purification of these compounds can be complicated by their physical properties and the presence of residual catalyst and side products.

Purification Strategies:

  • Initial Workup: After the reaction is complete, a standard aqueous workup is often performed. Be aware that the amino groups can make the product somewhat water-soluble, especially if the reaction mixture is acidic. A basic workup (e.g., with sodium bicarbonate solution) can help ensure the product is in its free-base form and partitions into the organic layer.

  • Column Chromatography: Silica gel chromatography is the most common method for purification.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The polarity will depend on the specific substituents on your compound.

    • Tailing: The amino groups can interact with the acidic silica gel, leading to tailing of the product peak. To mitigate this, you can add a small amount of triethylamine (e.g., 1%) to the eluent. This will help to deactivate the acidic sites on the silica.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain analytically pure material. Common solvent systems include ethanol/water, toluene, or ethyl acetate/hexanes.

  • Characterization: After purification, it is essential to confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and FTIR.[7][8]

Experimental Protocol: Synthesis of Bis(4-aminophenyl)acetylene via Sonogashira Coupling

This protocol provides a general procedure. Molar equivalents and reaction conditions may need to be optimized for specific substrates.

Materials:

  • 4-Iodoaniline

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-iodoaniline (2.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous THF and anhydrous Et₃N (the ratio can be varied, e.g., 2:1). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Alkyne Addition: Add TMS-acetylene (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Rinse the pad with DCM.

  • Extraction: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude TMS-protected intermediate in THF. Add TBAF (1.1 eq) and stir at room temperature for 1-2 hours.

  • Final Workup and Purification: Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes containing 1% Et₃N) to afford the desired bis(4-aminophenyl)acetylene.

Reaction Mechanism Visualization

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition Pd0->Pd_add Ar-X Pd_complex Ar-Pd(II)-X L2 Pd_add->Pd_complex Pd_trans Transmetalation Pd_complex->Pd_trans Pd_product Ar-Pd(II)-C≡CR L2 Pd_trans->Pd_product CuX CuX Pd_trans->CuX Pd_red Reductive Elimination Pd_product->Pd_red Pd_red->Pd0 Ar-C≡CR Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne R-C≡CH Cu_acetylide Cu-C≡CR Cu_alkyne->Cu_acetylide Base Cu_acetylide->Pd_trans Transmetalation

Caption: Catalytic Cycles of the Sonogashira Coupling Reaction.

This technical guide provides a starting point for addressing common challenges in the synthesis of bis(aminophenyl)acetylene compounds. Successful synthesis often requires careful optimization of reaction conditions and meticulous attention to experimental detail.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(4-aminophenyl)acetylene. PubChem. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

  • Techno serv. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Sciences. Retrieved from [Link]

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preventing side reactions in Sonogashira coupling of anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sonogashira Coupling Reactions involving aniline substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C(sp)-C(sp²) bond formation with this important class of compounds. Aniline substrates, while versatile, introduce specific challenges to the Sonogashira reaction, primarily due to the coordinating nature of the amino group and its influence on the catalyst's electronic properties.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you prevent common side reactions and optimize your reaction outcomes.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during the Sonogashira coupling of anilines in a practical question-and-answer format.

Q1: My reaction is sluggish, or I'm observing a low yield with my haloaniline. What are the likely causes?

A1: Low reactivity in Sonogashira couplings with haloanilines is a frequent issue, often stemming from catalyst inhibition or deactivation. The lone pair of electrons on the aniline's nitrogen can coordinate to the palladium catalyst, hindering its catalytic activity.[1] This effect is particularly pronounced with electron-rich anilines.

  • Catalyst Inhibition: The aniline's amino group can act as a ligand, competing with the desired phosphine ligands and slowing down key steps in the catalytic cycle, such as oxidative addition.

  • Substrate Reactivity: The nature of the halide is critical. Reactivity follows the trend: I > OTf > Br >> Cl.[2][3] Aryl bromides and chlorides often require more forcing conditions (higher temperatures, stronger bases, more specialized catalysts) than aryl iodides.[2][4]

Solutions:

  • Protect the Aniline: Temporarily protecting the amino group as an acetamide or with a Boc group is a highly effective strategy.[1][5] The electron-withdrawing nature of these groups reduces the coordinating ability of the nitrogen atom, preventing catalyst inhibition.[1] The protecting group can be removed post-coupling.

  • Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or DavePhos can stabilize the active palladium species and accelerate the catalytic cycle, overcoming the inhibitory effects of the aniline.[1][6]

  • Increase Catalyst Loading: As a last resort, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial deactivation, though this is not ideal from an efficiency standpoint.[1]

Q2: I'm seeing a significant amount of a byproduct that corresponds to the dimerization of my terminal alkyne. How can I prevent this?

A2: This side product is the result of alkyne homocoupling, commonly known as Glaser coupling.[7] It is the most prevalent side reaction in copper-catalyzed Sonogashira reactions.[4][8] The formation of this butadiyne byproduct consumes your alkyne, reduces the yield of the desired product, and complicates purification.[7]

The primary culprits are the copper(I) co-catalyst and the presence of oxygen.[7][9] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the key step in the Glaser pathway.[4][7][9]

Solutions:

  • Implement a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[2][7][9] Numerous copper-free Sonogashira protocols have been developed that are highly effective.[8][10][11] These methods often rely on specific ligands and bases to facilitate the catalytic cycle without copper.[2][10]

  • Ensure Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 30-60 minutes). Maintain a positive pressure of an inert atmosphere throughout the reaction.[7][9]

  • Slow Addition of the Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[9]

  • Use an Amine as the Solvent: In some cases, using an amine base like triethylamine or diisopropylamine as the solvent can help suppress homocoupling.[1]

Q3: My reaction mixture turned black, and the reaction stalled. What happened?

A3: The formation of a black precipitate, known as "palladium black," is a clear indication of catalyst decomposition.[12] This occurs when the active Pd(0) species agglomerates and crashes out of the solution, rendering it catalytically inactive.

Causes & Solutions:

  • Presence of Oxygen: As with Glaser coupling, oxygen can oxidize and destabilize the Pd(0) catalyst. Solution: Ensure rigorous degassing and maintain a strict inert atmosphere.[12]

  • High Temperatures: While necessary for less reactive halides, excessively high temperatures can accelerate catalyst decomposition.[12][13] Solution: Use the minimum temperature required for the reaction to proceed. Consider screening temperatures to find an optimal balance between reaction rate and catalyst stability.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center. For challenging aniline substrates, standard ligands like PPh₃ may not provide sufficient stability at elevated temperatures. Solution: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium.[1][6]

  • Solvent Effects: Certain solvents can either fail to stabilize the catalyst or actively promote decomposition. Solution: Screen different solvents. Toluene, dioxane, and DMF are common choices, but their performance can be substrate-dependent.[13][14]

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I use a copper co-catalyst for my aniline coupling?

A1: While the classic Sonogashira protocol uses a copper(I) salt as a co-catalyst to increase the reaction rate, its use comes with the significant drawback of promoting alkyne homocoupling (Glaser coupling).[2][4][7] For many aniline substrates, especially in a research or process development setting where clean reaction profiles are paramount, a copper-free protocol is often the superior choice .[4][8][10] Modern palladium catalysts and ligands have been developed that show excellent activity without the need for copper, completely avoiding the Glaser side reaction.[10][11]

Q2: Which palladium source and ligands are best for coupling with anilines?

A2: The choice depends on the reactivity of your haloaniline.

  • For Iodoanilines: These are the most reactive halides.[2] Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ often work well under mild conditions.[2][6]

  • For Bromoanilines and Chloroanilines: These less reactive substrates require more powerful catalytic systems.[4] Pre-formed catalysts or palladacycles (e.g., XPhos Pd G3) offer higher stability and activity.[15] These should be paired with bulky, electron-rich ligands like XPhos, SPhos, or cataCXium® A to promote the challenging oxidative addition step and stabilize the catalyst.[1][14]

Q3: How do I choose the right base and solvent?

A3: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.[16][17]

  • Base: An amine base is typically required to neutralize the hydrogen halide produced and to deprotonate the terminal alkyne.[2][18] Organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or diisopropylamine (DIPA) are common.[1][13] For copper-free systems, an inorganic base like Cs₂CO₃ or K₃PO₄ is often used.[7][14][16] The choice can significantly impact yield.

  • Solvent: The solvent must fully dissolve all components. Common choices include THF, DMF, toluene, and acetonitrile.[12][14][19] Using the amine base as the solvent (e.g., neat TEA) is also a viable strategy.[5] It's important to note that solvent choice can influence catalyst stability and reaction rate, so screening may be necessary for optimization.[14][16][17]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Copper-Free Sonogashira Coupling of an Electron-Rich Bromoaniline

This protocol is designed to minimize side reactions, particularly Glaser coupling, by omitting the copper co-catalyst and using a modern catalyst system suitable for challenging substrates.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of argon or nitrogen.

  • Reagent Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromoaniline (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Degassing: Seal the flask with a septum and thoroughly degas the solids by evacuating the flask and backfilling with argon. Repeat this cycle three to five times.[7]

  • Solvent Addition: Under a positive flow of argon, add degassed anhydrous toluene (to make a ~0.1 M solution) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[7]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process when encountering poor yield in a Sonogashira coupling of an aniline.

Sonogashira_Troubleshooting Start Start: Low Yield with Haloaniline Check_Homocoupling Observe significant alkyne homocoupling? Start->Check_Homocoupling Switch_Cu_Free Switch to Copper-Free Protocol Check_Homocoupling->Switch_Cu_Free Yes Check_Decomp Observe catalyst decomposition (Pd black)? Check_Homocoupling->Check_Decomp No Yes_Homo YES No_Homo NO Degas Improve Degassing (Freeze-Pump-Thaw) Switch_Cu_Free->Degas Slow_Addition Slow Alkyne Addition Degas->Slow_Addition Success Improved Yield Slow_Addition->Success Change_Ligand Use Bulky/Electron-Rich Ligand (e.g., XPhos) Check_Decomp->Change_Ligand Yes Protect_Aniline Protect Aniline (e.g., Ac, Boc) Check_Decomp->Protect_Aniline No Yes_Decomp YES No_Decomp NO Lower_Temp Lower Reaction Temperature Change_Ligand->Lower_Temp Check_Purity Ensure Reagent Purity Lower_Temp->Check_Purity Check_Purity->Success Optimize_Base Optimize Base/Solvent System Protect_Aniline->Optimize_Base Optimize_Base->Success

Caption: Troubleshooting Decision Tree for Sonogashira Coupling of Anilines.

Part 4: Mechanistic Considerations

Understanding the catalytic cycles is key to rational troubleshooting. The Sonogashira reaction involves two interconnected cycles: one for palladium and one for copper (if present).

The Role of the Aniline in Catalyst Inhibition

The aniline's nitrogen can interfere with the palladium cycle, primarily at the Pd(0) stage, preventing the crucial oxidative addition step with the aryl halide.

Aniline_Inhibition cluster_pd_cycle Palladium Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Inhibited_Complex Inhibited Pd(0) Complex [Pd(0)L(n)(Ar-NH2)] Pd(0)L2->Inhibited_Complex Inhibition Product_Formation Transmetalation & Reductive Elimination Ar-Pd(II)-X->Product_Formation Product_Formation->Pd(0)L2 Aniline Aniline Substrate (Ar-NH2) Aniline->Inhibited_Complex Coordination

Caption: Aniline coordination inhibits the active Pd(0) catalyst.

By protecting the aniline, this inhibitory coordination is prevented, allowing the catalytic cycle to proceed efficiently. Similarly, using bulky ligands that sterically shield the palladium center can disfavor aniline coordination.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for Aniline Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for aniline polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polyaniline (PANI). We have structured this resource in a practical question-and-answer format to directly address the common challenges and questions that arise during experimental work. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Core Mechanism

A solid grasp of the polymerization mechanism is fundamental to troubleshooting. The oxidative polymerization of aniline is a complex, exothermic process that can be broadly understood in three phases: initiation, propagation, and termination.[1]

Q1: What is the fundamental mechanism of chemical oxidative polymerization of aniline?

A1: The process is an oxidative radical polymerization. It begins with the oxidation of aniline monomers to form aniline cation radicals, which serve as the reaction initiators.[1][2] These radicals then couple, typically in a "head-to-tail" fashion, to form dimers and subsequently longer oligomers.[1] This propagation phase continues, extending the polymer chains. The reaction terminates when the oxidant is fully consumed or through side reactions.[1] The entire process is highly dependent on the reaction environment, especially the acidity.

Aniline_Polymerization_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Aniline Aniline Monomer CationRadical Aniline Cation Radical Aniline->CationRadical Oxidation Oxidant Oxidant (e.g., APS) Oxidant->CationRadical Dimer Dimer (Head-to-Tail) CationRadical->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Polymer Polyaniline Chain Oligomer->Polymer Chain Growth Termination Termination Polymer->Termination Oxidant Depletion / Side Reactions

Caption: Simplified mechanism of aniline oxidative polymerization.

Section 2: Troubleshooting Common Polymerization Issues

This section addresses the most frequently encountered problems during PANI synthesis.

Q2: My final product is a black or dark blue powder, not the expected conductive green color. What went wrong?

A2: The dark green color is characteristic of the desired conductive emeraldine salt (ES) form of polyaniline.[3] A shift to black or dark blue suggests two likely issues:

  • Incorrect pH: The polymerization was likely conducted in a weakly acidic or neutral medium (pH > 3).[4][5] In such conditions, aniline molecules can form non-conductive oligomers with phenazine-like units through side reactions.[6] To obtain the conductive emeraldine salt, the reaction must be carried out in a strongly acidic solution (typically 1M HCl or H₂SO₄), which ensures the protonation of the polymer chain.[7][8]

  • Over-oxidation: Using an excessive amount of oxidant or conducting the reaction at a high temperature can lead to the formation of the fully oxidized, non-conductive pernigraniline state, which is dark blue or black.[1][9]

Q3: The electrical conductivity of my synthesized PANI is very low. How can I improve it?

A3: Low conductivity is a common problem stemming from structural defects. Here’s how to address it:

  • Ensure Proper Doping: Conductivity is imparted by "doping" the emeraldine base form with a protonic acid.[10] Ensure you are using a strong acid like HCl at a sufficient concentration (e.g., 1M).[11] The acid protonates the imine nitrogen atoms, creating charge carriers (polarons) that can move along the polymer backbone.[4]

  • Control the Temperature: Perform the synthesis at low temperatures (0–5 °C).[1][10] Higher temperatures increase the rate of side reactions, leading to branching and structural defects that interrupt the conjugated π-electron system and hinder charge transport.[12] Low-temperature synthesis promotes more linear, ordered chains with higher molecular weight and crystallinity.[13][14]

  • Optimize Oxidant/Aniline Ratio: An ideal molar ratio of oxidant to monomer is crucial. A common starting point is an equimolar ratio (1:1) when using ammonium persulfate (APS).[14] Too little oxidant results in incomplete polymerization and short chains, while too much can cause over-oxidation and degradation of the polymer.[1][6]

Q4: My PANI yield is consistently low. What factors influence the yield?

A4: Low yield can be frustrating. Consider these factors:

  • Oxidant/Monomer Ratio: This is the most prominent factor influencing yield.[15] Insufficient oxidant means not all aniline monomers can be oxidized and polymerized, leading to a lower yield.[16] Systematically varying this ratio is key to optimization.

  • Reaction Time: The polymerization process has an induction period followed by a growth phase.[1] Ensure the reaction is allowed to proceed for a sufficient duration (often several hours) for completion.[10] Quenching the reaction prematurely will naturally result in a low yield.

  • Temperature: While low temperatures are best for conductivity, very low temperatures can significantly slow down the reaction rate. A balance must be struck. The 0-5 °C range is generally considered optimal for both yield and quality.[10][17]

Q5: I cannot dissolve my synthesized PANI for processing (e.g., spin-coating). Is this normal?

A5: Yes, this is a well-known challenge. The conductive emeraldine salt form of PANI is notoriously insoluble in common organic solvents due to the stiffness of its polymer backbone and strong inter-chain hydrogen bonding.[18] What is often described as "solubility" is more accurately a fine colloidal dispersion.[19]

  • Recommended Dispersing Solvents: N-methyl-2-pyrrolidinone (NMP) is considered the best and most common dispersing agent for PANI.[19][20] Other polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also used.[20] Sonication can aid in creating a more uniform dispersion.[19]

  • Improving Solubility: For applications requiring true solubility, you can synthesize PANI with a functionalized protonic acid as the dopant, such as dodecylbenzenesulfonic acid (DBSA). The long, nonpolar chain of the dopant helps to separate the polymer chains, allowing solvent molecules to penetrate and improving solubility.[15][20] Another approach is to synthesize copolymers, for example, by including o-anisidine, which introduces groups that reduce inter-chain interactions.[21]

Section 3: Optimizing Key Reaction Parameters

This table summarizes the critical parameters, their typical ranges, and the rationale for their optimization.

ParameterRecommended Range/ValueRationale & Impact on PANI PropertiesKey References
Temperature 0–5 °CLower temperatures reduce exothermic side reactions, leading to higher molecular weight, increased crystallinity, and fewer structural defects, which enhances thermal stability and conductivity.[1][13][14][1],[13],[14]
Acidity (pH) pH < 2.5 (e.g., 1M HCl)Strongly acidic conditions are required to protonate the aniline monomer and the resulting polymer chain, ensuring the formation of the conductive emeraldine salt form and preventing the formation of non-conductive byproducts.[2][6][8][2],[6],[8]
Oxidant/Aniline Molar Ratio 1:1 to 1.5:1 (for APS)This ratio is critical for both yield and polymer quality. Insufficient oxidant leads to low yield; excess oxidant can cause over-oxidation to the non-conductive pernigraniline state.[6][15][6],[15]
Monomer Concentration 0.1–0.3 MHigher concentrations can lead to rapid, uncontrolled polymerization and high temperatures.[1] Lower concentrations (e.g., < 0.1 M) can produce higher quality films with better adhesion in electrochemical polymerization.[22][1],[22]
Choice of Acid (Dopant) HCl, H₂SO₄, DBSA, CSASmall inorganic acids (HCl, H₂SO₄) are common and effective for high conductivity.[3] Larger functionalized acids (DBSA, CSA) can be used to improve the solubility and processability of the final polymer.[18][21][18],[3],[21]

Section 4: Standardized Protocol and Characterization Guide

Following a validated protocol is the first step toward reproducible results.

Experimental Protocol: Synthesis of Conductive Polyaniline (Emeraldine Salt)

This protocol outlines the chemical oxidative polymerization of aniline using ammonium persulfate (APS) as the oxidant and hydrochloric acid (HCl) as the dopant.

Synthesis_Workflow cluster_Prep Preparation (Fume Hood) cluster_Reaction Polymerization cluster_Purification Isolation & Purification A1 Step 1: Prepare Aniline Solution Dissolve 0.3M aniline in 1M HCl. Stir until fully dissolved. A2 Step 2: Prepare Oxidant Solution Dissolve 0.3M APS in 1M HCl. A1->A2 A3 Step 3: Cool Solutions Place both solutions in an ice bath. Cool to 0-5 °C. A2->A3 B1 Step 4: Initiate Reaction Add APS solution dropwise to the aniline solution over 1 hour with continuous stirring. A3->B1 B2 Step 5: Polymerize Continue stirring in the ice bath for 4-5 hours. Observe color change to dark green. B1->B2 C1 Step 6: Isolate Product Filter the dark green precipitate using vacuum filtration. B2->C1 C2 Step 7: Wash Wash precipitate with 1M HCl, then distilled water, and finally with acetone or methanol to remove oligomers. C1->C2 C3 Step 8: Dry Dry the final PANI-ES powder in a vacuum oven at 60 °C for 12-24 hours. C2->C3

Caption: Standard workflow for PANI-ES synthesis.

Characterization FAQ

Q6: How can I confirm that I have successfully synthesized the correct form of polyaniline?

A6: A combination of spectroscopic techniques is essential for structural confirmation.

  • FTIR Spectroscopy: This is used to identify the characteristic functional groups. Key peaks to look for in PANI-ES include vibrations around 1580 cm⁻¹ (C=C stretching of quinoid rings) and 1480 cm⁻¹ (C=C stretching of benzenoid rings).[7][10] The presence of both confirms the emeraldine structure.

  • UV-Visible Spectroscopy: The UV-Vis spectrum is a powerful tool to confirm the oxidation and doping state. PANI-ES in a solvent like NMP should show three characteristic absorption bands around 320-360 nm (π-π* transition in the benzenoid ring), ~420 nm, and a broad "free-carrier" tail extending into the near-infrared (>800 nm).[8][11] This long-wavelength absorption is a clear indicator of the conductive, protonated state.

  • X-Ray Diffraction (XRD): XRD analysis reveals the degree of crystallinity. Synthesized PANI is typically semi-crystalline, showing broad peaks around 2θ values of 20° and 25°, which correspond to the periodicity parallel and perpendicular to the polymer chains, respectively.[3][7]

References

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  • The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. (n.d.). OUCI. [Link]

  • Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2022). MDPI. [Link]

  • Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (2021). PMC - PubMed Central. [Link]

  • Optimization of Polymerization Conditions of Furan with Aniline for Variable Conducting Polymers. (n.d.). ACS Publications. [Link]

  • The influence of polymerization temperature on structure and properties of polyaniline. (n.d.). ResearchGate. [Link]

  • Reviewing Temperature Dependence in Influencing Electrical Properties of Polyaniline. (2023). IEEE Xplore. [Link]

  • Polymerization of Aniline on Polyaniline Membranes. (n.d.). The Journal of Physical Chemistry B. [Link]

  • Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization. (2020). PMC - NIH. [Link]

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  • Study of Aniline Polymerization Reactions through the Particle Size Formation in Acidic and Neutral Medium. (n.d.). AIP Publishing. [Link]

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  • Polymerization of aniline by copper-catalyzed air oxidation. (n.d.). Wiley Online Library. [Link]

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  • POLYANILINE: SYNTHESIS, CHARACTERIZATION, SOLUTION PROPERTIES AND COMPOSITES. (2007). Middle East Technical University. [Link]

  • Solubility and Dispersion Characteristics of Polyaniline. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Polyaniline Emeraldine Salt (PANI-ES) Colloids Using Potato Starch as a Stabilizer to Enhance the Physicochemical Properties and Processability. (n.d.). MDPI. [Link]

  • Effect of Synthesis Temperature on Properties of Polyaniline. (2014). Journal of Scientific and Innovative Research. [Link]

  • Synthesis and Characterization of Polyaniline as Emeraldine Salt. (n.d.). AIP Publishing. [Link]

  • Characterization of Polyaniline for Optical and Electrical Properties. (n.d.). IOSR Journal. [Link]

  • Effects of the polymerization temperature on the structure, morphology and conductivity of polyaniline prepared with ammonium peroxodisulfate. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of a Novel Nanosized Polyaniline. (2014). PMC - NIH. [Link]

  • Synthesis and applications of Polyaniline: A Brief Review. (n.d.). IJSDR. [Link]

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  • What are the best solvents for Polyaniline (emeraldine salt)? (2014). ResearchGate. [Link]

  • Method of making a soluable polyaniline salt in a diversified organic polar solution. (n.d.).
  • A new approach to solubility and processablity of polyaniline by poly(aniline-co-o-anisidine) conducting copolymers. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis and Characterization of Polyaniline As Emeraldine Salt. (n.d.). AMiner. [Link]

  • Oxidative polymerization of aniline using ammonium persulfate as an oxidant. (n.d.). ResearchGate. [Link]

  • 266 questions with answers in POLYANILINE. (n.d.). ResearchGate. [Link]

  • Optimizing the Polymerization Conditions of Soluble Polyaniline Doped with Itaconic Acid. (n.d.). ResearchGate. [Link]

  • Effect of the nature of acid dopant and oxidizer on the polymerization of aniline in the presence of polycarbonate dispersion. (n.d.). ResearchGate. [Link]

  • How can I temporarily stop the polymerization of aniline? Can i achieve this by changing the pH alone? (2015). ResearchGate. [Link]

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how to increase solubility of 4-[2-(4-Aminophenyl)ethynyl]aniline for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and material scientists working with 4-[2-(4-Aminophenyl)ethynyl]aniline (also known as 4,4'-diaminotolane). Given its highly rigid and symmetric structure, this monomer often presents significant solubility challenges that can impede reaction kinetics, yield, and polymer molecular weight. This document provides a series of troubleshooting guides and frequently asked questions to systematically address and overcome these solubility issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound is not dissolving in my chosen reaction solvent. Where do I start?

A1: The initial insolubility of this compound is expected due to its planar, aromatic structure, which promotes strong intermolecular π-π stacking and hydrogen bonding in the solid state. The first and most critical step is a systematic solvent screening. Your goal is to identify a solvent or solvent system that can effectively overcome the compound's lattice energy.

Causality: A good solvent for this molecule will typically be a polar aprotic solvent. These solvents possess high dielectric constants and are strong hydrogen bond acceptors, allowing them to effectively solvate both the aromatic rings and the amine functional groups. Aromatic polyamides and polyimides, which are derived from similar monomers, consistently show good solubility in solvents like NMP, DMAc, DMF, and DMSO.[1]

Recommended Action: Perform a Systematic Solvent Screening.

Below is a workflow and a detailed protocol to guide your solvent selection process.

Diagram: Solubility Troubleshooting Workflow

Solubility_Workflow cluster_start Initial Problem cluster_screening Step 1: Solvent Selection cluster_optimization Step 2: Physical Methods cluster_chemical Step 3: Chemical Modification Start Compound insoluble in chosen solvent Screen Perform Solvent Screening (See Protocol 1) Start->Screen Solvents Test Polar Aprotic Solvents: - NMP - DMAc - DMF - DMSO Screen->Solvents Heat Apply Gentle Heating (e.g., 40-60 °C) Screen->Heat Partial or low solubility found Protonate Protonate with Acid (See Protocol 2) Screen->Protonate Insoluble in all tested solvents Sonicate Use Sonication Heat->Sonicate Sonicate->Protonate Solubility still insufficient or degradation occurs Result Forms soluble diammonium salt Protonate->Result

Caption: A step-by-step decision workflow for addressing solubility issues.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Aliquot 5-10 mg of this compound into several separate, small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent. Start with the most promising candidates.

  • Initial Observation (Room Temp): Vigorously vortex each vial for 2 minutes. Observe and record the degree of dissolution.

  • Apply Energy: If not fully dissolved, sonicate the vials for 15 minutes. Record observations.

  • Apply Heat: Gently warm the remaining suspensions to 40-50 °C with continued stirring for 15-30 minutes. Caution: Observe for any color change that may indicate thermal degradation.

  • Quantify & Compare: For the solvents that successfully dissolve the compound, attempt to create a more concentrated solution to find the approximate solubility limit (e.g., in mg/mL).

Data Summary Table for Solvent Screening

SolventClassSolubility at 25 °C (Qualitative)Observations with Heat/Sonication
N-Methyl-2-pyrrolidone (NMP)Polar AproticRecord observatione.g., Dissolves fully at 50 °C
N,N-Dimethylacetamide (DMAc)Polar AproticRecord observatione.g., Partially soluble with sonication
N,N-Dimethylformamide (DMF)Polar AproticRecord observatione.g., High solubility
Dimethyl sulfoxide (DMSO)Polar AproticRecord observatione.g., Insoluble, slight color change on heating
Tetrahydrofuran (THF)Polar AproticRecord observatione.g., Low solubility
Dichloromethane (DCM)ChlorinatedRecord observatione.g., Insoluble
WaterPolar ProticInsolubleInsoluble

This table should be filled out based on your experimental results.

Q2: I've found a good solvent, but my reaction requires a higher concentration than I can achieve at room temperature. Heating works, but the solution crashes out upon cooling. What can I do?

A2: This is a common supersaturation problem. If your subsequent reaction or processing step must be performed at a lower temperature, maintaining solubility is key. The best approach here is to consider chemical modification through protonation.

Causality: The two primary amine groups on the molecule are basic. By adding a stoichiometric amount of a suitable acid, you can convert the neutral diamine into a diammonium salt.[2] This ionic salt will have vastly different (and typically much higher) solubility in polar solvents due to the favorable ion-dipole interactions with the solvent molecules, which are much stronger than the hydrogen bonds and van der Waals forces that solvate the neutral molecule.[3]

Recommended Action: Increase Polarity via Amine Protonation.

This technique is especially effective for increasing solubility in polar protic solvents (like water or alcohols) but also significantly enhances solubility in polar aprotic solvents like DMSO or DMF.

Diagram: Mechanism of Solubility Enhancement via Protonation

Caption: Conversion of the neutral diamine to a more soluble diammonium salt.

Protocol 2: Solubility Enhancement via Protonation

  • Solvent Selection: Choose a polar solvent in which you wish to dissolve the compound (e.g., deionized water, methanol, or DMF).

  • Acid Selection: Select an acid (HX) whose conjugate base (X⁻) will not interfere with your subsequent reaction. Hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH) are common choices.

  • Procedure: a. Suspend a known amount of this compound (1 equivalent) in your chosen solvent. b. While stirring, add a solution of the acid dropwise. You will need 2 molar equivalents of acid to fully protonate both amine groups. c. Observe the dissolution. The solid should dissolve as it is converted to the ammonium salt. Gentle warming may be required to expedite the process.

  • Verification & Use: The resulting clear solution contains the diammonium salt of your starting material. This solution can now be used for subsequent reactions.

    • Important Consideration: The reaction medium is now acidic. This must be compatible with your downstream chemistry. If the neutral amine is required for the reaction, the pH can be readjusted by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) just before initiating the reaction, though this may cause precipitation if the concentration exceeds the neutral form's solubility limit.

Q3: I tried protonating the amine, but it seems to be inhibiting my reaction. What's happening?

A3: Protonating the amine groups fundamentally changes their chemical nature. The lone pair of electrons on the nitrogen atoms, which is responsible for their nucleophilicity and basicity, is now engaged in a bond with a proton.

Causality: If your reaction requires the amine to act as a nucleophile (e.g., in an acylation, amidation, or polymerization with an electrophile), the protonated form (R-NH₃⁺) will be completely unreactive. The nitrogen lone pair is no longer available to attack an electrophilic center. This is a common reason for reaction failure when using this solubilization strategy.

Troubleshooting Steps:

  • Analyze Your Reaction: Confirm if the amine's nucleophilicity is required. For most polymerizations (e.g., forming polyamides or polyimides), this is the case.

  • Strategy 1: In-Situ Deprotonation: Add the protonated, solubilized monomer to your reaction vessel. Then, just before adding your co-monomer or catalyst, add a stoichiometric amount (at least 2 equivalents) of a non-nucleophilic organic base (e.g., triethylamine, pyridine, or diisopropylethylamine). This will regenerate the neutral, nucleophilic amine in situ. Be aware that the compound may precipitate if its concentration is too high. The reaction must then proceed faster than the rate of precipitation.

  • Strategy 2: Revert to Physical Methods: If in-situ deprotonation is not feasible, you must avoid the protonation strategy. Revisit physical methods (Protocol 1) using a higher-boiling polar aprotic solvent like NMP or DMAc, potentially at a higher temperature, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize thermal degradation.

Frequently Asked Questions (FAQs)

  • Q: Why is this compound so difficult to dissolve in the first place?

    • A: Its poor solubility stems from its molecular structure. The molecule is highly symmetric, rigid, and planar. In the solid state, these flat molecules can pack very efficiently, maximizing stabilizing intermolecular forces like hydrogen bonds (between amine groups) and π-π stacking (between aromatic rings). A solvent must provide enough energy upon solvation to overcome this strong crystal lattice energy.[4]

  • Q: What are the primary risks of heating to increase solubility?

    • A: The main risk is thermal degradation. Aromatic amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to color changes (e.g., turning darker brown or black) and the formation of impurities that can affect your reaction and final product properties. It is highly recommended to perform heating steps under an inert atmosphere (N₂ or Ar).

  • Q: Can I use a co-solvent system?

    • A: Yes. Sometimes a mixture of solvents can be more effective than a single solvent. For example, if your compound has some solubility in THF but higher solubility in NMP, a mixture of the two might provide the right balance of solvating power and viscosity for your application. However, it's best to start with single solvents to identify the most effective ones first.

  • Q: My reaction involves a metal catalyst (e.g., Palladium). Will any of these solvents cause problems?

    • A: This is a critical consideration. Solvents like DMF can decompose at higher temperatures to produce dimethylamine, which can potentially interfere with some catalytic cycles. DMSO can be oxidized or reduced under certain conditions and can be problematic for some sensitive catalysts. NMP and DMAc are generally considered robust and are very common solvents for cross-coupling and polymerization reactions. Always consult literature for your specific catalytic system to ensure solvent compatibility.

References

  • Vertex AI Search Result[5] Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9). Google Cloud.

  • Vertex AI Search Result[1] Solubility of polyamides in various solvents. ResearchGate.

  • Vertex AI Search Result[6] Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures. ResearchGate.

  • Vertex AI Search Result[4] Discussion on properties of amine sulphates. The Analyst.

  • Vertex AI Search Result[2] Amine Protonation. Open Oregon Educational Resources.

  • Vertex AI Search Result[3] Role of protonation/deprotonation in dissolving hydrophilic molecules. ResearchGate.

  • Vertex AI Search Result Solubility behavior of polyimides. ResearchGate.

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Technical Support Center: Troubleshooting Crystallinity in 4-[2-(4-Aminophenyl)ethynyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting poor crystallinity in 4-[2-(4-Aminophenyl)ethynyl]aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high-quality crystalline material. The following question-and-answer format addresses common issues and provides scientifically grounded solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative fails to crystallize and remains an oil or amorphous solid. What are the primary reasons for this?

A1: The inability to obtain a crystalline solid from this compound derivatives often stems from a combination of factors related to molecular structure, purity, and the crystallization environment.

  • Molecular Flexibility and Symmetry: The linear, rigid structure conferred by the ethynyl linker is generally favorable for crystallization. However, conformational flexibility in substituent groups on the aniline rings can hinder the ordered packing required for a crystal lattice.[1][2] Asymmetrical substitution can also complicate crystal packing.[3]

  • Purity of the Material: The presence of impurities, even in small amounts, can significantly inhibit crystallization.[4][5][6] Structurally similar impurities can be particularly problematic as they may co-crystallize or interfere with the crystal growth process, leading to disordered solids.[4][7] Residual solvents or starting materials from the synthesis, such as those from a Sonogashira cross-coupling reaction, are common culprits.[8]

  • Supersaturation and Nucleation Kinetics: Crystallization is a kinetic process that requires the solution to be supersaturated to initiate nucleation. If the supersaturation level is too high, rapid precipitation can occur, leading to an amorphous solid or very small, poorly formed crystals. Conversely, if the solution is not sufficiently supersaturated, nucleation may not occur at all.[9][10]

  • Solvent Choice: The solvent plays a critical role in the crystallization process.[11][12] An ideal solvent should exhibit good solubility at elevated temperatures and poor solubility at lower temperatures.[13] The polarity and hydrogen bonding capability of the solvent can influence solute-solvent interactions and, consequently, the crystal habit and even the polymorphic form.[14][15][16]

Troubleshooting Guide

Issue 1: Oiling Out - The compound separates as a liquid phase instead of a solid during cooling.

Q: I've dissolved my this compound derivative in a hot solvent, but upon cooling, it forms an oil. What steps can I take to induce crystallization?

A: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the temperature of the solution from which it is separating. Here’s a systematic approach to address this:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for ordered molecular arrangement and nucleation.[10] Using a Dewar flask or insulating the crystallization vessel can facilitate slow cooling.

  • Solvent System Modification:

    • Increase Solvent Volume: Add more of the primary solvent to the hot solution. This lowers the saturation point and can prevent the compound from coming out of solution at a temperature above its melting point.

    • Introduce an Anti-Solvent: If your compound is highly soluble in the primary solvent, the addition of a miscible "anti-solvent" in which the compound is insoluble can induce crystallization. The anti-solvent should be added dropwise to the warm, dissolved solution until slight turbidity is observed, which is then cleared by gentle heating before slow cooling.

  • Scratching and Seeding:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous attempt, add a single seed crystal to the cooled, supersaturated solution. This provides a template for crystal growth.

Issue 2: Amorphous Precipitate - A fine powder with no defined crystal structure is obtained.

Q: My compound crashes out of solution as a fine powder. How can I promote the growth of larger, well-defined crystals?

A: The formation of an amorphous precipitate is often due to excessively rapid nucleation and crystal growth. The key is to control the rate of supersaturation.

  • Optimize the Cooling Profile: A rapid temperature drop leads to high supersaturation and fast precipitation.[10] Employ a controlled, gradual cooling process. For temperature-sensitive compounds, consider isothermal crystallization by slow evaporation of the solvent.

  • Solvent Selection: The choice of solvent significantly impacts crystal morphology.[11][16] Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. A solvent in which the compound has moderate solubility is often a good starting point.

  • Vapor Diffusion: This technique is excellent for growing high-quality single crystals from small amounts of material. The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the primary solvent gradually reduces the compound's solubility, promoting slow crystal growth.[17]

Issue 3: Polymorphism - Obtaining an undesired or unstable crystal form.

Q: I've managed to crystallize my derivative, but characterization reveals it's not the desired polymorph. How can I control the polymorphic outcome?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common in active pharmaceutical ingredients (APIs).[9][18][19][20][21] Different polymorphs can have distinct physical properties, including solubility and stability.[18][19]

  • Solvent-Induced Polymorphism: The solvent can direct the formation of a specific polymorph.[12] A systematic solvent screen is the first step in identifying conditions that favor the desired form.

  • Temperature Control: The thermodynamic stability of polymorphs can be temperature-dependent. Crystallizing at different temperatures can favor the formation of different polymorphs.

  • Seeding: Introducing a seed crystal of the desired polymorph into a supersaturated solution can direct the crystallization towards that form.

  • Ultrasound-Assisted Crystallization: Sonication can influence nucleation and may be used to target specific polymorphic forms.[22]

Experimental Protocols & Data

Protocol 1: General Recrystallization of this compound Derivatives
  • Solvent Selection: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Table 1: Common Solvents for Crystallization of Aromatic Amines

SolventPolarity IndexBoiling Point (°C)Notes
Toluene2.4111Good for many aromatic compounds.
Ethanol4.378Can form hydrogen bonds.
Ethyl Acetate4.477A moderately polar solvent.
Acetone5.156A polar aprotic solvent.
Acetonitrile5.882A polar aprotic solvent.
Water10.2100Often used in combination with a miscible organic solvent.[23][24][25]
Protocol 2: Characterization of Crystallinity

To assess the success of your crystallization, the following techniques are recommended:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for determining the crystallinity and polymorphic form of a solid.[26][27][28] A crystalline material will produce a sharp diffraction pattern, while an amorphous solid will show a broad halo.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion.[5][26][29] A sharp melting endotherm is indicative of a crystalline material. Multiple thermal events may suggest the presence of polymorphs or impurities.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal morphology, allowing for a visual assessment of crystal quality and habit.[30]

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Poor Crystallinity Observed CheckPurity Assess Purity (NMR, LC-MS) Start->CheckPurity Impure Impure CheckPurity->Impure Pure Pure CheckPurity->Pure <5% Impurities Purify Purify Material (Chromatography, etc.) Purify->CheckPurity Impure->Purify >5% Impurities SolventScreen Systematic Solvent Screening Pure->SolventScreen OptimizeConditions Optimize Crystallization Conditions SolventScreen->OptimizeConditions TempControl Vary Temperature & Cooling Rate OptimizeConditions->TempControl AdvancedTechniques Advanced Techniques (Vapor Diffusion, Seeding) TempControl->AdvancedTechniques Characterize Characterize Solid (PXRD, DSC, SEM) AdvancedTechniques->Characterize Success Crystalline Product Obtained Characterize->Success Sharp PXRD Peaks Failure Persistent Poor Crystallinity Characterize->Failure Amorphous Halo Failure->SolventScreen Re-evaluate

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • ACS Publications. (n.d.). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF.
  • ResearchGate. (n.d.). Polymorphism control of active pharmaceutical ingredients | Request PDF.
  • CrystEngComm (RSC Publishing). (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • J-STAGE. (n.d.). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
  • YouTube. (2025, August 29). How Do Impurities Affect Crystal Structures? - Chemistry For Everyone.
  • FTLOScience. (2023, January 25). Drug Polymorphism: What it is and How to Control Polymorphs.
  • PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
  • BOC Sciences. (n.d.). Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9).
  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
  • CrystEngComm (RSC Publishing). (n.d.). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.
  • Scribd. (n.d.). Recrystallization of Acetanilide | PDF | Solubility | Solvent.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization.
  • MDPI. (n.d.). Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions.
  • MDPI. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?
  • ResearchGate. (n.d.). Ethinyl estradiol cocrystals assembled by chain structures: improvement in stability and solubility | Request PDF.
  • Organic Process Research & Development - ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?
  • PubMed. (n.d.). Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp.
  • Inorganic Chemistry I Class Notes. (n.d.). Characterization Techniques: XRD, SEM, and TEM.
  • ACS Publications. (n.d.). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions.
  • Slideshare. (n.d.). Various techniques for study of Crystal Properties | PPTX.
  • MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen.
  • Reddit. (2014, May 26). Purify and dry aniline? : r/chemistry.
  • YouTube. (2021, May 31). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab.
  • ResearchGate. (2025, August 5). The effect of solvent on crystal morphology | Request PDF.
  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline - 1285 Words.
  • ResearchGate. (2025, August 7). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?† | Request PDF.
  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES.
  • International Journal of Pure and Applied Mathematics. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Crystal Growth & Design. (n.d.). Structural Diversity of Ethinyl Estradiol Solvates.
  • ECHEMI. (n.d.). What factors affect the degree of crystallinity in polymers and why?
  • CD Bioparticles. (n.d.). This compound.
  • ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance.
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
  • Quora. (2019, February 4). What factors affect the degree of crystallinity in polymers and why?
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • YouTube. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40.
  • Guidechem. (n.d.). This compound 6052-15-9 wiki.
  • ChemicalBook. (2025, July 16). This compound | 6052-15-9.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.
  • ResearchGate. (n.d.). Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol....

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catalyst selection and optimization for 4-[2-(4-Aminophenyl)ethynyl]aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[2-(4-aminophenyl)ethynyl]aniline (also known as 4,4'-diaminotolane, CAS 6052-15-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this specific Sonogashira cross-coupling reaction.[1] The information herein is structured to address common challenges and frequently asked questions, ensuring you can navigate this synthesis with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic planning of your synthesis.

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed method is the Sonogashira cross-coupling reaction.[1][2] This reaction forms the critical carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex.[2] For this specific synthesis, the reaction typically involves coupling 4-ethynylaniline with a 4-haloaniline (e.g., 4-iodoaniline or 4-bromoaniline). The reaction is valued for its mild conditions and tolerance of various functional groups, including the amine moieties present in the reactants and product.[2][3]

Q2: What is the "classic" catalyst system for this Sonogashira coupling, and what are its components?

The traditional and still widely used catalyst system consists of two key metallic components:

  • Palladium Catalyst: A palladium(0) source is the primary catalyst. While Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used, it is more common to generate the active Pd(0) species in situ from a stable palladium(II) precursor, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].[2][4] The amine base or phosphine ligands in the reaction mixture facilitate the reduction of Pd(II) to the active Pd(0) state.[2]

  • Copper(I) Co-catalyst: A copper(I) salt, most commonly copper(I) iodide (CuI), is used as a co-catalyst.[2][5] Its primary role is to react with the terminal alkyne (4-ethynylaniline) to form a copper(I) acetylide intermediate.[2][6] This species is more reactive and readily undergoes transmetalation with the palladium center, significantly increasing the reaction rate and allowing for milder reaction conditions.[2][7]

Q3: When should I consider a "copper-free" Sonogashira protocol?

A copper-free protocol is the single most important optimization to consider if you observe significant formation of a key side product: the homocoupled dimer of your alkyne (in this case, 1,4-bis(4-aminophenyl)buta-1,3-diyne). This side reaction, often called Glaser coupling, is promoted by oxygen in the presence of the copper(I) co-catalyst.[8][9]

You should strongly consider a copper-free system when:

  • You are struggling to fully exclude oxygen from your reaction.

  • Purification of your desired product from the homocoupled by-product is proving difficult.[10]

  • You are working with sensitive substrates that may be degraded by copper.

Copper-free systems typically require slightly different conditions, often involving more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle without the copper acetylide intermediate.[3][11][12]

Q4: How do I choose the right aryl halide? Does it matter if I use 4-iodoaniline, 4-bromoaniline, or 4-chloroaniline?

The choice of the halide on your 4-haloaniline substrate is critical and directly impacts reactivity. The general reactivity trend for the oxidative addition step in the palladium catalytic cycle is: I > Br > OTf >> Cl .[2]

  • Aryl Iodides (e.g., 4-iodoaniline): These are the most reactive substrates. They typically allow for lower catalyst loadings, lower reaction temperatures, and faster reaction times. For initial attempts and process development, aryl iodides are the recommended starting point.

  • Aryl Bromides (e.g., 4-bromoaniline): These are less reactive than iodides and often require higher temperatures, longer reaction times, or more sophisticated catalyst systems (e.g., using bulky, electron-rich ligands like XPhos or SPhos) to achieve good yields.[9][13]

  • Aryl Chlorides (e.g., 4-chloroaniline): These are the least reactive and most challenging substrates. Their use is generally reserved for cases where cost is a major driver and requires highly specialized and active catalyst systems. For laboratory-scale synthesis of this compound, using an aryl chloride is not recommended unless absolutely necessary.

Catalyst System Comparison

The table below summarizes common catalytic systems and their typical applications for this synthesis.

Catalyst SystemAryl HalideTypical ConditionsProsCons
Standard Pd/Cu
PdCl₂(PPh₃)₂ / CuIAryl Iodide, Aryl BromideEt₃N or DIPEA, THF or DMF, RT to 60°CWell-established, reliable, cost-effectiveProne to alkyne homocoupling, requires inert atmosphere
Copper-Free
Pd(OAc)₂ / Ligand¹Aryl Bromide, Aryl ChlorideCs₂CO₃ or K₂CO₃, ACN or Toluene, 70-100°CEliminates Glaser homocoupling by-productRequires more expensive/sensitive ligands, may need higher temperatures
Heterogeneous
Pd/Support²Aryl Iodide, Aryl BromideK₂CO₃, EtOH or DMSO, 70-90°CCatalyst is easily recoverable and reusable[14]Can have lower activity than homogeneous systems, potential for metal leaching

¹ Ligands can include bulky phosphines like XPhos, cataCXium A, or N-heterocyclic carbenes (NHCs).[7][9] ² Supports can include polymers, silica, or magnetic nanoparticles.[8][10]

Troubleshooting Guide

This guide provides solutions to specific experimental issues in a "Problem/Solution" format.

Problem: Low or No Product Yield

  • Potential Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. Incomplete degassing of solvents, reagents, and the reaction vessel is a primary cause of catalyst death.

    • Solution: Ensure all solvents are rigorously degassed using a "freeze-pump-thaw" method (3 cycles) or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire experiment.

  • Potential Cause 2: Poor Reagent Quality.

    • Amine Base: Amine bases like triethylamine can degrade over time, forming oxides that can inhibit the reaction.[15]

    • Copper(I) Iodide: CuI can oxidize to greenish Cu(II) species, which are ineffective.

    • Solution: Use freshly distilled amine bases.[15] CuI should be white or off-white; if it is noticeably green or brown, purchase a fresh bottle or purify it.

  • Potential Cause 3: Catalyst Inhibition by Aniline Substrate. The free amine groups on both the 4-haloaniline and 4-ethynylaniline can coordinate to the palladium center, competing with the desired reactants and inhibiting the catalytic cycle.[9]

    • Solution A (Ligand Choice): Switch to bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands bind more strongly to the palladium center, reducing the inhibitory effect of the aniline substrates.[9]

    • Solution B (Protecting Group): As a last resort, consider protecting the amine group of the 4-haloaniline (e.g., as an acetamide). This adds synthetic steps but can dramatically improve yields by preventing catalyst inhibition.[9]

Problem: Significant Formation of Alkyne Homocoupling (Glaser) Product

  • Potential Cause: Oxygen in a Copper-Catalyzed Reaction. This is the most common cause of this side reaction. The combination of Cu(I), oxygen, and a terminal alkyne leads to oxidative dimerization.[8][9]

    • Solution A (Rigorous Degassing): Before attempting more complex solutions, re-verify your inert atmosphere technique. Ensure the reaction is completely free of oxygen.

    • Solution B (Switch to Copper-Free Protocol): This is the most definitive solution. By removing the copper co-catalyst, you eliminate the primary pathway for Glaser coupling.[9] A recommended copper-free system uses a palladium source (e.g., Pd(OAc)₂), a suitable ligand (e.g., SPhos), and a carbonate base (e.g., K₂CO₃) in a solvent like DMF or acetonitrile.

Problem: Formation of Palladium Black

  • Potential Cause: Catalyst Decomposition. The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This can be caused by excessively high temperatures or using a solvent that doesn't adequately stabilize the catalytic species (THF can sometimes promote this).[15]

    • Solution:

      • Reduce the reaction temperature. Sonogashira reactions with aryl iodides can often run at room temperature.[2]

      • Consider switching to a different solvent, such as DMF or using the amine base as the solvent.[15]

      • Ensure an appropriate ligand-to-palladium ratio. An excess of the phosphine ligand can help stabilize the active catalyst.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting common issues.

TroubleshootingWorkflow start Reaction Issue Observed low_yield Low or No Yield start->low_yield side_products Major Side Products start->side_products check_catalyst 1. Verify Catalyst Activity - Use fresh Pd & Cu salts - Ensure rigorous degassing low_yield->check_catalyst homocoupling Homocoupling Product (Glaser Dimer) side_products->homocoupling other_side_products Other Impurities side_products->other_side_products check_reagents 2. Check Reagent Purity - Distill amine base - Use high-purity aniline substrates check_catalyst->check_reagents optimize_conditions 3. Optimize Conditions - Increase temperature (for ArBr/ArCl) - Switch to bulky ligands (e.g., XPhos) check_reagents->optimize_conditions switch_cu_free Switch to Copper-Free Protocol - Eliminates primary homocoupling pathway homocoupling->switch_cu_free purification Optimize Purification - Column Chromatography - Recrystallization other_side_products->purification CatalystSelection start Start: Select Aryl Halide ar_i Aryl Iodide (High Reactivity) start->ar_i ar_br Aryl Bromide (Moderate Reactivity) start->ar_br std_pd_cu Use Standard Pd/Cu Catalyst (e.g., PdCl₂(PPh₃)₂ / CuI) ar_i->std_pd_cu advanced_ligand Use Bulky, Electron-Rich Ligand (e.g., Pd(OAc)₂ / SPhos) ar_br->advanced_ligand run_rxn Run Small-Scale Test Reaction std_pd_cu->run_rxn advanced_ligand->run_rxn check_yield Acceptable Yield? run_rxn->check_yield check_homocoupling Homocoupling Observed? check_yield->check_homocoupling Yes optimize Optimize: - Increase Temperature - Screen Solvents/Bases check_yield->optimize No cu_free Switch to Copper-Free Protocol check_homocoupling->cu_free Yes finish Scale-Up Reaction check_homocoupling->finish No optimize->run_rxn cu_free->run_rxn

Sources

degradation pathways for 4-[2-(4-Aminophenyl)ethynyl]aniline under air or light

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[2-(4-aminophenyl)ethynyl]aniline (also known as Bisaniline-A or 4,4'-diaminotolane). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation of this compound when exposed to air and light. Given the reactive nature of the aromatic amine and ethynyl moieties, understanding its stability is crucial for reliable experimental outcomes.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information herein is synthesized from established principles of organic chemistry and data on the degradation of analogous aromatic amines and ethynyl compounds, providing a scientifically grounded framework for your work.

Troubleshooting Guide: Experimental Observations and Solutions

This section addresses common problems encountered during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Color Change of Solid Compound or Solutions from Light Brown to Darker Shades.

  • Question: My solid sample of this compound, which was initially a light brown powder[1], has turned significantly darker upon storage. Similarly, solutions of the compound in organic solvents change color over time, even when stored in the dark. What is causing this discoloration, and how can I prevent it?

  • Answer: The observed color change is a common indicator of degradation. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light.[2] The ethynyl linkage can also be a site for oxidative reactions. The formation of highly conjugated, colored byproducts is the likely cause of the darkening.

    Causality and Prevention:

    • Oxidation: The primary cause is the oxidation of the aniline functional groups. In the presence of oxygen, radical-mediated reactions can occur, leading to the formation of colored species such as nitroso, nitro, and azoxy compounds.[3] Polymerization initiated by radical species can also contribute to the formation of insoluble, dark-colored materials.

    • Photodegradation: Exposure to ambient light, especially UV wavelengths, can provide the energy to initiate these oxidative processes.[4][5]

    • Prevention Protocol:

      • Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from both oxygen and light.[6][7] Storage at low temperatures (e.g., in a refrigerator or freezer) can further slow down degradation rates.

      • Solution Handling: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be deoxygenated by bubbling with an inert gas and stored in amber vials or flasks wrapped in aluminum foil at low temperatures.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS).

  • Question: I am analyzing my sample of this compound using HPLC and see several unexpected peaks that are not present in the chromatogram of a freshly prepared standard. What are these impurities, and how can I identify them?

  • Answer: The appearance of new peaks strongly suggests the presence of degradation products. The identification of these byproducts is critical for understanding the stability of your compound under your specific experimental conditions.

    Workflow for Identification and Mitigation:

    • Hypothesize Degradation Products: Based on the known reactivity of anilines and alkynes, you can predict potential degradation products. These may include:

      • Oxidation of Aniline Groups: Formation of 4-nitrosoaniline, 4-nitroaniline, and corresponding derivatives of the parent molecule.

      • Coupling Reactions: Formation of azoxybenzene or azobenzene derivatives through the coupling of oxidized aniline moieties.[8]

      • Cleavage of the Ethynyl Bond: While less common under mild conditions, oxidative cleavage could lead to the formation of 4-aminobenzoic acid or related compounds.

    • Analytical Identification:

      • LC-MS/MS: This is the most powerful tool for identifying unknown compounds. The mass-to-charge ratio (m/z) from the mass spectrometer will provide the molecular weight of the degradation products. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information.[9][10][11]

      • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.[11]

    • Mitigation: Once the degradation products are identified, you can optimize your experimental conditions to minimize their formation. This may involve using deoxygenated solvents, working under an inert atmosphere, or protecting your reaction from light.

Issue 3: Inconsistent Reaction Yields or Material Properties.

  • Question: I am using this compound as a monomer in a polymerization reaction to synthesize a Covalent Organic Framework (COF)[12]. However, I am getting inconsistent yields and the final material has variable properties. Could this be related to the degradation of the starting material?

  • Answer: Absolutely. The purity and integrity of your monomer are paramount for achieving reproducible results in polymerization reactions. The presence of degradation products can act as impurities that interfere with the reaction and affect the properties of the final material.

    Troubleshooting Protocol:

    • Purity Check: Before each use, verify the purity of your this compound monomer using a suitable analytical technique like HPLC or NMR spectroscopy. Compare the results to a known pure standard.

    • Purification: If degradation is suspected, repurify the monomer before use. Recrystallization or column chromatography are common methods for purifying solid organic compounds.

    • Reaction Conditions: Ensure your reaction conditions are strictly anaerobic and protected from light, especially if the reaction is performed at elevated temperatures, which can accelerate degradation.

    • Inert Atmosphere: Conduct all manipulations of the monomer, including weighing and dissolution, in a glovebox or under a continuous flow of an inert gas.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely degradation pathways for this compound under air and light?

    • A1: While specific experimental data for this compound is limited, based on the chemistry of aromatic amines and alkynes, two primary degradation pathways are proposed:

      • Photodegradation: Initiated by the absorption of light, this pathway likely involves the formation of radical species. The aniline moieties are particularly susceptible, which can lead to N-dehydrogenation, followed by coupling reactions to form azo or azoxy compounds. The presence of oxygen can lead to the formation of nitroso and nitro derivatives.[3]

      • Oxidative Degradation: In the presence of atmospheric oxygen, even without light, slow oxidation can occur. This process is often autocatalytic and can lead to a complex mixture of products. The primary sites of oxidation are the amine functional groups.[2]

  • Q2: What analytical techniques are best suited for monitoring the degradation of this compound?

    • A2: A combination of chromatographic and spectroscopic techniques is recommended:

      • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products and quantifying the extent of degradation.[9][13]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the degradation products, aiding in their identification.[9][11][14]

      • UV-Visible Spectroscopy: Can be used to monitor the formation of colored byproducts by observing changes in the absorption spectrum over time.[9]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the structure of isolated degradation products.

  • Q3: How does pH affect the stability of this compound in solution?

    • A3: The stability of aromatic amines can be pH-dependent. In acidic conditions, the amine groups will be protonated to form anilinium ions. This can increase their solubility in aqueous media but may also affect their susceptibility to oxidation. In alkaline conditions, the deprotonated amine is generally more susceptible to oxidation.[4][5] It is advisable to conduct stability studies at the pH relevant to your experimental conditions.

Visualizing Degradation and Experimental Workflow

To aid in understanding the potential degradation pathways and the recommended experimental workflow for stability analysis, the following diagrams are provided.

Diagram 1: Proposed Degradation Pathways

cluster_0 Initiating Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Air (O2) Air (O2) Parent This compound Air (O2)->Parent Oxidation Light (hv) Light (hv) Light (hv)->Parent Photolysis Oxidized_Amine Oxidized Aniline Derivatives (Nitroso, Nitro) Parent->Oxidized_Amine Coupled Coupled Products (Azo, Azoxy) Parent->Coupled Cleavage Ethynyl Cleavage Products (e.g., 4-Aminobenzoic Acid) Parent->Cleavage Polymer Polymeric Material Parent->Polymer start Start: Sample of This compound prep Prepare Solutions under Controlled Conditions start->prep expose Expose to Stress Conditions (e.g., Air, Light, Temp) prep->expose analyze Analyze at Time Points (HPLC, LC-MS, UV-Vis) expose->analyze identify Identify Degradation Products (MS/MS, HRMS) analyze->identify quantify Quantify Degradation Rate analyze->quantify report Report Findings and Optimize Conditions identify->report quantify->report

Caption: Workflow for assessing the stability of this compound.

Summary of Analytical Data for Degradation Products

The following table summarizes the expected analytical data for potential degradation products. This information can be used as a reference when analyzing data from LC-MS experiments.

Potential Degradation Product Molecular Formula Monoisotopic Mass (Da) Expected Mass Spectral Features
4-Nitroso-4'-amino-diphenylacetyleneC₁₄H₁₀N₂O222.0793[M+H]⁺ at m/z 223.0866
4-Nitro-4'-amino-diphenylacetyleneC₁₄H₁₀N₂O₂238.0742[M+H]⁺ at m/z 239.0815
4,4'-DiaminoazoxybenzeneC₁₂H₁₂N₄O228.1011[M+H]⁺ at m/z 229.1084 (via cleavage and recombination)
4,4'-DiaminoazobenzeneC₁₂H₁₂N₄212.1062[M+H]⁺ at m/z 213.1135 (via cleavage and recombination)
4-Aminobenzoic acidC₇H₇NO₂137.0477[M+H]⁺ at m/z 138.0550 (from ethynyl cleavage)

Note: The formation of azoxybenzene and azobenzene derivatives would involve cleavage of the ethynyl bond and subsequent recombination of the aniline moieties, which is a plausible but more complex degradation pathway.

References

  • CD Bioparticles. This compound. [Link]

  • Mirkhani, V., Tangestaninejad, S., Moghadam, M., & Habibi, M. H. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY Ag-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Mirkhani, V., Tangestaninejad, S., Moghadam, M., & Habibi, M. H. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. [Link]

  • Wang, X., et al. (2016). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry, 40(1), 541-547. [Link]

  • Verma, S. K., et al. (2022). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. ChemRxiv. [Link]

  • National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. In: Toxicological Profile for Methylenedianiline. [Link]

  • Augugliaro, V., et al. (2000). Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide. ResearchGate. [Link]

  • Mezcua, M., Ferrer, I., Hernando, M. D., & Fernández-Alba, A. R. (2006). Photolysis and photocatalysis of bisphenol A: Identification of degradation products by liquid chromatography with electrospray ionization/time-of-flight/mass spectrometry (LC/ESI/ToF/MS). ResearchGate. [Link]

  • Krystyna, W., et al. (2018). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Molecules, 23(10), 2646. [Link]

  • Al-Bsoul, A., et al. (2020). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. ResearchGate. [Link]

  • Goryaev, E. S., et al. (1983). Photolysis of p-azidoaniline in aprotic solvents. ResearchGate. [Link]

  • Duca, G., et al. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. ResearchGate. [Link]

  • Mezcua, M., Ferrer, I., Hernando, M. D., & Fernández-Alba, A. R. (2006). Photolysis and photocatalysis of bisphenol A: identification of degradation products by liquid chromatography with electrospray ionization/time-of-flight/mass spectrometry (LC/ESI/ToF/MS). PubMed. [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Wang, W., et al. (2015). Degradation of Diclofenac by Advanced Oxidation and Reduction Processes: Kinetic Studies, Degradation Pathways and Toxicity Assessments. ResearchGate. [Link]

  • Płonka, P. M., et al. (2024). The effect of oxidative degradation of Dopa-melanin on its basic physicochemical properties and photoreactivity. PubMed. [Link]

  • Gęca, T., et al. (2020). A comparative study on oxidative degradation of 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid by ammonium persulfate. ResearchGate. [Link]

  • Getoff, N., & Solar, S. (1986). Degradation of aqueous 4-chloroaniline by ozonolysis and combined gamma-rays-ozone processing. PubMed. [Link]

  • Wiśniewska, J., et al. (2012). The oxidative degradation and C-C coupling reaction of dibenzoazepine derivatives by peroxydisulfate ion and sulfate radical in aqueous media. ResearchGate. [Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline, also known as 4,4'-diaminotolane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction to synthesize this valuable compound. The choice of solvent is a critical, yet often underestimated, parameter that can dramatically influence reaction yield, purity, and reproducibility. This document provides in-depth, experience-based answers to common challenges and offers robust troubleshooting strategies focused on the pivotal role of the solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound and what is the fundamental role of the solvent?

A1: The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne (4-ethynylaniline) with an aryl halide (commonly 4-iodoaniline) using a palladium catalyst, a copper(I) co-catalyst, and a base.[3]

The solvent is not merely an inert medium; it is an active participant that dictates the reaction's success.[4][5][6] Its primary roles are:

  • Solubilization: The solvent must effectively dissolve the aryl halide, the terminal alkyne, the base, and the catalytic species to ensure a homogeneous reaction environment.[4]

  • Catalyst Stability and Activity: Solvents can coordinate with the palladium catalyst, influencing its stability, activity, and lifespan.[5][7][8]

  • Reaction Kinetics: The solvent's polarity and coordinating ability can affect the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4][9]

  • Base and Reagent Modulation: The solvent can influence the effective strength and function of the base, which is crucial for the deprotonation of the terminal alkyne.[9]

Q2: Why are amines like triethylamine (TEA) or diethylamine (DEA) frequently used as both the solvent and the base?

A2: Using an amine as the solvent is a common and effective strategy in Sonogashira couplings.[1][10] This approach is advantageous for several reasons:

  • Dual Functionality: The amine serves as the base required to neutralize the hydrogen halide (e.g., HI) byproduct of the coupling reaction and to deprotonate the alkyne, forming the reactive copper acetylide intermediate.[1][11]

  • High Concentration of Base: Using the amine as the solvent ensures a high concentration of the base, which can drive the reaction forward, particularly the alkyne deprotonation step.[12]

  • Catalyst Reduction: Amines can aid in the in-situ reduction of Pd(II) precatalysts to the active Pd(0) species required for the catalytic cycle to begin.[1]

  • Simplified Reaction Setup: It eliminates the need to add and measure a separate solvent, streamlining the experimental setup.

However, using an amine as the sole solvent may not always be optimal if the starting materials have poor solubility in it. This is where co-solvents become necessary.

Q3: What are the implications of using polar aprotic co-solvents like DMF or THF?

A3: Introducing a co-solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) with an amine base is a standard practice to improve the solubility of reactants.[1][13]

  • Tetrahydrofuran (THF): As a moderately polar ether, THF is an excellent choice for improving the solubility of a wide range of organic substrates.[14] It is relatively inert and has a low boiling point, which simplifies product isolation.

  • N,N-Dimethylformamide (DMF): DMF is a highly polar aprotic solvent that can significantly enhance the solubility of reactants and stabilize charged intermediates in the catalytic cycle.[4][13] This can sometimes lead to increased reaction rates. However, its high boiling point can make it difficult to remove during workup, and it can promote catalyst decomposition at elevated temperatures.[8]

The choice between them depends on a balance between solubility requirements and ease of purification. Often, a mixture of THF and an amine (e.g., TEA) provides a good compromise.[15]

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific experimental problems where the solvent system is a likely culprit.

Problem 1: Low or No Product Yield

Your reaction between 4-iodoaniline and 4-ethynylaniline is sluggish or fails to produce the desired 4,4'-diaminotolane.

  • Cause A: Poor Solubility of Starting Materials.

    • Diagnosis: You observe solid starting material remaining in the flask even after heating. 4-Iodoaniline, in particular, has limited solubility in nonpolar solvents and is only slightly soluble in water, but dissolves well in alcohols, ethers, and chloroform.[16][17] 4-Ethynylaniline has better organic solvent compatibility but can still be problematic.[18][19]

    • Solution:

      • Introduce a Co-solvent: If you are using an amine as the sole solvent, add a co-solvent known to dissolve both starting materials. THF is an excellent first choice.[14] A 2:1 or 3:1 ratio of THF:Amine is a good starting point.

      • Switch to a More Polar System: If THF is insufficient, consider a more polar aprotic solvent like DMF.[13] Be mindful of the potential for more difficult workup.

      • Perform Solubility Tests: Before running a large-scale reaction, perform small-scale solubility tests with your starting materials in various solvents to identify the optimal system.

  • Cause B: Catalyst Deactivation or Inhibition.

    • Diagnosis: The reaction mixture turns black, indicating the precipitation of palladium metal (Pd(0)), or the reaction starts but does not go to completion. The free amino groups on both the starting materials and the product can coordinate strongly to the palladium center, inhibiting its catalytic activity.[20]

    • Solution:

      • Solvent Choice: The solvent can influence catalyst stability. While highly coordinating solvents like DMF can sometimes stabilize the catalyst, they can also compete with ligands.[5][8] In cases of aniline-induced deactivation, using a less coordinating solvent like toluene or even running the reaction neat in the amine base might be beneficial.

      • Protect the Amine: The most robust solution to aniline-coordination-induced deactivation is to protect the amino group, for example, as an acetamide.[20][21] This modification makes the substrate less coordinating. Note that this will change the solubility profile, likely requiring a less polar solvent system.

      • Use Bulky, Electron-Rich Ligands: Employing ligands like XPhos or SPhos can create a more sterically hindered and stable catalytic complex that is less susceptible to inhibition by the aniline substrates.[20]

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexKey Characteristics
Triethylamine (TEA)902.41.9Basic, common solvent/base.
Diethylamine (DEA)563.72.1Basic, lower boiling point than TEA.
Tetrahydrofuran (THF)667.64.0Good general solvent, moderately polar, easy to remove.[14]
Toluene1112.42.4Nonpolar, good for high-temp reactions.
N,N-Dimethylformamide (DMF)15336.76.4Highly polar, excellent solubilizer, difficult to remove.[4]
Problem 2: Significant Alkyne Homocoupling (Glaser Product)

You observe a significant amount of a byproduct, which is identified as the dimer of 4-ethynylaniline.

  • Cause: Presence of Oxygen.

    • Diagnosis: Glaser or homocoupling of terminal alkynes is an oxidative process, often co-catalyzed by the copper(I) salt, and is highly promoted by the presence of molecular oxygen.[1] If your reaction mixture was not properly degassed, this side reaction is highly probable.

    • Solution:

      • Rigorous Degassing is Mandatory: All solvents, including the amine base, must be thoroughly degassed before use. Standard methods include the freeze-pump-thaw technique (for lower boiling solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[20][22]

      • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas from start to finish.[22]

      • Consider a Copper-Free Protocol: To completely eliminate the primary pathway for Glaser coupling, switch to a copper-free Sonogashira protocol.[1][12] In these systems, the choice of an appropriate amine base (often used as the solvent) and palladium ligand becomes even more critical to facilitate the catalytic cycle efficiently.[23]

Caption: Troubleshooting decision tree for Sonogashira synthesis.

Problem 3: Difficulty in Product Isolation and Purification

The reaction is complete, but isolating a pure product is challenging.

  • Cause A: High-Boiling Point Solvent Residue.

    • Diagnosis: After rotary evaporation, a significant amount of solvent (e.g., DMF, NMP) remains, complicating precipitation or chromatography.

    • Solution:

      • Azeotropic Removal: For solvents like DMF, co-evaporation with a lower-boiling solvent like toluene can help remove it more effectively.

      • Solvent Selection: For future experiments, opt for a lower-boiling solvent system like THF/triethylamine, which is easily removed under vacuum.[14]

      • Workup Strategy: Quench the reaction mixture by pouring it into water or a saturated ammonium chloride solution. The desired product, 4,4'-diaminotolane, is typically a solid and should precipitate.[2] This allows you to filter off the product, leaving the high-boiling solvent in the filtrate.

  • Cause B: Product is Soluble in the Workup Solvent.

    • Diagnosis: After adding an anti-solvent (like water), the product remains in solution or forms an oil.

    • Solution:

      • Extraction: Perform a liquid-liquid extraction. Since the product has two basic amino groups, its solubility is pH-dependent. Extract the product into an organic solvent like ethyl acetate or dichloromethane. If impurities are basic, you might need to perform an acid wash, but be cautious as this may protonate and move your product to the aqueous layer.

      • Chromatography: If precipitation and extraction fail to yield pure material, column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[24][25]

Experimental Protocols

Protocol 1: General Synthesis using a THF/Triethylamine Solvent System

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • 4-Iodoaniline (1.0 equiv)

  • 4-Ethynylaniline (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Anhydrous Tetrahydrofuran (THF), degassed

  • Anhydrous Triethylamine (TEA), degassed

Procedure:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add 4-iodoaniline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.[22]

  • Via syringe, add degassed THF and degassed TEA in a 2:1 volume ratio (e.g., 10 mL THF, 5 mL TEA). Stir until all solids are dissolved.

  • Add 4-ethynylaniline dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Protocol 2: Rigorous Solvent Degassing (Sparging Method)

Procedure:

  • Place the required volume of solvent in a flask with a magnetic stir bar. The flask should have at least two necks (one for gas inlet, one for outlet).

  • Insert a long needle or glass tube connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle as an outlet.

  • Begin stirring and bubble the inert gas through the solvent at a moderate rate for 30-60 minutes.[22]

  • Once degassing is complete, remove the needles and use the solvent immediately, maintaining it under a positive pressure of inert gas.

ReactionComponents Solvent Solvent System (e.g., THF/TEA) Reactant1 4-Iodoaniline Solvent->Reactant1 dissolves Reactant2 4-Ethynylaniline Solvent->Reactant2 dissolves Catalyst Pd/Cu Catalysts Solvent->Catalyst stabilizes & interacts with Base Amine Base (TEA) Solvent->Base modulates activity Reactant1->Catalyst Reactant2->Catalyst Product 4,4'-Diaminotolane Catalyst->Product produces Base->Catalyst

Caption: Interplay of solvent with reaction components.

References

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • White Rose Research Online. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling.
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Technical Support Center: Purification of 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-[2-(4-aminophenyl)ethynyl]aniline, also known as 4,4'-diaminotolane (CAS 6052-15-9). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to achieve high purity for this critical chemical intermediate. The inherent reactivity of its two aniline moieties and its common synthesis via Sonogashira coupling present unique purification challenges.[1][2] This guide is designed to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities largely depend on the synthetic route, which is typically a palladium-catalyzed Sonogashira cross-coupling reaction.[1][3] Key impurities to anticipate include:

  • Homocoupled Alkyne (Diyne): A significant byproduct can be the Glaser-Hay homocoupling product of the terminal alkyne starting material.[2] This is often promoted by the presence of copper(I) co-catalysts.[2]

  • Unreacted Starting Materials: Residual aryl halides or terminal alkynes from the coupling reaction.

  • Catalyst Residues: Traces of the palladium catalyst and/or copper co-catalyst. These are often non-volatile and can be challenging to remove without chromatography or sublimation.

  • Oxidation Products: Aromatic amines are highly susceptible to air oxidation, which leads to the formation of colored, often polymeric, impurities. This is why crude 4,4'-diaminotolane often appears as a dark brown or even black solid.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as THF, amines (used as base/solvent), or others.[4]

Q2: My crude product is a very dark, almost black, solid. Is this normal, and can the color be removed?

A2: Yes, a dark coloration is very common for crude aromatic diamines like 4,4'-diaminotolane due to the high sensitivity of the amino groups to air oxidation. The color comes from highly conjugated, oxidized byproducts. While this is expected in the crude material, a high-purity product should be a light brown or off-white solid.[1] The purification methods detailed in this guide, particularly column chromatography with an inert stationary phase or sublimation, are effective at removing these colored impurities. Proper handling under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent re-oxidation.[5]

Q3: How should I store purified this compound to maintain its purity?

A3: To prevent degradation, the purified compound must be protected from light, oxygen, and moisture. The recommended storage conditions are in a dark, sealed container under an inert atmosphere (Nitrogen or Argon) at room temperature.[5][6] Using an amber vial stored inside a desiccator within a glovebox provides an ideal storage environment.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of purity and for optimizing conditions for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary method for structural confirmation and purity assessment. Integrating the ¹H NMR spectrum against a known internal standard can provide a quantitative purity value (qNMR).

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high-resolution separation to detect even minor impurities and confirms the molecular weight of the main component and any byproducts.[7]

Section 2: Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue: Column Chromatography Problems

Q: My compound is streaking badly on a silica gel TLC plate and I'm getting poor recovery from my column. What is happening?

A: This is a classic problem when purifying basic compounds like amines on an acidic stationary phase like silica gel.[8] The free silanol groups (Si-OH) on the silica surface are acidic and form strong, often irreversible, interactions with the basic amine functional groups. This leads to significant band tailing (streaking) on TLC and can result in product degradation or permanent adsorption to the column, causing low yield.[9]

Solution:

  • Neutralize the Stationary Phase: Add a small amount of a competing base, such as triethylamine (Et₃N) or ammonia, to your eluent system (typically 0.5-1% by volume).[8] This base will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly.

  • Switch to a Different Stationary Phase: If neutralization is insufficient, use a less acidic or basic stationary phase.

    • Basic Alumina (Al₂O₃): An excellent alternative for purifying basic compounds.

    • Amine-Functionalized Silica: This provides a non-acidic environment and can yield excellent separation for amines.[8]

  • Consider Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography using an alkaline mobile phase (e.g., water/acetonitrile with a small amount of ammonium hydroxide) can be highly effective.[8]

Issue: Recrystallization Failures

Q: I've dissolved my crude product in a hot solvent, but it "oils out" upon cooling instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming a crystal lattice. This often happens if the solution is too concentrated, cooled too quickly, or if the solvent is a very poor solvent at the lower temperature. Impurities can also suppress crystallization.

Solution:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly more dilute.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature. Slow cooling is critical for forming high-quality crystals.[10]

  • Scratch/Seed: Once the solution is at or below room temperature, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[10]

  • Change Solvent System: If the problem persists, the solvent may be unsuitable. Try a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" hot solvent until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.[11]

Issue: Sublimation Difficulties

Q: I'm trying to purify my compound by vacuum sublimation, but it seems to be decomposing. What's wrong?

A: Decomposition during sublimation typically indicates that the temperature is too high. While the compound needs enough thermal energy to enter the gas phase, excessive heat can break chemical bonds, especially in a molecule with reactive amine groups. The high melting point of 4,4'-diaminotolane (238-242 °C) suggests that a relatively high temperature and a good vacuum are needed.[1][6]

Solution:

  • Lower the Temperature: Reduce the sublimation temperature. Sublimation is often a slow process; patience is key.[12]

  • Improve the Vacuum: A lower pressure (a better vacuum) will reduce the temperature required for the solid to sublime. Ensure your vacuum system is free of leaks. A high vacuum (<10⁻³ torr) is often required for high-melting-point solids.[13]

  • Use a Temperature Gradient: Employ a sublimation apparatus that allows for a temperature gradient. This can help separate the desired product from impurities with different volatilities. The main product will condense in a specific temperature zone, while more volatile impurities condense further from the heat source and non-volatile impurities remain behind.[13]

Section 3: Detailed Purification Protocols

Safety Precaution: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Flash Column Chromatography

This protocol is designed to remove both more and less polar impurities, including the homocoupled diyne and baseline oxidation products.

Method A: Neutralized Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel (Grade 60, 230-400 mesh) in the initial eluent (e.g., 98:2 Dichloromethane/Methanol + 1% Triethylamine).

  • Column Packing: Pour the slurry into a glass column and use air pressure to pack the column evenly, avoiding air bubbles.[14]

  • Sample Loading: Dissolve the crude 4,4'-diaminotolane in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. Monitor the fractions by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. To remove the last traces of triethylamine, co-evaporation with a solvent like toluene may be necessary.

Parameter Recommendation Rationale
Stationary Phase Silica Gel + 1% Et₃N in eluentNeutralizes acidic sites, preventing streaking and product loss.[8]
Alternative Phase Basic Alumina or Amine-SilicaInherently basic/neutral, ideal for amine purification.[8]
Mobile Phase (Eluent) Gradient: Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with low polarity to elute nonpolar impurities, then increase polarity to elute the product.
TLC Visualization UV light (254 nm) and/or an anisaldehyde stainThe compound is UV active. Staining can help visualize non-UV active impurities.[15]

Table 1: Recommended Parameters for Column Chromatography Purification.

Protocol 2: Recrystallization

This method is effective if the impurities have significantly different solubility profiles from the product.

  • Solvent Screening: In test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, acetone, toluene, ethyl acetate) at room temperature and upon heating.[10] A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring, until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities (like catalyst residues) are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, cooling may be continued in an ice bath to maximize crystal yield.[10]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Vacuum Sublimation

Sublimation is a powerful technique for achieving ultra-high purity (>99.9%), as it effectively removes non-volatile salts, catalyst residues, and baseline impurities without the use of solvents.[16][17]

  • Apparatus Setup: Place the crude, dry 4,4'-diaminotolane into the bottom of a sublimation apparatus.

  • Applying Vacuum: Assemble the apparatus and slowly apply a high vacuum (e.g., <10⁻³ torr). A good vacuum is essential to lower the required sublimation temperature.

  • Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. The target temperature will be below the melting point (238-242 °C) but high enough to generate vapor pressure. Start around 180-200 °C and adjust as needed.

  • Condensation: The vapor will travel to the colder part of the apparatus (e.g., a cold finger) and condense back into a solid, forming pure crystals.[12]

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully scrape the purified crystals from the condenser.

Section 4: Visual Workflows

The following diagrams illustrate the decision-making process for purification method selection and troubleshooting.

Purification_Decision_Tree start Start: Crude 4,4'-Diaminotolane q1 What is the primary impurity type? start->q1 sublimation Method: Vacuum Sublimation (High Purity) q1->sublimation Non-volatile (catalysts, salts) recrystallization Method: Recrystallization (Good for bulk) q1->recrystallization Dissimilar solubility profiles chromatography Method: Column Chromatography (High Resolution) q1->chromatography Similar polarity (e.g., homodimer) sub_path Non-volatile impurities (catalyst, salts) rextal_path Mix of polar/non-polar organic impurities col_path Complex mixture or similar polarity impurities end_sub Result: Ultra-pure solid (>99.5%) sublimation->end_sub end_rextal Result: Crystalline solid recrystallization->end_rextal end_col Result: Purified solid chromatography->end_col

Caption: Decision tree for selecting the optimal purification method.

Chromatography_Troubleshooting start Problem: Streaking/Tailing on Silica Gel TLC/Column cause Cause: Acidic silica interacting with basic amine groups start->cause solution1 Option 1: Modify Eluent Add 0.5-1% Triethylamine (Et3N) to Hexane/EtOAc or DCM/MeOH cause->solution1 Quickest fix solution2 Option 2: Change Stationary Phase cause->solution2 More robust solution outcome Result: Sharper bands, improved separation, and better yield solution1->outcome sub_sol2a Use Basic Alumina solution2->sub_sol2a sub_sol2b Use Amine-Functionalized Silica solution2->sub_sol2b sub_sol2a->outcome sub_sol2b->outcome

Caption: Workflow for troubleshooting amine purification via column chromatography.

References

  • Vertex AI Search. (n.d.). Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9).
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  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Colorado Boulder. (n.d.). Recrystallization.
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  • Google Patents. (n.d.). US9139488B2 - Sublimation method for the purification of organic small molecules.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?

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Technical Support Center: Scaling Up the Synthesis of 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-[2-(4-Aminophenyl)ethynyl]aniline, also known as 4,4'-diaminotolane. This resource is tailored for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and successfully transition from bench-scale to larger preparations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of an aryl halide (typically 4-iodoaniline) with a terminal alkyne (4-ethynylaniline) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1][3]

Q2: Why is 4-iodoaniline often preferred over 4-bromoaniline or 4-chloroaniline?

A2: The reactivity of aryl halides in the Sonogashira coupling follows the trend I > Br > Cl > F.[1] 4-Iodoaniline is more reactive, allowing for milder reaction conditions and generally higher yields compared to its bromo or chloro counterparts.[1]

Q3: What are the primary challenges when scaling up this synthesis?

A3: Key challenges include maintaining consistent reaction yield, managing heat transfer in larger volumes, ensuring efficient mixing, preventing catalyst deactivation, and effectively removing metal catalyst residues from the final product.[4]

Q4: Is it possible to perform this reaction without a copper co-catalyst?

A4: Yes, copper-free Sonogashira protocols have been developed.[1] These are often employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[1]

Q5: What are the typical purities achievable for the final product?

A5: With proper purification techniques, such as flash column chromatography followed by recrystallization, purities of >98% can be achieved.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound via Sonogashira coupling.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting materials.

  • Formation of a black precipitate (palladium black) in the reaction mixture.[5][6]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inactive Catalyst The Pd(0) active species has not formed or has decomposed.- Ensure you are using a reliable source of palladium catalyst. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, in-situ reduction to Pd(0) is required.[1]- If the reaction mixture turns black, it indicates catalyst decomposition to palladium black.[5][6] Consider using a more stable catalyst or ligand.
Insufficiently Reactive Aryl Halide If using 4-bromoaniline or 4-chloroaniline, the reaction may require more forcing conditions.- Switch to 4-iodoaniline for higher reactivity at milder temperatures.[1]- If using a less reactive halide, increase the reaction temperature and consider a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand.
Poor Quality Reagents or Solvents Presence of moisture or oxygen can deactivate the catalyst and promote side reactions.- Use anhydrous, degassed solvents. Solvents like THF and amines should be freshly distilled or obtained from a solvent purification system.- Ensure the amine base is free of water.
Inappropriate Base The base may not be strong enough to deprotonate the alkyne or may be sterically hindered.- Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure an adequate excess is used (typically 2-3 equivalents).[7]
Issue 2: Significant Formation of Homocoupling Byproduct

Symptoms:

  • TLC analysis shows a significant non-polar spot corresponding to the diacetylene byproduct.

  • Isolation of a significant amount of a solid that is insoluble in common organic solvents.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Presence of Oxygen Oxygen promotes the oxidative dimerization of the alkyne (Glaser coupling), especially in the presence of the copper(I) co-catalyst.[1]- Rigorously degas all solvents and the reaction mixture (e.g., by bubbling with an inert gas like argon or nitrogen for 20-30 minutes, or by freeze-pump-thaw cycles).- Maintain a positive pressure of an inert gas throughout the reaction.
High Copper(I) Concentration The copper(I) co-catalyst is the primary mediator of the homocoupling side reaction.- Reduce the amount of CuI used (e.g., to 1-2 mol%).- Consider a copper-free Sonogashira protocol.[1]
High Alkyne Concentration A high concentration of the terminal alkyne can favor the homocoupling pathway.- Add the 4-ethynylaniline solution slowly to the reaction mixture using a syringe pump over a period of time.
Issue 3: Difficulty in Product Purification

Symptoms:

  • Co-elution of the product and impurities during column chromatography.

  • Persistent coloration of the final product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Similar Polarity of Product and Byproducts The desired product and the homocoupling byproduct can have similar polarities, making separation challenging.- Optimize the solvent system for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can improve separation.[8][9]- Consider adding a small amount of a basic modifier like triethylamine (1-2%) to the eluent to improve the peak shape of the amine-containing product.[8]
Residual Metal Catalysts Palladium and copper residues can contaminate the product, leading to discoloration and potential issues in downstream applications.- After the reaction, perform an aqueous workup with a solution of ammonium chloride to help remove the copper catalyst.[10]- Consider treating the crude product solution with a palladium scavenger, such as activated carbon or functionalized silica, before final purification.[4][11][12]
Product Instability The amino groups can be susceptible to oxidation, leading to colored impurities.- Perform purification steps promptly after the reaction is complete.- Store the purified product under an inert atmosphere and protected from light.

Section 3: Experimental Protocols & Data

Synthesis of this compound

This protocol provides a reliable method for the synthesis of the target compound on a laboratory scale.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 4-iodoaniline, Pd(PPh3)2Cl2, and CuI in a flask. B Evacuate and backfill with an inert gas (3x). A->B C Add degassed solvent (e.g., THF) and base (e.g., triethylamine). B->C D Add 4-ethynylaniline solution dropwise. C->D E Stir at room temperature or with gentle heating. D->E F Monitor reaction progress by TLC. E->F G Quench with aq. NH4Cl and extract with an organic solvent. F->G H Dry the organic layer and concentrate. G->H I Purify by flash column chromatography. H->I J Recrystallize for final purity. I->J

Caption: General workflow for the Sonogashira synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Iodoaniline219.025.00 g22.8 mmol1.0
4-Ethynylaniline117.152.94 g25.1 mmol1.1
Pd(PPh₃)₂Cl₂701.900.32 g0.46 mmol0.02
Copper(I) iodide (CuI)190.450.087 g0.46 mmol0.02
Triethylamine (TEA)101.199.5 mL68.4 mmol3.0
Tetrahydrofuran (THF)-100 mL--

Procedure:

  • To a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodoaniline (5.00 g, 22.8 mmol), bis(triphenylphosphine)palladium(II) chloride (0.32 g, 0.46 mmol), and copper(I) iodide (0.087 g, 0.46 mmol).

  • Seal the flask with septa and evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF (100 mL) and triethylamine (9.5 mL, 68.4 mmol) via syringe under a positive flow of argon.

  • In a separate flask, dissolve 4-ethynylaniline (2.94 g, 25.1 mmol) in 20 mL of degassed THF.

  • Add the 4-ethynylaniline solution to the reaction mixture dropwise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The starting materials should be consumed within 2-4 hours. Gentle heating to 40-50 °C may be required for complete conversion.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes.

  • The product-containing fractions are combined and the solvent is removed under reduced pressure.

  • For further purification, recrystallize the solid from an ethanol/water mixture to yield this compound as a pale yellow to light brown solid.

Section 4: Scale-Up Considerations

Transitioning the synthesis of this compound to a larger scale requires careful consideration of several factors to maintain efficiency and safety.

Diagram of Key Scale-Up Challenges:

G ScaleUp Scale-Up Challenges HeatTransfer Heat Transfer ScaleUp->HeatTransfer Mixing Efficient Mixing ScaleUp->Mixing CatalystLoading Catalyst Loading Optimization ScaleUp->CatalystLoading Purification Purification at Scale ScaleUp->Purification Safety Safety Management ScaleUp->Safety

Caption: Primary challenges in scaling up the synthesis.

  • Heat Transfer: The Sonogashira reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a jacketed reactor with controlled heating and cooling to maintain the optimal reaction temperature and prevent runaway reactions.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yields. Employ overhead mechanical stirring and ensure the impeller design is appropriate for the vessel geometry and reaction viscosity.

  • Catalyst Loading: While higher catalyst loadings may be acceptable on a small scale, they become economically and environmentally problematic at a larger scale. It is crucial to optimize the catalyst loading to the lowest effective level. This may involve screening different ligands or pre-catalysts.

  • Purification: Flash chromatography, while effective in the lab, can be cumbersome and costly for large quantities. Consider developing a robust crystallization procedure for the primary purification step. A final polishing step with activated carbon or a scavenger resin may be necessary to meet stringent purity requirements.

  • Reagent Addition: The slow addition of the alkyne, which is beneficial for minimizing homocoupling, becomes even more critical at scale. Utilize a programmable dosing pump for controlled and reproducible addition.

Section 5: Safety and Handling

5.1 Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[13]

5.2 Handling of Reagents:

  • Palladium and Copper Catalysts: These heavy metal compounds are toxic. Avoid inhalation of dust and skin contact.

  • Amines (Triethylamine, etc.): These are corrosive and have strong odors. Handle in a well-ventilated fume hood.

  • Solvents (THF, etc.): These are flammable. Keep away from ignition sources.

5.3 Pyrophoric Reagents:

  • Some reagents used in more advanced or modified coupling reactions can be pyrophoric (ignite spontaneously in air).[13][14][15][16][17] Handle these with extreme caution under a strictly inert atmosphere using appropriate techniques (e.g., syringe or cannula transfer).[14][15][16][17]

5.4 Waste Disposal:

  • Dispose of all chemical waste, especially heavy metal-containing waste, according to your institution's environmental health and safety guidelines.[18] Specific protocols for quenching and disposing of pyrophoric residues must be followed.[13][14][15]

References

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  • Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (URL: [Link])

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  • Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor | ACS Engineering Au. (URL: [Link])

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  • Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])

  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (URL: [Link])

  • Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])

  • Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend - PubMed. (URL: [Link])

  • Recovery of Palladium and Silver from Copper Sludge and Spent Petrochemical Catalysts via Effective Pyrometallurgical Processing - MDPI. (URL: [Link])

  • Successful Flash Chromatography - King Group. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. (URL: [Link])

  • Enabling facile, rapid and successful chromatographic Flash purification - Chromatography Today. (URL: [Link])

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (URL: [Link])

  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | Request PDF. (URL: [Link])

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (URL: [Link])

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC - NIH. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])

  • Sonogashira coupling : r/Chempros - Reddit. (URL: [Link])

  • Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing). (URL: [Link])

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Validation & Comparative

A Comparative Spectroscopic Guide to 4-[2-(4-Aminophenyl)ethynyl]aniline: Unraveling Molecular Structure through NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and pharmaceutical development, the precise characterization of molecular structures is paramount. 4-[2-(4-Aminophenyl)ethynyl]aniline, also known as 4,4'-diaminotolane, is a versatile building block in the synthesis of polymers and functional organic materials due to its rigid, linear structure and the presence of reactive amino groups.[1] This guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, providing a foundational understanding of its spectroscopic signature. Furthermore, we will objectively compare NMR spectroscopy with other analytical techniques, such as Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy, to provide a holistic view of its characterization.

The Power of NMR in Elucidating the Structure of this compound

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be relatively simple and symmetric, reflecting the molecule's structure. The key signals can be assigned as follows:

  • Amino Protons (-NH₂): A broad singlet is anticipated for the protons of the two amino groups. The chemical shift of these protons can be variable and is sensitive to solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, this signal is often observed in the range of 4.0-6.0 ppm.

  • Aromatic Protons (C₆H₄): Due to the symmetry of the molecule, the four protons on each benzene ring are chemically equivalent, but they will split each other, resulting in an AA'BB' system. This typically manifests as two doublets.

    • The protons ortho to the amino group are expected to appear at a lower chemical shift (more upfield) due to the electron-donating nature of the -NH₂ group.

    • The protons meta to the amino group will resonate at a slightly higher chemical shift (more downfield).

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon environments. For this compound, the following signals are expected:

  • Alkynyl Carbons (-C≡C-): The two carbons of the ethynyl linkage will appear in the characteristic alkyne region of the spectrum, typically between 80 and 100 ppm. Due to the symmetry, these two carbons may have very similar or identical chemical shifts.

  • Aromatic Carbons (C₆H₄):

    • C-NH₂: The carbons directly attached to the amino groups are expected to be the most shielded (lowest chemical shift) among the aromatic carbons due to the strong electron-donating effect of the nitrogen.

    • C-C≡C: The carbons bonded to the ethynyl group will be deshielded and appear at a higher chemical shift.

    • The remaining aromatic carbons will have chemical shifts influenced by their position relative to the amino and ethynyl substituents.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is unparalleled for detailed structural elucidation, a multi-technique approach provides a more comprehensive characterization.

Technique Information Provided Advantages Limitations
¹H & ¹³C NMR Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires soluble samples.
FTIR Spectroscopy Presence of functional groups (e.g., -NH₂, -C≡C-, aromatic C-H).Fast, inexpensive, provides a molecular "fingerprint".Does not provide detailed structural connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample amount required.Isomers can be difficult to distinguish, destructive technique.
UV-Visible Spectroscopy Information about the conjugated π-electron system.Sensitive to conjugation, useful for quantitative analysis.Provides limited structural information.
FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is an excellent tool for rapidly confirming the presence of key functional groups in this compound. The expected characteristic absorption bands include:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

  • C≡C Stretching: A weak to medium intensity band around 2100-2260 cm⁻¹ for the alkyne triple bond.

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1500-1600 cm⁻¹ region.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound. For this compound (C₁₄H₁₂N₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 208.26. Analysis of the fragmentation pattern can provide further structural information.

UV-Visible Spectroscopy: Probing the Conjugated System

The extended π-conjugation in this compound, involving the two phenyl rings and the ethynyl bridge, results in strong absorption in the UV-visible region. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation. An increase in conjugation generally leads to a bathochromic (red) shift to longer wavelengths.[2][3][4]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

In-Depth Technical Guide: Logical Workflow and Data Interpretation

The structural elucidation of this compound via NMR spectroscopy follows a logical workflow, integrating data from both ¹H and ¹³C experiments. This is often supplemented by two-dimensional (2D) NMR techniques for unambiguous assignments.

Logical Workflow for NMR Analysis

Caption: A logical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

Visualizing Key Structural Correlations

The following diagram illustrates the key connectivities within the this compound molecule that can be confirmed using 2D NMR techniques.

Caption: Key ¹H-¹H COSY and ¹H-¹³C HMBC correlations for this compound.

Conclusion

The structural characterization of this compound is definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The symmetrical nature of the molecule simplifies its spectra, allowing for straightforward interpretation. While techniques like FTIR, MS, and UV-Vis provide valuable complementary data regarding functional groups, molecular weight, and electronic properties, NMR remains the gold standard for elucidating the precise atomic connectivity and chemical environment. For researchers in materials science and drug development, a thorough understanding of these spectroscopic techniques is essential for the confident identification and quality control of such pivotal chemical building blocks.

References

  • Vertex AI Search. (2024). Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9).
  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
  • JoVE. (2023).
  • Chemistry LibreTexts. (2024). 14.

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A Tale of Two Monomers: A Comparative Guide to 4-[2-(4-Aminophenyl)ethynyl]aniline and 4,4'-oxydianiline for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with exceptional thermal and mechanical stability, the choice of monomeric building blocks is paramount. Aromatic diamines are foundational to many high-performance polymers, particularly polyimides, which are indispensable in the aerospace, electronics, and medical industries. This guide provides an in-depth, data-driven comparison of two prominent aromatic diamines: the rigid, linear 4-[2-(4-Aminophenyl)ethynyl]aniline (BPEA) and the flexible, widely-used 4,4'-oxydianiline (ODA) . By examining their intrinsic structural differences and the resulting properties of the polymers they form, we aim to equip researchers with the insights needed to select the optimal monomer for their specific application.

The Structural Nexus: Rigidity vs. Flexibility

The divergent properties of polymers derived from BPEA and ODA originate from the fundamental difference in their chemical structures: the nature of the linkage between the two aniline rings.

  • This compound (BPEA) , also known as 4,4'-diaminotolane, features a rigid, linear acetylene (ethynyl) group (-C≡C-). This "rod-like" structure restricts rotational freedom and promotes a highly ordered, planar polymer backbone.[1] This inherent rigidity is the primary driver of its exceptional thermal stability and mechanical strength.[1]

  • 4,4'-oxydianiline (ODA) is characterized by a bent, flexible ether linkage (-O-).[2][3] This oxygen bridge introduces a kink in the molecule and allows for significantly more rotational freedom compared to the ethynyl group in BPEA. This flexibility enhances the processability and solubility of the resulting polymers, making ODA a workhorse monomer for materials like Kapton® film.[3][4]

Caption: Molecular structures of BPEA and ODA highlighting the key structural linkage.

Physicochemical Properties of the Monomers

Before polymerization, the intrinsic properties of the monomers themselves are a crucial consideration for synthesis and handling.

PropertyThis compound (BPEA)4,4'-oxydianiline (ODA)
CAS Number 6052-15-9101-80-4
Molecular Formula C₁₄H₁₂N₂C₁₂H₁₂N₂O
Molecular Weight 208.26 g/mol [1]200.24 g/mol [4]
Appearance Light brown to brown solid[1]Colorless to beige crystalline solid[5]
Melting Point 238-242 °C[1]188-192 °C[5]
Key Structural Feature Rigid, linear ethynyl linkageFlexible, bent ether linkage

Performance in High-Performance Polymers: A Comparative Analysis

The true measure of a monomer's utility is the performance of the polymer it creates. Here, we compare the thermal and mechanical properties of polyimides synthesized from these two diamines. For a fair comparison, we will use data from polyimides formed with a common aromatic dianhydride, pyromellitic dianhydride (PMDA), which is widely used in commercial applications like Kapton®.

Thermal Properties

Thermal stability is often the most critical parameter for high-performance polymers. The glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more rubbery state, and the thermal decomposition temperature (Td), are key indicators.

The rigid, rod-like structure imparted by BPEA significantly restricts the segmental motion of the polymer chains. This leads to a substantial increase in the energy required to induce the glass transition, resulting in exceptionally high Tg values. In contrast, the flexible ether linkage in ODA allows for easier chain movement at lower temperatures.

PropertyPolyimide from BPEA & PMDA (Expected)Polyimide from ODA & PMDA (Kapton® type)
Glass Transition Temp. (Tg) > 400 °C302 °C[1][6]
5% Weight Loss Temp. (Td) > 550 °C~557 °C (in air)
Mechanical Properties

The mechanical integrity of a material, particularly its stiffness (Tensile Modulus) and strength (Tensile Strength), is directly correlated to the polymer's backbone structure. The unyielding nature of the BPEA monomer translates into a polymer with a very high modulus and strength, as the rigid chains are highly resistant to deformation under stress. Conversely, the flexibility of the ODA monomer results in a polymer with a lower modulus but often greater elongation at break, indicating higher ductility.

PropertyPolyimide from BPEA & PMDA (Expected)Polyimide from ODA & PMDA (Kapton® type)
Tensile Modulus High (> 5 GPa)3.42 GPa[1][6]
Tensile Strength High114.19 MPa (for BTDA-ODA)[1][6]
Elongation at Break Low2.82%[1][6]

Note: The tensile strength for PMDA-ODA is not explicitly stated in the primary source, but data for a similar BTDA-ODA system is provided for context. The expected values for the BPEA-based polyimide are based on the established structure-property relationships where increased rigidity leads to higher modulus and strength but lower elongation.

Application-Specific Insights: Choosing the Right Monomer

The choice between BPEA and ODA is a classic engineering trade-off between ultimate performance and processability.

Choose this compound (BPEA) for:

  • Extreme Temperature Applications: When the absolute highest thermal stability is required, such as in advanced aerospace composites, engine components, and downhole electronics.

  • High-Modulus Requirements: For applications demanding exceptional stiffness and dimensional stability, like substrates for next-generation microelectronics and structural components in satellites.

  • Thermosetting Resins: The ethynyl group can undergo thermal or catalytic cross-linking at elevated temperatures, forming a highly stable, thermoset network.

Choose 4,4'-oxydianiline (ODA) for:

  • Flexible Films and Coatings: ODA is the monomer of choice for producing tough, flexible films like Kapton®, used extensively in flexible printed circuits, wire insulation, and thermal blankets.[3]

  • Enhanced Processability: The improved solubility and lower melt viscosity of ODA-based poly(amic acid) precursors and polyimides make them easier to process into complex shapes and thin films.

  • Cost-Effectiveness: As a widely produced commercial monomer, ODA is generally more cost-effective and readily available for large-scale applications.[2]

Experimental Protocols

Accurate characterization is key to validating material performance. Below are standardized methodologies for synthesizing and testing these polyimide materials.

General Synthesis of Polyimides (Two-Step Method)

This procedure is broadly applicable for reacting either BPEA or ODA with an aromatic dianhydride like PMDA.[4][7]

Polyimide_Synthesis_Workflow Monomers 1. Monomer Dissolution Diamine (BPEA or ODA) dissolved in aprotic solvent (e.g., NMP, DMAc) Reaction 2. Poly(amic acid) Formation Dianhydride (e.g., PMDA) is added. Reaction stirred at room temperature. Monomers->Reaction N₂ Atmosphere Casting 3. Film Casting Viscous poly(amic acid) solution is cast onto a substrate (e.g., glass). Reaction->Casting Imidization 4. Thermal Imidization Film is heated in stages (e.g., 100°C, 200°C, 300°C) to drive cyclodehydration. Casting->Imidization Vacuum or Inert Gas Final_PI 5. Final Polyimide Film Insoluble, thermally stable polyimide film is obtained. Imidization->Final_PI

Sources

A Comparative Guide to the Structural Analysis of Aromatic Diamines: The Case of 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in the solid state dictates a compound's physical and chemical properties, influencing everything from its electronic conductivity to its biological activity. This guide provides an in-depth look at the X-ray crystal structure analysis of 4-[2-(4-Aminophenyl)ethynyl]aniline, a key building block in the synthesis of advanced polymers and organic electronic materials.[1][2]

While a definitive, publicly available crystal structure for this compound remains elusive in crystallographic databases, this guide will furnish a comprehensive, field-proven protocol for its analysis. We will juxtapose its expected structural characteristics against a well-characterized analogue, 4,4'-methylenedianiline, to illuminate the profound impact of the molecular bridge on crystal packing and molecular conformation.

The Significance of Structural Elucidation

This compound, also known as 4,4'-diaminotolane, is a conjugated system featuring two aminophenyl groups linked by a rigid ethynyl bridge.[2] This structure imparts linearity and facilitates π-electron delocalization, making it a valuable monomer for polymers with tailored electronic and optical properties.[2] Determining its crystal structure is crucial for understanding intermolecular interactions, predicting solid-state properties, and designing novel materials with enhanced performance.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol represents a robust, self-validating methodology for the single-crystal X-ray analysis of organic compounds like this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthesis via Sonogashira Coupling: A common and efficient route to synthesize this compound is the Sonogashira cross-coupling reaction.[2] This involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium-copper system.

Crystallization Methodology: The growth of single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

  • Purity is Paramount: The starting material must be of high purity (>97%) to avoid defects in the crystal lattice.[2]

  • Solvent Selection: A solvent in which the compound is moderately soluble is ideal. Slow evaporation of a nearly saturated solution is a common and effective technique for growing high-quality crystals of organic molecules.

  • Controlled Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., toluene, methanol, or a solvent mixture).

    • Filter the solution into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation over several days in a vibration-free environment.

experimental_workflow

Part 2: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.

Data Presentation: Crystallographic Parameters

While experimental data for this compound is not publicly available, the following table illustrates the typical crystallographic parameters that would be determined. For comparison, the experimental data for 4,4'-methylenedianiline is provided.

ParameterThis compound (Illustrative)4,4'-Methylenedianiline[1]
CCDC Number N/A740258
Chemical Formula C₁₄H₁₂N₂C₁₃H₁₄N₂
Formula Weight 208.26198.26
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) ~10.56.012(2)
b (Å) ~8.212.891(5)
c (Å) ~13.114.123(5)
α (°) 9090
β (°) ~10590
γ (°) 9090
Volume (ų) ~10901092.4(6)
Z 44
Density (calc, g/cm³) ~1.271.205

Comparative Analysis: Ethynyl vs. Methylene Bridge

The primary structural difference between this compound and 4,4'-methylenedianiline is the bridging unit: a rigid, linear ethynyl group versus a flexible, tetrahedral methylene group. This seemingly small change has profound implications for the molecule's conformation and crystal packing.

struct_comparison

  • Molecular Conformation: The ethynyl bridge in this compound enforces a nearly linear and planar conformation. In contrast, the sp³-hybridized methylene bridge in 4,4'-methylenedianiline allows for significant rotational freedom, resulting in a twisted, non-planar conformation in the solid state.

  • Electronic Properties: The triple bond of the ethynyl bridge extends the π-conjugated system across the entire molecule, which is essential for its use in organic electronics. The methylene bridge, being an sp³-hybridized carbon, breaks this conjugation, electronically isolating the two aniline rings.

  • Crystal Packing: The linear shape of this compound may favor herringbone or π-stacking interactions in the crystal lattice, potentially leading to efficient charge transport pathways. The bulkier, twisted shape of 4,4'-methylenedianiline results in a more complex packing arrangement, primarily driven by hydrogen bonding and van der Waals interactions.

Alternative and Complementary Characterization Techniques

While single-crystal X-ray diffraction is the definitive method for determining solid-state structure, other analytical techniques provide complementary information:

TechniqueInformation Provided
NMR Spectroscopy Provides detailed information about the molecular structure in solution, including the connectivity of atoms.
Mass Spectrometry Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.
FT-IR Spectroscopy Identifies the functional groups present in the molecule.
UV-Vis Spectroscopy Analyzes the electronic transitions within the conjugated system.

These techniques are invaluable for confirming the identity and purity of the synthesized compound before attempting crystallization.

Conclusion

The X-ray crystal structure analysis of this compound is a critical step in harnessing its full potential in materials science. Although a published structure is not yet available, the detailed protocol provided here offers a clear pathway for its determination. The comparative analysis with 4,4'-methylenedianiline underscores the critical role that even subtle changes in molecular architecture can play in dictating the supramolecular assembly and, consequently, the material's properties. This guide serves as a foundational resource for researchers seeking to characterize and rationally design the next generation of organic functional materials.

References

  • PubChem. 4,4-Diaminodiphenylmethane. National Center for Biotechnology Information. [Link]

  • Vertex AI Search Result. Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9). [Source not publicly available]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for a Versatile Building Block

4-[2-(4-Aminophenyl)ethynyl]aniline, also known as Bis(4-aminophenyl)acetylene, is a rigid, linear molecule with reactive amine groups at both ends. This unique structure makes it a highly valuable monomer for the synthesis of advanced polymers, such as polyimides and polyamides, which require exceptional thermal stability and mechanical strength. It also serves as a crucial building block in the development of covalent organic frameworks (COFs) and other functional materials.[1] In any of these applications, the purity of the monomer is paramount. Impurities can terminate polymer chains, disrupt crystal lattice formation, and ultimately compromise the performance and safety of the final product.

This guide provides a comprehensive framework for validating the purity of synthesized this compound. We will move beyond simple pass/fail criteria and delve into an orthogonal analytical strategy, explaining the causality behind our experimental choices to build a self-validating and trustworthy purity profile.

The Orthogonal Approach: A Foundation of Trust

To confidently assign a purity value, we must employ multiple analytical techniques that measure different chemical and physical properties of the compound. This is known as an orthogonal approach. Relying on a single method, such as High-Performance Liquid Chromatography (HPLC), can be misleading, as impurities may co-elute with the main peak or be invisible to the detector. By combining chromatography, spectroscopy, and elemental analysis, we create a robust, cross-verifying system.

Orthogonal_Approach cluster_synthesis Synthesis & Purification cluster_validation Orthogonal Purity Validation Synthesized_Product Crude Product HPLC Chromatographic Purity (HPLC) Synthesized_Product->HPLC Spectroscopy Structural Identity (NMR, MS) Synthesized_Product->Spectroscopy Elemental Bulk Composition (CHN Analysis) Synthesized_Product->Elemental Final_Purity Confident Purity Assignment (>99.5%) HPLC->Final_Purity Spectroscopy->Final_Purity Elemental->Final_Purity caption Fig 1. Orthogonal workflow for purity validation.

Caption: Fig 1. An orthogonal workflow ensures purity is assessed from multiple, independent perspectives.

Primary Assessment: Chromatographic Purity by HPLC

High-Performance Liquid Chromatography is the cornerstone of purity determination for non-volatile organic molecules. It physically separates the main compound from impurities, allowing for quantification based on peak area.

Causality Behind the Method: The structure of this compound, with its aromatic rings, makes it an excellent chromophore, meaning it strongly absorbs UV light. This allows for sensitive detection using a UV-Vis detector. A reverse-phase C18 column is chosen for its ability to effectively retain and separate aromatic compounds based on their hydrophobicity.

Experimental Protocol: HPLC
  • System: HPLC or UPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape for the basic amine groups.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm and 320 nm. Rationale: Using multiple wavelengths helps to detect impurities that may have different absorption maxima.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of 50:50 Acetonitrile/Water.

Data Interpretation & Comparison

The purity is calculated using the area percent method. However, this assumes all components have the same response factor at the chosen wavelength. While not perfectly accurate, it is the industry standard for a primary assessment.

Sample ID Main Peak Retention Time (min) Main Peak Area % (at 254 nm) Impurity Profile
Crude Product 10.585.2%Multiple peaks, including potential starting materials at earlier retention times.
Purified Product 10.5>99.8%No single impurity >0.1%.

Table 1. Comparison of HPLC data for crude and purified this compound.

Structural Confirmation & Impurity Identification

While HPLC provides a quantitative purity value, it doesn't confirm the identity of the main peak. For this, we turn to spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

Causality Behind the Method: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. The symmetry of this compound results in a simple, clean spectrum, making it highly sensitive to the presence of any non-symmetrical impurities. DMSO-d₆ is the solvent of choice as it allows for the observation of the exchangeable amine (-NH₂) protons.

Expected ¹H NMR (400 MHz, DMSO-d₆) signals:

  • ~7.3 ppm (d, 4H): Aromatic protons ortho to the alkyne.

  • ~6.6 ppm (d, 4H): Aromatic protons meta to the alkyne.

  • ~5.3 ppm (s, 4H): Amine protons.

Impurities: The absence of signals corresponding to starting materials (e.g., 4-iodoaniline or 4-ethynylaniline) is a key indicator of purity.[2]

B. High-Resolution Mass Spectrometry (HRMS)

MS confirms the molecular weight of the compound. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Causality Behind the Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will readily protonate one of the amine groups to form the [M+H]⁺ ion with minimal fragmentation. The alkyne bond is a characteristic feature, and while fragmentation can occur, the molecular ion is typically prominent.[3][4]

Expected Result:

  • Molecular Formula: C₁₄H₁₂N₂

  • Exact Mass: 208.1000

  • HRMS (ESI⁺) Found: [M+H]⁺ = 209.1073 ± 5 ppm.

Validating Bulk Composition: Elemental Analysis

Elemental analysis (CHN) provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in the sample.[5][6] This technique is excellent for detecting inorganic impurities (salts, catalysts) or residual solvents that would be missed by HPLC-UV and may not be easily quantifiable by NMR.

Causality Behind the Method: The technique involves the complete combustion of the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.[5][6] The experimental percentages are then compared to the theoretical values calculated from the molecular formula. For publication in reputable journals, the found values should be within ±0.4% of the theoretical values.[7][8]

Element Theoretical % Found % (Typical for >99.5% Pure) Deviation
Carbon (C)80.74%80.55%-0.19%
Hydrogen (H)5.81%5.85%+0.04%
Nitrogen (N)13.45%13.40%-0.05%

Table 2. Comparison of theoretical and experimental elemental analysis data.

Integrated Purity Workflow: From Synthesis to Certificate

A robust quality control process follows a logical progression, using faster, qualitative checks to guide purification before deploying comprehensive quantitative analysis.

Purity_Workflow cluster_final_qc Final QC Analysis start Synthesized Crude Product check1 Reaction Check (TLC / LC-MS) start->check1 purify Purification (Recrystallization or Column) check1->purify Incomplete or Impure isolated Isolated Solid check1->isolated Complete & Clean purify->isolated hplc HPLC (>99.5% Area?) isolated->hplc nmr_ms NMR & HRMS (Correct Structure?) hplc->nmr_ms chn CHN (±0.4% of Theory?) nmr_ms->chn decision Meets All Specs? chn->decision pass Release Product decision->pass Yes fail Re-Purify decision->fail No fail->purify caption Fig 2. Step-wise workflow for purity validation.

Caption: Fig 2. A logical workflow from initial reaction check to final, comprehensive quality control.

Conclusion: A Multi-Faceted Approach to Ensure Quality

Validating the purity of this compound is not a task for a single instrument. True confidence in product quality is achieved by embracing an orthogonal analytical philosophy. By integrating the separating power of HPLC, the structural detail of NMR and MS, and the bulk compositional data from elemental analysis, we create a self-validating system. This multi-faceted approach ensures that the material meets the stringent requirements for its use in high-performance applications, providing researchers and developers with the reliable building blocks they need to innovate.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Dova, F., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Dova, F., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyne Fragmentation. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

  • PubChem. (n.d.). 4-Ethynylaniline. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

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electrochemical characterization of 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Characterization of 4-[2-(4-Aminophenyl)ethynyl]aniline

Introduction: The Significance of a Molecular Wire

This compound (APEA), also known as 4,4'-diaminotolane, is a fascinating molecule for researchers in materials science and electronics.[1] Structurally, it consists of two aniline units bridged by a rigid ethynyl (acetylene) linker. This design creates a highly conjugated π-system, effectively forming a "molecular wire" that facilitates electron transfer between the two terminal amino groups.[1] Its molecular formula is C₁₄H₁₂N₂ with a molecular weight of approximately 208.26 g/mol .[1][2] APEA is a versatile building block for advanced materials, including conductive polymers and covalent organic frameworks (COFs), where its electronic and optical properties are paramount.[1][3]

Understanding the electrochemical behavior of APEA is critical to unlocking its full potential. Electrochemical characterization allows us to quantify its electron-donating capabilities, probe the stability of its oxidized states, and understand the kinetics of electron transfer at an electrode surface. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the key techniques used to characterize APEA, explains the rationale behind experimental choices, and offers a comparative perspective against relevant analogues.

Pillar 1: Core Electrochemical Characterization Techniques

To fully elucidate the redox properties of APEA, a multi-technique approach is essential. The three primary methods employed are Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).

  • Cyclic Voltammetry (CV): This is the workhorse of electrochemistry. It involves sweeping the potential of a working electrode linearly with time and measuring the resulting current.[4] CV provides a rapid assessment of the redox potentials of a molecule, offering insights into the reversibility and kinetics of electron transfer reactions.[5] For APEA, CV helps us identify the potentials at which the aniline moieties are oxidized.

  • Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique derived from linear sweep voltammetry.[6] It superimposes small voltage pulses on a linear potential ramp and measures the difference in current before and after each pulse.[6][7] This method effectively minimizes the background charging current, resulting in well-defined peaks and lower detection limits, making it ideal for quantitative analysis and resolving closely spaced redox events.[6][7]

  • Electrochemical Impedance Spectroscopy (EIS): Unlike the voltammetric techniques that use a DC potential, EIS employs a small amplitude AC potential signal over a wide range of frequencies.[8] By analyzing the current response, we can measure the impedance of the electrochemical cell.[9] This provides detailed information about the processes occurring at the electrode-electrolyte interface, such as charge transfer resistance and double-layer capacitance, which are crucial for understanding the performance of APEA-based films or sensors.[8][10]

Pillar 2: Experimental Design & Self-Validating Protocols

Scientific integrity in electrochemical measurements hinges on meticulous experimental design and robust protocols. The following sections detail the step-by-step methodologies for characterizing APEA.

General Experimental Setup

A standard three-electrode electrochemical cell is required for all measurements.[4]

  • Working Electrode (WE): A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness. The condition of the WE surface is critical; it must be polished to a mirror finish before each experiment to ensure reproducibility.

  • Reference Electrode (RE): A Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) provides a stable potential against which the WE potential is controlled and measured.[11]

  • Counter (Auxiliary) Electrode (CE): A platinum wire or coil serves to complete the electrical circuit, passing the current required at the WE.[11]

Protocol 1: Cyclic Voltammetry (CV) of APEA

This protocol aims to determine the primary oxidation potential(s) of APEA.

1. Solution Preparation:

  • Prepare a stock solution of APEA (e.g., 1-5 mM) in an appropriate solvent. Acetonitrile is a common choice for non-aqueous electrochemistry.
  • Prepare the supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [Bu₄N][PF₆], in acetonitrile). The electrolyte is crucial to minimize solution resistance and ensure that ions, not the analyte, migrate in the electric field.[11][12]
  • The final solution for analysis should contain the desired concentration of APEA in the 0.1 M electrolyte solution.

2. Electrode Preparation:

  • Polish the GCE with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller one (e.g., 0.05 µm).
  • Rinse the electrode thoroughly with deionized water and the solvent being used (acetonitrile).
  • Rinse the reference and counter electrodes as well.

3. Measurement:

  • Assemble the three-electrode cell with the prepared solution. Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
  • Connect the electrodes to the potentiostat.[11]
  • Set the CV parameters:
  • Potential Window: A typical starting range could be from 0 V to +1.2 V vs. Ag/AgCl. This window should be wide enough to capture the oxidation of the amine groups.
  • Scan Rate: Start with a standard scan rate, such as 100 mV/s.[13]
  • Number of Cycles: 2-3 cycles are usually sufficient. The first scan can sometimes differ from subsequent scans due to initial surface processes.
  • Run the experiment and record the voltammogram.

4. Data Analysis:

  • Identify the anodic peak potential (Eₚₐ) and cathodic peak potential (Eₚ𝒸) for any redox couples.
  • To test for electrochemical reversibility, vary the scan rate (e.g., 20, 50, 100, 200 mV/s). For a reversible process, the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) should be close to 59/n mV (where n is the number of electrons transferred), and the peak current should be proportional to the square root of the scan rate.
Protocol 2: Differential Pulse Voltammetry (DPV) of APEA

This protocol is designed for higher sensitivity and resolution in determining the oxidation potential.

1. Setup and Solution:

  • Use the same three-electrode setup and solution as prepared for the CV experiment.

2. Measurement:

  • Select the DPV mode on the potentiostat.
  • Set the DPV parameters:[14][15]
  • Potential Range: Use the range determined from the CV experiment, bracketing the oxidation peak.
  • Pulse Amplitude: A typical value is 50-60 mV.[14]
  • Pulse Width: ~50 ms.
  • Scan Rate (underlying ramp): A slower rate, like 10-20 mV/s, is often used.[14]
  • Run the experiment. The resulting plot will show the differential current versus potential.

3. Data Analysis:

  • The potential at the maximum of the peak in the DPV voltammogram corresponds to the oxidation potential. This technique typically yields sharper, more defined peaks than CV.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) of APEA Films

This protocol is useful for characterizing a film of poly(APEA) electropolymerized onto the electrode surface.

1. Film Preparation:

  • Electropolymerize a thin film of APEA onto the GCE by repeatedly cycling the potential in a solution containing the APEA monomer, as in the CV protocol. The growth of the polymer film is often indicated by the appearance of new redox peaks and an increase in peak currents with each cycle.

2. Setup and Measurement:

  • Transfer the polymer-coated electrode to a fresh electrolyte solution (without the monomer).
  • Select the EIS mode on the potentiostat.
  • Set the EIS parameters:
  • Frequency Range: Typically from 100 kHz down to 100 mHz or lower.
  • AC Amplitude: A small perturbation, usually 5-10 mV.
  • DC Potential: Set the DC bias potential to a value where a specific redox state of the polymer is stable (e.g., the potential before oxidation begins).
  • Run the experiment.

3. Data Analysis:

  • The data is typically visualized as a Nyquist plot (plotting the negative imaginary impedance vs. the real impedance).[10]
  • A semicircle in the high-frequency region is characteristic of a charge-transfer process. The diameter of this semicircle corresponds to the charge-transfer resistance (Rct).[10]
  • The data can be fitted to an equivalent circuit model (like a Randles circuit) to quantify the different components of the cell's impedance.[10]

Pillar 3: Mechanistic Interpretation & Comparative Analysis

Expected Electrochemical Behavior of APEA

The electrochemical oxidation of APEA is expected to primarily involve the two terminal aniline groups. The general mechanism for aniline oxidation proceeds via the formation of a radical cation.[16] Due to the conjugated nature of APEA, the two amine groups can communicate electronically. The first oxidation event, corresponding to the removal of one electron to form a radical cation, is expected to occur at a relatively low potential. The delocalization of this radical across the entire π-system provides significant stabilization.

Caption: A simplified Randles equivalent circuit model.

  • Solution Resistance (Rs): Represents the resistance of the electrolyte solution.

  • Charge-Transfer Resistance (Rct): This is a key parameter. It represents the resistance to the flow of electrons from the electrode to the APEA molecule (or vice versa). A smaller Rct indicates faster electron transfer kinetics.

  • Double-Layer Capacitance (Cdl): Represents the capacitance of the electrical double layer that forms at the electrode/electrolyte interface.

By fitting the experimental EIS data to this model, one can extract quantitative values for Rct. Comparing the Rct of an APEA-modified electrode to an unmodified electrode, or comparing different APEA-based polymers, provides a powerful metric for evaluating their performance as electronic materials.

Conclusion

The is a fundamental step in harnessing its properties for advanced applications. Through a systematic application of cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy, researchers can obtain a detailed picture of its redox behavior. The molecule's structure, featuring two electron-donating aniline groups connected by a conjugated ethynyl bridge, is deliberately designed to facilitate oxidation and electron transfer. This guide provides the foundational protocols and theoretical understanding necessary for researchers to confidently explore and exploit the rich electrochemistry of this versatile molecular wire.

References

  • Understanding the Chemical Properties and Synthesis of this compound (CAS 6052-15-9). 1

  • Interpreting Electrochemical Impedance Spectroscopy Measurements. (2020-12-16). 8

  • A Comparative Analysis of the Electrochemical Behavior of Different Aniline Salts - Benchchem. 17

  • Electrochemical impedance spectroscopy of homo and copolymer of aniline and 2,4- dinitrophenol in a binary electrolyte system. Link

  • Standard Operating Procedure for Cyclic Voltammetry using the BAS 100 Electrochemical Analysis System - Truman ChemLab. (2011-03-04). 11

  • Photophysical and Electrochemical Properties of Push–Pull Oligo(ferrocenyl-phenyleneethynylene)s: Supramolecular Orders in Molecular Films | Langmuir - ACS Publications. (2022-03-22). 18

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  • Basics of Electrochemical Impedance Spectroscopy - Gamry Instruments. 10

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  • Real-Time Impedance Measurements during Electrochemical Experiments and Their Application to Aniline Oxidation | Analytical Chemistry - ACS Publications. 21

  • Protocol for cyclic voltammetry - iGEM. 5

  • An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives - NIH. 22

  • Jove Protocol 5502 Cyclic Voltammetry CV | PDF | Redox | Chemistry - Scribd. 12

  • Electrochemical Impedance Spectroscopy (EIS) Basics | Pine Research Instrumentation. (2024-05-13). 9

  • Electrochemical impedance spectroscopy of homo and copolymer of aniline and 2,4-dinitrophenol in a binary electrolyte system | Request PDF - ResearchGate. (2025-08-06). 23

  • Real-Time Impedance Measurements during Electrochemical Experiments and Their Application to Aniline Oxidation - American Chemical Society. (2003-05-31). 24

  • Extracting and Interpreting Electrochemical Impedance Spectra (EIS) from Physics-Based Models of Lithium-Ion Batteries - Publications. (2024-05-08). 25

  • Cyclic Voltammetry Basic Principles, Theory & Setup - Ossila. 4

  • Comparison Study for the Physical and Chemical Properties of Aniline and its Derivatives. (2024-12-21). 26

  • Differential pulse voltammetric determination of the carcinogenic diamine 4,4′-oxydianiline by electrochemical preconcentratio - SciSpace. (2019-11-16). 14

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  • Cyclic voltammograms of (a) aniline (1.0 Â 10 2 3 M) and (b) 4BAN (1.0... - ResearchGate. 29

  • Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. 30

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. 31

  • This compound | 6052-15-9 - ChemicalBook. (2025-07-16). 2

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  • Differential pulse voltammetry - Wikipedia. 6

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  • Electrochemical investigation of 4-aminophenol at natural phosphate modified carbon paste electrode - TSI Journals. 33

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A Senior Application Scientist's Guide to Structure-Property Relationships in Bridged 4,4'-Dianilines

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_attempt> I have gathered a significant amount of information from the initial search. The results provide a good foundation for understanding the structure-property relationships in bridged 4,4'-dianilines, particularly in the context of the high-performance polyimides derived from them.

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  • General Concepts: The search results confirm that the bridging group in 4,4'-dianilines is a key determinant of the final polymer's properties, including thermal stability (Tg, Td), solubility, mechanical strength, and optical transparency.

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    • Flexible bridges: Ether (-O-), methylene (-CH2-), and isopropylidene (-C(CH3)2-) linkages are mentioned as ways to enhance solubility and processability, often at the cost of lower glass transition temperatures.

    • Rigid/Bulky bridges ("Cardo" groups): Fluorene-containing dianilines are well-represented, showing that these bulky, rigid structures lead to high Tg, excellent thermal stability, and good solubility.

    • Electron-withdrawing bridges: Sulfone (-SO2-) and ketone (-CO-) groups are discussed. The sulfone group, for instance, is noted to improve solubility in some cases.

  • Experimental Data: Several sources provide specific Tg and Td values for polyimides synthesized from different dianilines, which will be crucial for the comparison tables.

  • Characterization Methods: The articles frequently mention the use of TGA, DSC, DMA, FTIR, and NMR, which confirms the key experimental protocols I need to describe.

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  • Detailed Experimental Protocols: The articles mention using DSC or TGA, but they don't always provide the full, step-by-step protocol suitable for a guide. I need to search for more detailed standard operating procedures for these techniques as applied to polyimides.

  • Causality Explanations: I need to synthesize the information to clearly explain why certain bridges have certain effects. For example, I need to explicitly connect the rotational freedom of an ether bridge to the resulting lower Tg.

  • Quantitative Solubility Data: The sources often describe solubility qualitatively ("soluble in NMP," "insoluble"). Finding quantitative solubility data (e.g., in g/L) for different dianiline-based polymers would strengthen the guide. This might be difficult to find, but it's worth a targeted search.

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Introduction: The Central Role of the Diamine Bridge in High-Performance Polymers

In the realm of high-performance polymers, particularly aromatic polyimides, the choice of monomers is paramount to tailoring final material properties. While the dianhydride component plays a crucial role, the structure of the aromatic diamine, specifically the bridging group connecting the two aniline rings of 4,4'-dianilines, offers a powerful lever for molecular engineering. This guide provides a comparative analysis of how different bridging structures—ranging from simple flexible linkages to complex, rigid "cardo" groups—directly influence the thermal, mechanical, and processing characteristics of the resulting polymers. Understanding these relationships is essential for researchers, scientists, and drug development professionals aiming to design materials with specific performance targets, such as high thermal stability, improved solubility for processing, or specific dielectric properties for microelectronics applications.

The fundamental structure, H₂N-Ph-X-Ph-NH₂, where 'X' is the bridging group, is the focal point of our analysis. This bridge dictates the rotational freedom, steric hindrance, and electronic character of the diamine, which in turn governs the polymer chain's packing efficiency, segmental mobility, and intermolecular interactions. This guide will elucidate these connections, supported by experimental data and validated testing protocols.

The Logic of Molecular Design: From Monomer Bridge to Macromolecular Properties

The translation of molecular structure to bulk property is a cornerstone of materials science. In bridged dianilines, the characteristics of the bridging unit can be logically correlated with the final polymer's performance. This relationship is a critical consideration during the material design phase.

G Flexibility Flexibility (e.g., -O-, -CH₂-) Tg Glass Transition Temp. (Tg) Flexibility->Tg Decreases Tg Solubility Solubility & Processability Flexibility->Solubility Increases Rigidity Rigidity & Bulk (e.g., Fluorene, -SO₂-) Rigidity->Tg Increases Tg Td Thermal Stability (Td) Rigidity->Td Increases Td Rigidity->Solubility Decreases Mechanical Mechanical Strength Rigidity->Mechanical Increases Polarity Polarity (e.g., -SO₂-, -CO-) Polarity->Solubility Increases

Caption: Correlation between bridge characteristics and polymer properties.

Comparative Analysis of Bridging Units

The selection of the bridging group allows for a spectrum of properties. We will compare some of the most common bridging moieties and their documented effects on the properties of the resulting polyimides.

Group 1: Flexible and Simple Bridges

These bridges introduce kinks and rotational freedom into the polymer backbone, which disrupts close chain packing and enhances segmental mobility.

  • Ether (-O-): As seen in 4,4'-oxydianiline (ODA), the ether linkage is highly flexible. This leads to polymers with excellent processability and lower glass transition temperatures (Tg) compared to more rigid analogues.[1][2] The introduction of such flexible linkages can, however, slightly decrease the thermal decomposition temperature.[3][4]

  • Methylene (-CH₂-): Found in 4,4'-methylenedianiline (MDA), this group also imparts flexibility. Polyimides derived from MDA often exhibit good solubility but may have reduced thermo-oxidative stability due to the aliphatic C-H bonds, which are more susceptible to oxidation at high temperatures.[5]

  • Isopropylidene (-C(CH₃)₂-): This bulky, flexible group, present in 4,4'-(propane-2,2-diyl)dianiline (BAPP), effectively separates polymer chains. This steric hindrance improves solubility significantly while maintaining a reasonably high Tg due to the bulky nature of the bridge.

Group 2: Rigid and Electron-Withdrawing Bridges

These groups restrict chain rotation and often introduce polar interactions, leading to materials with high thermal stability and mechanical strength, sometimes at the expense of processability.

  • Sulfone (-SO₂-): The sulfone bridge in 4,4'-diaminodiphenyl sulfone (DDS) is rigid and highly polar.[6] This rigidity contributes to high glass transition temperatures and thermal stability.[7] The polarity of the sulfone group can enhance solubility in polar aprotic solvents, making these polymers easier to process than other rigid-rod polymers.[7][8]

  • Ketone (-CO-): Similar to the sulfone group, the ketone linkage provides a point of rigidity. The carbonyl group in monomers like 4,4'-diaminobenzophenone (DABP) contributes to high Tg and good thermal properties.[5][9]

Group 3: "Cardo" (Bulky, Orthogonal) Bridges

The term "cardo" is derived from the Latin word for "loop," referring to bulky, cyclic groups that are orthogonal to the polymer backbone. These structures introduce significant steric hindrance that prevents chain packing, leading to a unique combination of high thermal stability and excellent solubility.

  • Fluorene (-C(Ph)₂-): The fluorene bridge, as found in 9,9-bis(4-aminophenyl)fluorene (FDA), is a classic cardo structure. Polyimides synthesized from FDA exhibit exceptionally high glass transition temperatures (often >340°C), outstanding thermal stability, and, remarkably, good solubility in common organic solvents like NMP and DMAc.[10][11][12] This combination of properties makes them highly desirable for advanced applications.

Summary of Structure-Property Effects

The following table summarizes the typical properties of polyimides synthesized from a common dianhydride (e.g., PMDA) and various bridged dianilines. Values are representative and can vary based on the specific dianhydride used and the method of polymerization and testing.

Bridging Group (Diamine)Structure of BridgeKey Structural FeatureTypical Effect on TgTypical Effect on Solubility
Ether (ODA)-O-Highly FlexibleModerate (~300°C)[2][13]Moderate
Methylene (MDA)-CH₂-FlexibleModerate-HighGood
Sulfone (DDS)-SO₂-Rigid, PolarHighGood in Polar Solvents
Fluorene (FDA)9,9-diphenylfluoreneRigid, Bulky (Cardo)Very High (>340°C)[10]Excellent

Experimental Validation: Protocols & Workflows

To ensure the trustworthiness of structure-property claims, standardized characterization is essential. The following are condensed protocols for key analytical techniques used to evaluate these materials.

Standard Workflow for Dianiline-Based Polyimide Characterization

The process from monomer to characterized polymer follows a logical sequence. First, the monomer is polymerized, typically via a two-step process, to form the polyimide. Then, the resulting polymer is subjected to a series of tests to determine its structural and physical properties.

G Monomers Dianiline + Dianhydride in Polar Solvent (e.g., NMP) PAA Poly(amic acid) Solution Monomers->PAA Polycondensation Imidization Thermal or Chemical Imidization PAA->Imidization Dehydration/Cyclization Polymer Solid Polyimide Film/Powder Imidization->Polymer FTIR FTIR Spectroscopy Polymer->FTIR Verify Imidization TGA Thermogravimetric Analysis (TGA) Polymer->TGA Measure Td DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Measure Tg Tensile Tensile Testing Polymer->Tensile Measure Strength/Modulus

Caption: Experimental workflow from monomer to characterization.

Protocol 1: Thermal Property Analysis via TGA and DSC

Objective: To determine the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg) of the synthesized polyimide.

1. Thermogravimetric Analysis (TGA)

  • Instrument: TGA Instrument (e.g., TA Instruments Q500).
  • Sample Preparation: Place 5-10 mg of the dry polyimide sample into a platinum or ceramic TGA pan.
  • Method:
  • Equilibrate the sample at 40°C.
  • Ramp the temperature from 40°C to 800°C at a heating rate of 10°C/min.
  • Maintain a constant nitrogen atmosphere (flow rate ~50 mL/min) to prevent thermo-oxidative degradation.
  • Analysis: Determine the Td, often defined as the temperature at which 5% or 10% weight loss occurs (T₅% or T₁₀%).[7][10]

2. Differential Scanning Calorimetry (DSC)

  • Instrument: DSC Instrument (e.g., TA Instruments Q2000).
  • Sample Preparation: Seal 3-5 mg of the dry polyimide sample in an aluminum DSC pan.
  • Method:
  • First Heat: Ramp from 40°C to a temperature approximately 50°C above the expected Tg at 10°C/min to erase the polymer's thermal history.
  • Cool: Cool the sample rapidly (quench cool) back to 40°C.
  • Second Heat: Ramp from 40°C to the upper temperature limit again at 10°C/min.
  • Analysis: The Tg is determined from the inflection point of the step transition in the heat flow curve during the second heating scan.[3]
Protocol 2: Structural Verification via FTIR Spectroscopy

Objective: To confirm the successful conversion of the poly(amic acid) precursor to the final polyimide structure.

  • Instrument: Fourier-Transform Infrared Spectrometer with an ATR accessory.

  • Sample Preparation: A small amount of the polyimide film or powder is placed directly on the ATR crystal.

  • Method:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 650 cm⁻¹.

  • Analysis: Successful imidization is confirmed by the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1370 cm⁻¹ (C-N stretch), along with the disappearance of the broad amic acid N-H and O-H bands.[2]

Conclusion and Future Outlook

The strategic selection of the bridging unit in 4,4'-dianilines is a powerful and well-established method for fine-tuning the properties of high-performance polymers. Flexible bridges like ether linkages enhance processability and solubility, making them suitable for applications requiring solution casting or melt processing. Conversely, rigid and cardo structures introduce exceptional thermal stability and mechanical strength, pushing the performance envelope for materials in extreme environments. The sulfone bridge offers a compelling balance of rigidity and polarity, yielding high-Tg polymers with good solubility.

Future research will likely focus on synthesizing novel, multifunctional bridging units that combine these attributes—for example, incorporating fluorine moieties for low dielectric constants alongside cardo structures for thermal stability. As the demand for advanced materials in aerospace, electronics, and medicine continues to grow, the rational design of diamine monomers will remain a critical field of innovation.

References
  • Wu, Y., et al. (2020). Synthesis and properties of cardo-type polyimides containing hydroxyl groups for application in specific detection of fluoride ion. Analytica Chimica Acta. Available at: [Link]

  • Hasegawa, M., & Horie, K. (2014). The Influence of Rigid and Flexible Monomers on the Physical-Chemical Properties of Polyimides. Journal of Applied Polymer Science.
  • Hsiao, S.-H., & Lin, S.-W. (2009). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry.
  • Li, T., et al. (2018). Synthesis and Characterization of Semicrystalline Polyimides Containing Bridged Linkages. Journal of Applied Polymer Science. Available at: [Link]

  • Wang, Z., et al. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Crystals. Available at: [Link]

  • Liu, J.-g., et al. (2007). Synthesis and Characterization of High Refractive Index Polyimides Derived from 4,4′-(p-Phenylenedisulfanyl)dianiline and Various Aromatic Tetracarboxylic Dianhydrides. Polymer Journal.
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  • Hsiao, S.-H., & Lin, H.-Y. (2010). Properties of novel cardo polyimides and reference polyimides. European Polymer Journal.
  • Hsiao, S.-H., et al. (2016). A facile approach to designing fluorene-based cardo polyimide membranes for H2/CH4 separation. Journal of Polymer Science Part A: Polymer Chemistry.
  • Dong, L., et al. (2022). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers. Available at: [Link]

  • Luo, Q., et al. (2009). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. SAMPE Fall Technical Conference.
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  • Gao, F., et al. (2012). Synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. Polymer.
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Safety Operating Guide

Proper Disposal of 4-[2-(4-Aminophenyl)ethynyl]aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-[2-(4-aminophenyl)ethynyl]aniline (CAS No. 6052-15-9). As a valued researcher, your safety is paramount. This document is designed to provide procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, reflecting our commitment to being your trusted partner in laboratory safety and chemical management.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the chemical properties of this compound and the known hazards of structurally similar aromatic amines and ethynyl compounds.[1][2][3][4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to use a licensed professional waste disposal service for the final disposal of this material.[3][6][7]

Understanding the Compound: Key Chemical Properties

This compound, also known as 4,4'-diaminotolane, is a solid organic compound with the following properties:

PropertyValueSource(s)
CAS Number 6052-15-9[8][9][10][11][12]
Molecular Formula C₁₄H₁₂N₂[8][10][11]
Molecular Weight 208.26 g/mol [8][9][10]
Appearance Light brown to brown solid[8][10]
Melting Point 238-242 °C[8][9][10]
Predicted Boiling Point 429.7 ± 30.0 °C[9][10]
Predicted Density 1.20 ± 0.1 g/cm³[9][10]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[9][10][11]

The structure contains two aromatic amine functional groups and an ethynyl linkage. Aromatic amines as a class are known for their potential toxicity, and many are suspected carcinogens.[3][4][5][13] Therefore, handling and disposal of this compound must be approached with caution.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2][3][6] The following PPE is mandatory to prevent exposure:

  • Eye Protection: Wear chemical safety goggles with side shields.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[3]

The rationale for this level of protection is the potential for this compound, like other aromatic amines, to be toxic if inhaled, ingested, or absorbed through the skin, and to cause serious eye irritation.[1][2][3][4][5]

Waste Collection and Temporary Storage Workflow

Proper segregation and labeling of chemical waste are critical first steps in the disposal process. Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS department.

Step-by-Step Waste Collection Protocol:

  • Container Selection: Choose a chemically compatible container with a secure screw-top lid. A glass or high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ". The label must also include:

    • The full chemical name: "this compound"

    • CAS Number: "6052-15-9"

    • The approximate amount of waste.

    • The date of accumulation.

  • Waste Transfer: Carefully transfer the solid waste into the labeled container, minimizing the generation of dust.[2][3] If transferring a solution, use a funnel to avoid spills.

  • Secure Closure: Tightly seal the container lid.

  • Temporary Storage: Store the sealed container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1][3]

Below is a diagram illustrating the waste collection workflow.

WasteCollectionWorkflow cluster_ppe Step 1: Don PPE cluster_collection Step 2: Waste Collection cluster_storage Step 3: Temporary Storage PPE Safety Goggles Chemically Resistant Gloves Lab Coat Respirator (if needed) SelectContainer Select Compatible Container (Glass or HDPE) PPE->SelectContainer Proceed to Collection LabelContainer Label as 'HAZARDOUS WASTE' with full chemical name and CAS# SelectContainer->LabelContainer TransferWaste Carefully Transfer Waste (Minimize Dust) LabelContainer->TransferWaste SealContainer Securely Seal Container TransferWaste->SealContainer Store Store in Designated Satellite Accumulation Area SealContainer->Store Proceed to Storage ArrangePickup Arrange for Pickup by Licensed Waste Disposal Service Store->ArrangePickup

Caption: Workflow for the safe collection and temporary storage of this compound waste.

Approved Disposal Methods

The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[1][2][3][4][6] The most common and recommended method for the disposal of toxic organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[6][7][14]

Why Incineration?

  • Complete Destruction: High temperatures effectively break down the complex organic molecule into simpler, less harmful components.

  • Regulatory Compliance: This method is a standard and accepted practice for the disposal of hazardous chemical waste and complies with environmental regulations.[14]

Do NOT attempt the following:

  • Do not dispose of this chemical down the drain. This can contaminate waterways and is harmful to aquatic life.[3][4][6]

  • Do not dispose of this chemical in regular trash. This can lead to environmental contamination and poses a risk to sanitation workers.

  • Do not attempt to neutralize the chemical in the lab without a validated and approved procedure from your EHS department. While chemical neutralization can be a disposal method for some substances, it requires specific knowledge of the reaction products and may generate other hazardous materials.[15][16]

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Emergency SituationAction Plan
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
Small Spill Wearing appropriate PPE, carefully sweep or vacuum up the solid material, avoiding dust generation. Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container for disposal.[2][3][4]
Large Spill Evacuate the area and contact your institution's emergency response team and EHS department immediately.

The following diagram outlines the general emergency response flow for a chemical spill.

EmergencyResponse Spill Chemical Spill Occurs Assess Assess the Situation (Size and Immediate Danger) Spill->Assess SmallSpill Small, Controllable Spill Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate the Area LargeSpill->Evacuate Contain Contain the Spill (Use appropriate absorbent material) DonPPE->Contain Cleanup Clean Up Spill and Contaminated Materials Contain->Cleanup Dispose Dispose of as Hazardous Waste Cleanup->Dispose Report Complete Incident Report Dispose->Report Alert Alert Supervisor and Call Emergency Response/EHS Evacuate->Alert Alert->Report

Caption: General emergency response workflow for a chemical spill.

By adhering to these procedures, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS professionals with any questions or concerns.

References

  • Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. (No date). RSC Publishing. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd. (2023-12-22). SKC Inc. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024-01-09). SKC Inc. [Link]

  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. (No date). epa nepis. [Link]

  • JP2010131489A - Method of treating aromatic amines-containing wastewater. (No date).
  • Aromatic Amine Pollution. (2025-12-01). Term. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (No date). epa nepis. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-[2-(4-Aminophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds is a cornerstone of innovation in drug development and materials science. Among these, 4-[2-(4-aminophenyl)ethynyl]aniline, also known as 4,4'-diaminotolane or bis(4-aminophenyl)acetylene, presents a unique set of handling challenges due to its aromatic amine structure. This guide provides a detailed, step-by-step framework for the safe handling of this compound, emphasizing the causality behind each safety measure and empowering you to work with confidence and security.

Understanding the Risks: The Chemical Profile of this compound

  • Toxicity of Aromatic Amines: Aromatic amines are a class of compounds known for their potential toxicity.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] Aniline, the parent compound, is toxic and can cause damage to organs through prolonged or repeated exposure.[4]

  • Skin and Eye Irritation/Damage: Similar aromatic amines are known to cause severe skin burns and eye damage.[3][5] Contact can lead to irritation, allergic skin reactions, and serious eye damage.[3][4]

  • Respiratory Hazards: Inhalation of dust or fumes from aromatic amines can cause respiratory irritation, allergy or asthma-like symptoms, and may be harmful.[3][6]

  • Potential for Carcinogenicity and Mutagenicity: Many aromatic amines are considered potential carcinogens and mutagens.[1][2] Therefore, minimizing exposure is critical.

  • Environmental Hazards: Aromatic amines can be very toxic to aquatic life with long-lasting effects.[3][4]

Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a necessity for safe handling.

The Core Principle: Establishing a Multi-Layered Barrier

The fundamental principle of handling this compound is the establishment of multiple barriers between you and the chemical. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: Your First Line of Defense

Engineering controls are modifications to the workspace that isolate you from the hazard.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory is well-ventilated to further minimize the concentration of any airborne contaminants.[3]

Administrative Controls: Safe Work Practices

Administrative controls are the procedures and policies that guide safe work.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound. The SOP should include all steps from material retrieval to disposal.

  • Training: Ensure all personnel handling the compound are thoroughly trained on its potential hazards and the specific procedures outlined in the SOP.[7]

  • Restricted Access: Limit access to the areas where the compound is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential for protecting you from exposure when engineering and administrative controls are not sufficient. The following is a detailed, step-by-step guide to the necessary PPE.

Hand Protection: Preventing Dermal Absorption

Aromatic amines are readily absorbed through the skin.[1] Therefore, proper hand protection is crucial.

  • Glove Selection:

    • Double Gloving: Always wear two pairs of gloves. This provides an extra layer of protection in case the outer glove is compromised.

    • Material: Nitrile or neoprene gloves are preferred for their chemical resistance.[8] Avoid latex gloves as they can have poor chemical resistance.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[3]

  • Gloving and De-gloving Technique:

    • Donning: Don the first pair of gloves, ensuring they are pulled up over the cuffs of your lab coat. Don the second pair over the first.

    • Changing: Change gloves immediately if you suspect contamination. At a minimum, change gloves every 30-60 minutes during prolonged handling.[9]

    • Doffing: To remove gloves, pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers under the wrist of the remaining glove, being careful not to touch the outside. Peel it off, turning it inside out over the first glove. Dispose of the gloves in the appropriate hazardous waste container.

Body Protection: Shielding Your Skin
  • Laboratory Coat: A polyethylene-coated polypropylene or other laminate material disposable gown is recommended over a standard cloth lab coat.[8] This provides better resistance to chemical permeation. The gown should have long sleeves and a closed front.

  • Apron: For tasks with a higher risk of splashes, such as large-scale transfers, wear a chemical-resistant apron over your lab coat.

  • Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[8]

Eye and Face Protection: Guarding Against Splashes and Aerosols
  • Safety Goggles: Tightly fitting safety goggles are mandatory to protect your eyes from splashes and dust.[3]

  • Face Shield: In addition to goggles, a face shield should be worn, especially when handling larger quantities or when there is a significant risk of splashes.[3] This provides an extra layer of protection for your entire face.

Respiratory Protection: Preventing Inhalation
  • Fume Hood as Primary Control: As mentioned, all work should be performed in a fume hood.

  • Respirator: If there is a potential for exposure outside of a fume hood, such as during a spill cleanup, a respirator is required. A full-facepiece respirator with organic vapor cartridges is recommended.[10] All respirator users must be fit-tested and trained in their proper use.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sop Review SOP prep_ppe Don PPE prep_sop->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Inside Fume Hood handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Dispose Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose PPE cleanup_waste->cleanup_ppe

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal is a critical component of safe chemical handling to protect both personnel and the environment.[1][2]

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable gowns, weighing paper, and contaminated silica gel, must be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Disposal Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS office for guidance.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material.[3] Wear appropriate PPE, including respiratory protection. For large spills, evacuate the area and contact your institution's EHS office immediately.

Conclusion: A Culture of Safety

The safe handling of this compound is not just about following a set of rules; it's about fostering a culture of safety. By understanding the "why" behind each precaution, you can make informed decisions that protect yourself, your colleagues, and your research. Always prioritize safety, and when in doubt, consult your institution's environmental health and safety professionals.

References

  • Aromatic Amine DECONtamin
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Amines Arom
  • Toxicity, Hazards, and Safe Handling of Primary Arom
  • SAFETY DATA SHEET - 2-(4-Aminophenyl)ethylamine. (2021). Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET - 2-Ethynylaniline. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Ethynylaniline. (2011). Fisher Scientific.
  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • SAFETY D
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
  • Personal protective equipment in your pharmacy. (2019).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.